9H-pyrido[3,4-b]indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLVFKCLBYUINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225209 | |
| Record name | Carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74214-63-4 | |
| Record name | 9H-Pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 9H-Pyrido[3,4-b]indole-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling the β-Carboline Core
9H-pyrido[3,4-b]indole-3-carboxylic acid, a key member of the β-carboline family of alkaloids, represents a fascinating and pharmacologically significant scaffold.[1][2][3] With a tricyclic pyrido[3,4-b]indole ring system, this class of compounds, both naturally occurring and synthetically derived, has garnered substantial interest for its diverse biological activities.[3] This guide provides a comprehensive technical overview of this compound, its derivatives, and their implications in neuroscience and oncology, designed for professionals in research and drug development.
The core structure, also known by synonyms such as β-carboline-3-carboxylic acid and norharmane-3-carboxylic acid, is foundational to a range of molecules that interact with the central nervous system.[1][4] Notably, these compounds are recognized for their potent interaction with benzodiazepine receptors, a discovery that has driven much of the research in this area.[5][6] Furthermore, their roles as monoamine oxidase (MAO) inhibitors and their potential as antitumor agents are expanding the therapeutic horizons for this versatile scaffold.[1][3]
This document will delve into the chemical properties, synthesis, pharmacological actions, analytical methodologies, and emerging applications of this compound, offering field-proven insights and detailed protocols to support ongoing and future research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [2][4] |
| Molecular Weight | 212.20 g/mol | [2][4] |
| CAS Number | 74214-63-4 | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | β-Carboline-3-carboxylic acid, Norharmane-3-carboxylic acid, 3-Carboxy-β-carboline | [4] |
| Solubility | >31.8 µg/mL (at pH 7.4) | [2] |
Pharmacological Landscape: A Dual-Faced Modulator
The pharmacological profile of this compound and its derivatives is dominated by their interaction with the GABA-A receptor complex, specifically at the benzodiazepine binding site.[6][7] This interaction, however, is not monolithic and can elicit a spectrum of effects, from agonism to inverse agonism, depending on the specific chemical modifications of the core structure.
Mechanism of Action at the Benzodiazepine Receptor
Benzodiazepines exert their anxiolytic, hypnotic, and anticonvulsant effects by enhancing the action of the inhibitory neurotransmitter GABA.[6] Derivatives of β-carboline-3-carboxylic acid bind to the same receptor site but can produce a range of effects. For instance, certain esters of β-carboline-3-carboxylic acid, such as the ethyl ester (β-CCE), have been shown to be potent inhibitors of [3H]diazepam binding.[5][8]
Interestingly, β-CCE displays activity that is opposite to that of diazepam, acting as an inverse agonist and producing effects like anxiety and convulsions in preclinical models.[6][9] This discovery was pivotal in understanding that the benzodiazepine receptor could mediate opposing physiological responses. Other derivatives, however, have been synthesized to act as agonists, possessing anticonvulsant properties, or as antagonists that block the effects of both benzodiazepines and inverse agonists.[7]
The following diagram illustrates the modulatory spectrum of ligands at the benzodiazepine receptor site on the GABA-A receptor.
Caption: Spectrum of ligand activity at the benzodiazepine receptor site.
Structure-Activity Relationships
The specific functional groups attached to the β-carboline-3-carboxylic acid scaffold are critical determinants of its pharmacological activity. Research into various analogues has elucidated a pharmacophore model for agonist activity at the benzodiazepine receptor.[7] This model suggests that the interaction of two electron-dense sites (N(2) and C(4)), an electrostatic or steric site (E+), and two lipophilic sites (C(3) and C(6)) of the ligand with the receptor protein are necessary for agonistic effects.[7]
Emerging Applications in Oncology
Beyond neuroscience, derivatives of β-carboline-3-carboxylic acid are being investigated for their potential as antitumor agents.[3] Studies have shown that some of these compounds can exert cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms of action include DNA intercalation and the induction of apoptosis.[3][10] Dimerization of the β-carboline structure at the C3 position has been shown to enhance antitumor activity.[10]
Synthesis of this compound and its Derivatives
The synthesis of the β-carboline scaffold is a well-established area of organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology.[11] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.
A common synthetic route to this compound involves the reaction of L-tryptophan with an α-dicarbonyl compound, which proceeds through a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate, followed by oxidation to the aromatic β-carboline.[12]
The following diagram outlines a generalized workflow for the synthesis and derivatization of β-carboline-3-carboxylic acid.
Caption: Generalized synthesis and derivatization workflow.
Exemplary Protocol: Synthesis of a β-carboline-3-carboxylic acid N-methylamide
This protocol provides a representative example of how the carboxylic acid moiety can be derivatized to an amide.
Materials:
-
β-carboline-3-carboxylic acid methyl ester
-
Methanol
-
40% aqueous methylamine
-
Dimethylformamide
-
Hexane
Procedure:
-
Suspend 12 g of β-carboline-3-carboxylic acid methyl ester in 130 ml of methanol.[13]
-
Add 130 ml of 40% aqueous methylamine to the suspension.[13]
-
Boil the mixture at reflux for 2 hours.[13]
-
After cooling, filter the mixture by suction.[13]
-
Extract the filter residue with 300 ml of hot methanol.[13]
-
Crystallize the product from dimethylformamide/hexane to isolate β-carboline-3-carboxylic acid N-methylamide.[13]
Analytical Methodologies
The detection and quantification of this compound and its metabolites in various matrices, including foodstuffs and biological samples, are crucial for both research and clinical applications.[14][15] High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed and sensitive method.[15][16]
Protocol: Determination of β-Carboline Derivatives in Biological Samples
This protocol outlines a general procedure for the analysis of β-carbolines in plasma, urine, or feces.
1. Sample Preparation and Extraction:
-
To the biological sample, add an appropriate internal standard.
-
Extract the analytes using diethyl ether or a commercially available automated extraction device.[16]
-
For the analysis of the carboxylic acid metabolites, esterification is required prior to HPLC analysis.[16]
2. Chromatographic Separation:
-
Employ a reversed-phase HPLC system for the separation of the β-carboline derivatives from matrix constituents.[16]
3. Detection:
-
Utilize a fluorescence detector for sensitive and selective detection of the analytes.[16]
4. Quantification:
-
Quantify the concentration of the β-carbolines and their metabolites based on a calibration curve generated from standards. The detection limits are typically in the range of 0.2 ng/mL for β-carbolines and 2 ng/mL for their metabolites.[16]
Conclusion and Future Directions
This compound and its derivatives constitute a class of compounds with profound and diverse pharmacological activities. From their well-established role as modulators of the benzodiazepine receptor to their emerging potential as anticancer agents, the β-carboline scaffold continues to be a fertile ground for drug discovery and development. Future research will likely focus on the design of subtype-selective ligands for the GABA-A receptor to achieve more targeted therapeutic effects with fewer side effects. Additionally, the exploration of their anticancer properties, including the elucidation of their precise mechanisms of action and the development of more potent and selective analogues, holds significant promise. The robust synthetic and analytical methodologies available for this class of compounds will undoubtedly facilitate these future endeavors.
References
-
Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. Proceedings of the National Academy of Sciences of the United States of America, 77(4), 2288–2292. [Link]
-
Díaz-Araúzo, H., et al. (1991). Structural requirements for agonist actions at the benzodiazepine receptor: studies with analogues of 6-(benzyloxy)-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester. Journal of Medicinal Chemistry, 34(8), 2419-2426. [Link]
-
Braestrup, C., & Nielsen, M. (1983). β-Carboline-3-carboxylic acid Derivatives and Brain Benzodiazepine Receptors. Journal of Neurochemistry, 41(2), 317-325. [Link]
-
Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity. Nature, 288(5791), 609–610. [Link]
-
PrepChem. (n.d.). Synthesis of β-carbolin-3-carboxylic acid N-methylamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. Molecules, 23(10), 2649. [Link]
-
Marques, M. M., et al. (2015). Synthesis of β-carboline derivatives. Molbank, 2015(3), M863. [Link]
-
Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. Proceedings of the National Academy of Sciences, 77(4), 2288-2292. [Link]
-
Tsuchiya, H., et al. (1991). Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. The Journal of Nutrition, 121(5), 646–652. [Link]
-
ResearchGate. (n.d.). β‐carboline‐3‐carboxylic acid. Retrieved from [Link]
-
Welsch, S., & Opatz, T. (2022). Methodologies for the Synthesis of β-Carbolines. Synthesis, 54(01), 1-17. [Link]
-
Wang, Y., et al. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. PubMed, 23(10), 2649. [Link]
-
Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622–626. [Link]
-
National Center for Biotechnology Information. (n.d.). β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling. Retrieved from [Link]
-
Delgado-Andrade, C., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Foods, 11(14), 2099. [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Beta-Carboline – Knowledge and References. Retrieved from [Link]
-
Herraiz, T. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Journal of Chromatography A, 871(1-2), 23–30. [Link]
-
ResearchGate. (n.d.). Analysis of tetrahydro-β-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Retrieved from [Link]
-
Li, J., et al. (2018). Bioactive β-Carbolines Harman and Norharman in Sesame Seed Oils in China. Foods, 7(12), 200. [Link]
-
Sugimori, M., & Sugiura, M. (2004). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 9(12), 1029–1037. [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-Carboline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural requirements for agonist actions at the benzodiazepine receptor: studies with analogues of 6-(benzyloxy)-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9H-pyrido[3,4-b]indole-3-carboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-pyrido[3,4-b]indole-3-carboxylic acid, also widely known as β-carboline-3-carboxylic acid, is a prominent member of the β-carboline family of alkaloids.[1] This tricyclic indole alkaloid has garnered significant attention within the scientific community due to its diverse pharmacological activities and its role as a key structural motif in numerous biologically active compounds.[2] Its rigid, planar structure serves as a versatile scaffold for the design and synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological activities, and research applications of this compound, offering valuable insights for professionals engaged in drug discovery and development.
Chemical Structure and Properties
The foundational structure of this compound is a pyridine ring fused to an indole moiety, with a carboxylic acid group at the 3-position of the pyridoindole core.[1]
IUPAC Name: this compound[1] Synonyms: β-Carboline-3-carboxylic acid, Beta-carboline-3-carboxylic acid, 3-Carboxy-β-carboline[1] Molecular Formula: C₁₂H₈N₂O₂[1] Molecular Weight: 212.20 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Melting Point | 295 °C | [1] |
| Solubility | >31.8 µg/mL (at pH 7.4) | [1] |
| pKa | Data not readily available | |
| LogP | Data not readily available |
Spectroscopic Characteristics
The structural elucidation of 9H-pyrido[3,a b]indole-3-carboxylic acid and its derivatives relies heavily on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and pyridine rings, typically in the range of 7.0-9.0 ppm. The proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the region of 100-150 ppm, with the carbonyl carbon of the carboxylic acid appearing further downfield, typically between 165-185 ppm.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[4] A strong C=O stretching vibration for the carbonyl group will be present around 1690-1760 cm⁻¹.[4] Additionally, C-N and C-H stretching vibrations characteristic of the aromatic rings will be visible.
-
Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.[5]
Synthesis of this compound
The primary and most established method for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction .[6][7] This reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, typically formaldehyde, under acidic conditions.[8][9] The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution to yield the tetrahydro-β-carboline derivative. Subsequent oxidation (aromatization) of the tetrahydro-β-carboline intermediate leads to the formation of the fully aromatic this compound.[7]
Experimental Protocol: Pictet-Spengler Synthesis and Aromatization
The following is a generalized, step-by-step methodology for the synthesis of this compound, based on established Pictet-Spengler reaction protocols.
-
Step 1: Formation of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid.
-
To a solution of L-tryptophan in an acidic medium (e.g., dilute hydrochloric acid or acetic acid), an aqueous solution of formaldehyde is added.[8][9]
-
The reaction mixture is stirred at room temperature or gently heated for a specified period, during which the Pictet-Spengler cyclization occurs.
-
The resulting product, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, often precipitates from the reaction mixture and can be collected by filtration.
-
-
Step 2: Aromatization to this compound.
-
The isolated tetrahydro-β-carboline-3-carboxylic acid is then subjected to an oxidation step to introduce the double bonds in the pyridine ring.
-
Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), palladium on carbon (Pd/C) with a hydrogen acceptor, or sulfur.[7]
-
The reaction is typically carried out in a suitable solvent under reflux conditions.
-
Upon completion, the reaction mixture is worked up to isolate and purify the final product, this compound.
-
Caption: Pictet-Spengler synthesis workflow.
Biological Activity and Mechanism of Action
This compound and its derivatives exhibit a wide range of biological activities, with the most notable being their interactions with the central nervous system and their potential as anticancer agents.
Neurological Activity: Interaction with Benzodiazepine Receptors
The β-carboline scaffold is well-known for its ability to bind to the benzodiazepine (BZD) binding site of the GABA-A receptor.[10] Depending on the nature of the substituents, β-carboline derivatives can act as agonists, antagonists, or inverse agonists at this site. This compound itself has a low affinity for the BZD receptor, but its esters, such as the methyl and ethyl esters, are potent ligands.[11] These esters have been shown to act as inverse agonists, producing effects opposite to those of benzodiazepines, such as anxiogenic and proconvulsant activities.[11] This property makes them valuable research tools for studying the pharmacology of the GABA-A receptor and the neurobiology of anxiety and epilepsy.
The structure-activity relationship (SAR) studies of β-carboline-3-carboxylic acid derivatives have revealed that the nature of the ester or amide group at the 3-position significantly influences the affinity and efficacy at the BZD receptor.[10]
Anticancer Activity: Targeting MDM2 and Cell Cycle Regulation
Recent research has highlighted the potential of pyrido[3,4-b]indole derivatives as potent anticancer agents.[12][13] While direct studies on the cytotoxicity of this compound are limited, its derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[13]
One of the key mechanisms underlying the anticancer effects of some pyrido[b]indole derivatives is the inhibition of the MDM2-p53 interaction.[14][15] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting the binding of MDM2 to p53, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[14]
Caption: Inhibition of the MDM2-p53 pathway.
Applications in Research and Drug Development
The unique chemical structure and biological activity profile of this compound and its derivatives make them valuable tools in various research and drug development endeavors.
-
Pharmacological Research: As ligands for the benzodiazepine receptor, β-carboline-3-carboxylic acid esters are widely used in neuroscience research to probe the function of the GABA-A receptor and to study the mechanisms of anxiety, seizures, and sedation.[11] They are instrumental in radioligand binding assays to screen for new compounds that target this receptor.[16]
-
Lead Compound for Drug Discovery: The β-carboline scaffold serves as a privileged structure in medicinal chemistry. The diverse biological activities associated with this core structure, including anticancer, antiviral, and antimicrobial properties, make this compound an attractive starting point for the development of new therapeutic agents.[2][13]
-
Chemical Biology: The ability of certain β-carboline derivatives to modulate key cellular pathways, such as the p53 pathway, makes them valuable chemical probes for dissecting complex biological processes.
Conclusion
This compound is a fascinating and important molecule with a rich history in natural product chemistry and a promising future in medicinal chemistry and pharmacology. Its versatile chemical scaffold, accessible synthesis, and diverse biological activities ensure its continued relevance in the quest for novel therapeutic agents and a deeper understanding of complex biological systems. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers and drug development professionals.
References
-
On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. (2014). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. (2017). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives. (2014). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). Beilstein Journals. Retrieved January 16, 2026, from [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). Longdom Publishing. Retrieved January 16, 2026, from [Link]
-
3,9'-BI-9-H-PYRIDO-[3.4-B]-INDOLE. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
(3S)-1,2,3,4-Tetrahydro-.beta.-carboline-3-carboxylic acid. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides. (1985). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. (2014). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 16, 2026, from [Link]
-
Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. (1982). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. (2014). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. (2011). Indian Journal of Pure & Applied Physics. Retrieved January 16, 2026, from [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Universal Biologicals. Retrieved January 16, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
-
1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]
-
Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. (1985). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
Sources
- 1. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-carbolines as benzodiazepine receptor ligands II: Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
beta-carboline-3-carboxylic acid natural sources and analogs
An In-Depth Technical Guide to Beta-Carboline-3-Carboxylic Acid: Natural Sources, Analogs, and Scientific Applications
Introduction
Beta-carbolines are a large family of natural and synthetic indole alkaloids, characterized by a tricyclic pyrido[3,4-b]indole structure.[1][2][3] Among these, beta-carboline-3-carboxylic acid and its derivatives represent a significant area of research due to their diverse biological activities and presence in the human diet and in mammalian tissues.[4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, key analogs, biosynthesis, and methodologies for the study of beta-carboline-3-carboxylic acid.
Natural Occurrence and Dietary Sources
Beta-carboline-3-carboxylic acid and its tetrahydro-β-carboline precursors are widely distributed in the plant and animal kingdoms and are common constituents of the human diet.[4][5]
Plant-Based Sources
These compounds are found in various edible plants, fruits, and traditional medicinal herbs.[6] Notable concentrations of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) and its 1-methyl analog (MTCA) have been identified in:
-
Fruits and Juices: Citrus fruits like oranges and grapefruits, as well as their juices, contain significant levels of 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[7] Tomato juice is another notable source of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[7]
-
Fermented Products: The fermentation process can lead to the formation of these compounds.[5] They are present in fermented beverages such as wine, beer, and vinegar, as well as in soy sauce and tabasco sauce.[6][8]
-
Cereal Products: Toasted bread, cookies, and breakfast cereals have been shown to contain varying levels of harman and norharman, which can be formed from tetrahydro-β-carboline precursors during thermal processing.[7]
-
Medicinal Plants: Certain plants used in traditional medicine, such as Peganum harmala, are rich sources of β-carboline alkaloids.[1]
Animal-Based and Processed Foods
Thermal processing of protein-rich foods can generate β-carbolines.[9]
-
Meat and Fish: Raw, cooked, and smoked fish and meat contain 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[10] Cooking methods, particularly pan-frying at high temperatures, significantly increase the levels of β-carboline alkaloids like harman and norharman in meat and fish.[9]
-
Dairy Products: Fermented dairy products like yogurt and blue cheese have been found to contain these compounds.[8]
Endogenous Presence
Beyond dietary intake, there is evidence to suggest that tetrahydro-β-carbolines may be synthesized endogenously in humans, as they have been detected in human urine and milk.[5]
Principal Analogs of Beta-Carboline-3-Carboxylic Acid
The structural diversity of β-carbolines gives rise to a wide range of analogs with varying biological activities.
Tetrahydro-β-carbolines
-
1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA): This is a direct precursor to many other β-carbolines and is abundant in various foods.[8][11] It is formed through the Pictet-Spengler reaction of tryptophan with aldehydes or α-keto acids.[11]
-
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA): This analog is also prevalent in foodstuffs and is formed from the condensation of tryptophan with acetaldehyde.[5]
Aromatic β-Carbolines
-
Harman (1-methyl-β-carboline) and Norharman (β-carboline): These are fully aromatic β-carbolines that can be formed from the oxidation and decarboxylation of their tetrahydro-β-carboline-3-carboxylic acid precursors.[12] They are known for their neuroactive properties.[7]
Synthetic Analogs and Esters
A variety of synthetic analogs have been developed for research and potential therapeutic applications. The esters of β-carboline-3-carboxylic acid, such as the methyl, ethyl, and propyl esters, have been extensively studied for their interactions with the benzodiazepine receptor.[13][14]
Biosynthesis and Chemical Synthesis
Biosynthesis
The core structure of β-carbolines is formed via the Pictet-Spengler reaction.[4][11] This reaction involves the condensation of an indole-ethylamine, typically derived from the amino acid tryptophan, with an aldehyde or a keto acid.[11]
dot
Caption: Biosynthetic pathway of β-carbolines.
In plants and animals, 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid has been identified as a key precursor for the biosynthesis of harman and eleagnine.[15][16]
Chemical Synthesis
The Pictet-Spengler reaction is also a cornerstone of the chemical synthesis of β-carbolines.[17] A general synthetic route involves the reaction of L-tryptophan with an aldehyde, such as formaldehyde, to yield the corresponding tetrahydro-β-carboline-3-carboxylic acid.[18] This can then be followed by oxidation and decarboxylation to produce the aromatic β-carboline.[18]
dot
Caption: General chemical synthesis of β-carbolines.
Various methodologies have been developed for the synthesis of β-carboline derivatives, including those with substitutions at different positions on the carboline ring, to explore their structure-activity relationships.[1][19][20]
Pharmacological Properties and Mechanism of Action
Beta-carbolines exhibit a wide range of pharmacological activities, primarily through their interaction with the central nervous system.[11]
Interaction with Benzodiazepine Receptors
Many β-carboline-3-carboxylic acid esters are potent ligands for the benzodiazepine receptor, a site on the GABA-A receptor complex.[13] Depending on their specific structure, they can act as:
-
Agonists: Mimicking the effects of benzodiazepines (e.g., anxiolytic, sedative).
-
Antagonists: Blocking the effects of benzodiazepines.
-
Inverse Agonists: Eliciting effects opposite to those of benzodiazepines (e.g., anxiogenic, proconvulsant).[21]
The methyl and ethyl esters of beta-carboline-3-carboxylic acid, for instance, have been shown to be potent proconvulsant agents in vivo.[13]
Monoamine Oxidase (MAO) Inhibition
Certain β-carbolines, such as harman and norharman, are known inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[11] This inhibitory activity is associated with antidepressant effects.[11]
Other Biological Activities
Beta-carbolines have also been investigated for a variety of other potential therapeutic effects, including:
Experimental Protocols
Extraction and Isolation from Natural Sources
A general protocol for the extraction of β-carbolines from plant material involves:
-
Homogenization: The plant material is homogenized in an acidic aqueous solution (e.g., 0.6 M perchloric acid).[23]
-
Centrifugation: The homogenate is centrifuged to separate the solid and liquid phases.[23]
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE column (e.g., propylsulfonic acid-derivatized silica) for purification and concentration of the β-carbolines.[11][23]
-
Elution: The retained compounds are eluted from the SPE column with an appropriate solvent.
For animal tissues or biological fluids, initial extraction with an organic solvent like diethyl ether may be employed.[24][25]
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of β-carbolines.[24][26]
-
Stationary Phase: A reversed-phase column, such as a C18 column, is typically used.[27]
-
Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer is commonly employed for isocratic or gradient elution.[27]
-
Detection:
-
Fluorescence Detection: This is a highly sensitive method for detecting β-carbolines due to their native fluorescence.[24][25]
-
Electrochemical Detection: This method offers high sensitivity and can be enhanced by using modified electrodes, such as carbon nanotube-modified glassy carbon electrodes.[27]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for both quantification and structural identification of the compounds.[28]
-
Table 1: HPLC Parameters for β-Carboline Analysis
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 | [27] |
| Mobile Phase | Methanol:Acetonitrile:0.05 M Na2HPO4 (pH 9.0) (20:20:60) | [27] |
| Detection | Fluorescence (Ex/Em wavelengths vary by compound) | [24][25] |
| Electrochemical (+900 mV vs. Ag/AgCl) | [27] | |
| Detection Limit | 0.2 ng/mL (β-carbolines), 2 ng/mL (metabolites) | [24][25] |
Conclusion
Beta-carboline-3-carboxylic acid and its analogs are a fascinating and important class of compounds with a broad distribution in nature and a wide spectrum of biological activities. Their presence in the human diet and their potential for endogenous synthesis underscore the need for continued research into their physiological roles. For drug development professionals, the β-carboline scaffold offers a versatile platform for the design of novel therapeutic agents targeting the central nervous system and other biological pathways. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemistry, biology, and therapeutic potential of these intriguing molecules.
References
-
Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
- Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622–626.
- Skolnick, P., Schweri, M. M., Paul, S. M., Martin, J. V., Wagner, R. L., & Mendelson, W. B. (1983). Pharmacokinetic and Pharmacodynamic Factors Contributing to the Convulsant Action of beta-carboline-3-carboxylic Acid Esters. Life Sciences, 32(21), 2437–2444.
- Agüí, M. L., Peña-Farfal, C., Yáñez-Sedeño, P., & Pingarrón, J. M. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta, 585(2), 323–330.
- Pati, R., & Pattanayak, P. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(17), 3073.
-
Determination of -carboline alkaloids in spiked samples | Download Table. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Cho, Y., Lee, J., Kim, M., Kim, S., & Kim, Y. (2024).
- Hagen, T. J., Skolnick, P., & Cook, J. M. (1987). Synthesis of 6-substituted .beta.-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists. Journal of Medicinal Chemistry, 30(4), 750–753.
- Herbert, R. B., & Mann, J. (1982). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Journal of the Chemical Society, Perkin Transactions 1, 1523.
- Cain, M., Weber, R. W., Guzman, F., Cook, J. M., Barker, S. A., Rice, K. C., Crawley, J. N., Paul, S. M., & Skolnick, P. (1982). Structural requirements for agonist actions at the benzodiazepine receptor: studies with analogs of 6-(benzyloxy)-4-(methoxymethyl)-.beta.-carboline-3-carboxylic acid ethyl ester. Journal of Medicinal Chemistry, 25(9), 1081–1087.
-
Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. - National Genomics Data Center. (n.d.). Ngdc.cncb.ac.cn. Retrieved January 16, 2026, from [Link]
-
Herbert, R. B., & Mann, J. (1982). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Semantic Scholar. Retrieved January 16, 2026, from [Link]
- Delgado-Andrade, C., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9131–9142.
-
SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. (2026, January 1). Malaysian Journal of Analytical Sciences. Retrieved January 16, 2026, from [Link]
- Gul, K., Singh, A., & Jabeen, F. (2019). Bioactive β-Carbolines in Food: A Review. Current Bioactive Compounds, 15(4), 405–412.
-
Synthesis of β-carboline derivatives. (n.d.). Sciforum.net. Retrieved January 16, 2026, from [Link]
- Zhang, Y., Wang, X., Liu, Y., Zhang, Y., Li, S., & Li, J. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5123.
-
Scheme 1. Synthesis of 1,3-substituted b-carboline derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Selected examples of commercial drugs and bioactive molecules that contain a b-carboline framework. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Herraiz, T. (1996). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Agricultural and Food Chemistry, 44(10), 3057–3063.
- Delgado-Andrade, C., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan.
-
β‐carboline‐3‐carboxylic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). Ljmu.ac.uk. Retrieved January 16, 2026, from [Link]
- Uchida, K., Uematsu, T., Nakajima, M., Yamashita, K., Akazawa, S., & Ohtsuki, K. (1991). Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. Biological & Pharmaceutical Bulletin, 14(3), 255–259.
- de Oliveira, A. C., de Oliveira, A. P., & Gloria, M. B. A. (2018). β-Carbolines. In Coffee: Production, Quality and Chemistry (pp. 769–786). Royal Society of Chemistry.
- Herraiz, T., & Papavergou, E. (1999). Occurrence of Tetrahydro-β-carboline-3-carboxylic Acids in Commercial Foodstuffs. Journal of Agricultural and Food Chemistry, 47(11), 4649–4654.
-
Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Herraiz, T. (1998). Tetrahydro-beta-carboline-3-carboxylic acid compounds in fish and meat: possible precursors of co-mutagenic beta-carbolines norharman and harman in cooked foods. Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Therapeutic journey of synthetic betacarboline derivatives: A short review ISSN:2320-2831. (n.d.). Ijpar.com. Retrieved January 16, 2026, from [Link]
- Arribas-Lorenzo, G., & Morales, F. J. (2010). Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods. Journal of Agricultural and Food Chemistry, 58(1), 405–411.
- Herraiz, T., & Galisteo, J. (2003). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Journal of Agricultural and Food Chemistry, 51(24), 7156–7161.
-
Tetrahydro-β-carboline-3-carboxylic acid compounds in fish and meat: Possible precursors of co-mutagenic β-carbolines norharman and harman in cooked fools. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
- Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. (1983). European Journal of Medicinal Chemistry, 18(6), 495–498.
- Ozawa, Y., Kawakishi, S., Uda, Y., & Maeda, Y. (1990). Isolation and Identification of a Novel β-Carboline Derivative in Salted Radish Roots, Raphanus sativus L. Agricultural and Biological Chemistry, 54(5), 1241–1245.
- Lee, J., Kim, M., & Kim, Y. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Toxins, 16(10), 409.
- Park, S., Kim, D. H., Kim, H., & Kim, K. H. (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). International Journal of Molecular Sciences, 24(24), 17355.
-
Showing Compound L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (FDB014381). (2010, April 8). FooDB. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. ijpar.com [ijpar.com]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydro-beta-carboline-3-carboxylic acid compounds in fish and meat: possible precursors of co-mutagenic beta-carbolines norharman and harman in cooked foods | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The biosynthesis of the β-carboline alkaloids, harman and eleagnine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. The biosynthesis of the β-carboline alkaloids, harman and eleagnine | Semantic Scholar [semanticscholar.org]
- 17. sciforum.net [sciforum.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. researchgate.net [researchgate.net]
- 27. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 9H-pyrido[3,4-b]indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the β-carboline family, represents a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and potential biological activities of this core molecule and its derivatives. While much of the existing research has focused on substituted analogs, the collective data underscores the therapeutic potential inherent in the 9H-pyrido[3,4-b]indole framework. This document delves into the synthesis, mechanisms of action, and diverse biological effects of this compound class, including its role as an aryl hydrocarbon receptor (AHR) activator, and its potential in anticancer, antiviral, and neuroprotective applications. Detailed experimental protocols and summative data tables are provided to support further research and development efforts in this promising area.
Introduction to this compound
The 9H-pyrido[3,4-b]indole ring system, commonly known as a β-carboline, is a foundational structure in a multitude of natural alkaloids and synthetic compounds exhibiting a wide array of pharmacological properties. This compound serves as a key intermediate and a central scaffold for the development of novel therapeutic agents. Its planar, tricyclic structure allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities.
Chemical Properties
The chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for designing synthetic modifications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | |
| Molecular Weight | 212.21 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | β-carboline-3-carboxylic acid, Carboline-3-carboxylic acid | |
| Solubility | >31.8 µg/mL (at pH 7.4) |
Synthesis
The synthesis of the this compound core and its derivatives can be achieved through various established chemical reactions. A common approach involves the Pictet-Spengler reaction, which condenses a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
A general synthetic route to the tetrahydro-β-carboline precursor involves the reaction of L-tryptophan with an appropriate aldehyde.[1] Subsequent oxidation leads to the aromatic β-carboline ring system.[2]
Caption: General synthetic scheme for this compound.
Biological Activities and Mechanisms of Action
The 9H-pyrido[3,4-b]indole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities. The following sections detail the most significant of these, drawing on studies of both the parent compound and its close analogs.
Aryl Hydrocarbon Receptor (AHR) Activation
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell growth. Certain tryptophan derivatives are known endogenous AHR ligands.[3] A photoproduct of tryptophan, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, a derivative of the core compound, has been identified as a potent AHR activator.[3][4]
Activation of the AHR by these compounds leads to the induction of cytochrome P450 enzymes, such as CYP1A1, which can be measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[3][4]
Caption: Simplified AHR signaling pathway activated by 9H-pyrido[3,4-b]indole derivatives.
Anticancer Potential
Derivatives of 9H-pyrido[3,4-b]indole have demonstrated significant potential as anticancer agents against a range of human cancer cell lines, including those of the breast, colon, melanoma, and pancreas.[5][6] The mechanism of action for some of these derivatives involves the inhibition of the MDM2-p53 interaction, a key pathway in cancer development, and the induction of G2/M cell cycle arrest.[5][6][7]
| Compound Derivative | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast Cancer | 80 | [5][6] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Colon Cancer | 130 | [5][6] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Melanoma | 130 | [5][6] |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Pancreatic Cancer | 200 | [5][6] |
Antiviral Potential
The emergence of novel viral pathogens necessitates the development of new antiviral therapeutics. A derivative of indole-3-carboxylic acid has shown promising in vitro antiviral activity against SARS-CoV-2.[8][9][10] This compound exhibited a high selectivity index and was found to suppress syncytium formation induced by the viral spike protein, suggesting a potential mechanism of action related to viral entry or cell-to-cell fusion.[8][10]
| Compound Derivative | Virus | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.06 | 78.6 | [8][9][10] |
Neuroprotective Potential
While direct studies on the neuroprotective effects of this compound are limited, related indole compounds such as indole-3-carbinol have demonstrated significant neuroprotective properties.[11][12] The proposed mechanisms involve the modulation of antioxidant responses through the Nrf2 pathway and the activation of neurotrophic signaling via the TrkB receptor.[11][12] These findings suggest that the 9H-pyrido[3,4-b]indole scaffold may be a valuable starting point for the development of novel neuroprotective agents.
Monoamine Oxidase (MAO) Inhibition
The β-carboline core structure is a well-known inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[13][14] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is the basis for the therapeutic effects of many antidepressant and anti-anxiety medications.[15] The potential of this compound and its derivatives as MAO inhibitors warrants further investigation for their potential use in neurological and psychiatric disorders.
Potential as a Plant Growth Regulator
Indole compounds play a crucial role in plant biology, with indole-3-acetic acid being a primary auxin, a class of plant hormones. Indole-3-carboxylic acid has been shown to activate the immune system in plants, protecting them against pathogens.[16] This suggests that this compound could also possess plant growth regulatory or immune-modulating properties, an area that remains largely unexplored.
Experimental Protocols
The following protocols are provided as examples of the methodologies used to assess the biological activities of this compound and its derivatives.
Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid[1]
-
Dissolve L-tryptophan in an appropriate solvent.
-
Add an equimolar amount of the desired aldehyde (e.g., formaldehyde).
-
Adjust the pH to acidic conditions (e.g., pH 4-5) using a suitable acid.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
The resulting tetrahydro-β-carboline can be oxidized to the corresponding β-carboline using an oxidizing agent like manganese dioxide.
In Vitro Aryl Hydrocarbon Receptor (AHR) Activation Assay (EROD Assay)[3][4]
-
Culture a suitable cell line (e.g., Hepa1c1c7 murine hepatoma cells) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or its derivatives) for 24 hours.
-
Remove the treatment medium and add a reaction mixture containing 7-ethoxyresorufin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the EROD activity and determine the EC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Antiviral Assay (CPE Inhibition Assay)[8][9]
-
Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to confluence.
-
Incubate the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C and observe daily for the appearance of viral cytopathic effect (CPE).
-
After the incubation period (e.g., 96 hours), fix and stain the cells with a solution such as crystal violet.
-
Quantify the CPE by measuring the optical density or by visual scoring.
-
Calculate the concentration of the compound that inhibits CPE by 50% (IC₅₀).
Data Summary
This section provides a consolidated summary of the physicochemical and biological activity data for this compound and its key derivatives.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data from PubChem CID: 173262
Biological Activity Data (Derivatives)
| Activity | Compound/Derivative | Target/Assay | Value | Reference |
| AHR Activation | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole | EROD Assay (Avian Hepatocytes) | EC₅₀ = 16.7 nM | [3][4] |
| Anticancer | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast Cancer Cells | IC₅₀ = 80 nM | [5][6] |
| Antiviral | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL | [8][9][10] |
Conclusion and Future Directions
This compound represents a privileged scaffold in medicinal chemistry with a broad and largely untapped therapeutic potential. While the majority of detailed biological studies have been conducted on its derivatives, the consistent and potent activities observed across different therapeutic areas highlight the importance of this core structure. The demonstrated activities in AHR activation, cancer, and viral infections, coupled with the neuroprotective potential and MAO inhibitory properties of the β-carboline class, provide a strong rationale for further investigation.
Future research should focus on a more systematic evaluation of the biological activities of the parent this compound to establish a baseline for structure-activity relationship studies. Elucidating the specific molecular targets and signaling pathways for its various effects will be crucial for optimizing its therapeutic potential. Furthermore, the exploration of its utility in agriculture as a plant growth regulator or immunomodulator presents an exciting and novel avenue for research. The development of efficient and scalable synthetic routes will also be essential to facilitate the exploration of this promising class of compounds.
References
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. [Link]
-
9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. [Link]
- Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight | Request PDF. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). [Link]
-
Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262. [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. [Link]
-
Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704. [Link]
-
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]
-
Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. [Link]
-
Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- | C14H10N2O3 | CID 5488588. [Link]
-
This compound. [Link]
-
Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. [Link]
-
The role of indole derivative in the growth of plants: A review. [Link]
-
Indole-3-carbinol exerts neuroprotective effect in cerebral ischaemia/reperfusion through the modulation of Nrf2-mediated antioxidant responses and the restoration of chaperone activity | Request PDF. [Link]
-
Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. [Link]
-
methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. [Link]
-
A route to synthesize 3-aryl-9H-pyrido[3,4-b]indol-1(2H)-one. [Link]
-
Details of the Drug | DrugMAP. [Link]
-
Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines | Request PDF. [Link]
-
Indole-3 Carbinol and Diindolylmethane Mitigated β-Amyloid-Induced Neurotoxicity and Acetylcholinesterase Enzyme Activity: In Silico, In Vitro, and Network Pharmacology Study. [Link]
-
Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. [Link]
-
Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. [Link]
-
9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
-
(PDF) Indole‐3‐carbinol (I3C): Inhibition Effect on Monoamine Oxidase A (MAO‐A), Monoamine Oxidase B (MAO‐B) and Cholinesterase Enzymes, Antioxidant Capacity and Molecular Docking Study. [Link]
-
Plant-derived extracts and natural products with antiviral activity. [Link]
-
Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish. [Link]
-
Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actanaturae.ru [actanaturae.ru]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
An In-Depth Technical Guide to the Cellular Mechanism of Action of 9H-pyrido[3,4-b]indole-3-carboxylic Acid
Introduction
9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the β-carboline family of indole alkaloids, represents a scaffold of significant interest to researchers in pharmacology and drug development.[1] These compounds are found in various natural sources, including plants, marine organisms, and even in mammals, and are known for their diverse biological activities.[1] The tricyclic structure of β-carbolines allows for a wide range of interactions with biological targets, leading to effects on the central nervous system, cell proliferation, and xenobiotic metabolism.[1][2] This guide provides a comprehensive technical overview of the putative cellular mechanisms of action of this compound, focusing on its interactions with key molecular targets. While direct quantitative data for this specific molecule is limited in the current literature, this document synthesizes findings from closely related β-carboline derivatives to propose likely mechanisms and provides detailed experimental protocols for their investigation.
Interaction with Central Nervous System Receptors: The Benzodiazepine Receptor Site
One of the most well-documented activities of the β-carboline class is their interaction with the benzodiazepine (BZD) binding site on the GABAA receptor. This interaction can modulate the receptor's function, leading to a spectrum of effects from agonism (potentiating GABA's inhibitory effect) to inverse agonism (reducing GABA's effect and potentially causing anxiety and convulsions). The specific effect is highly dependent on the substitution pattern of the β-carboline ring.
Proposed Mechanism of Action
It is hypothesized that this compound acts as a ligand for the BZD binding site on the GABAA receptor. The nature of this interaction (agonist, antagonist, or inverse agonist) is determined by the specific conformational changes induced upon binding. For instance, the ethyl ester of β-carboline-3-carboxylic acid (β-CCE) has been shown to be a potent displacer of [3H]-diazepam and exhibits pharmacological activity opposite to that of diazepam, suggesting an inverse agonist profile.[3] The presence of the carboxylic acid moiety at the 3-position is a key structural feature for high-affinity binding.[4]
Experimental Validation: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the benzodiazepine receptor, a competitive radioligand binding assay is the gold standard.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
100 µL of the membrane preparation.
-
50 µL of [3H]-Flumazenil (a high-affinity BZD site radioligand) at a final concentration of ~1 nM.
-
50 µL of varying concentrations of this compound (e.g., from 10-10 M to 10-4 M).
-
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, add a high concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam).
-
Incubate the plate at 30°C for 35 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Modulation of Neurotransmitter Metabolism: Inhibition of Monoamine Oxidases (MAO)
β-carbolines are well-established inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of many MAO inhibitors.[6]
Proposed Mechanism of Action
This compound is predicted to act as a competitive inhibitor of MAO-A and/or MAO-B. The planar, tricyclic structure of the β-carboline core can fit into the active site of the MAO enzyme, preventing the binding and subsequent oxidation of its natural substrates. The selectivity for MAO-A versus MAO-B is influenced by the substituents on the β-carboline ring.
Experimental Validation: In Vitro MAO Inhibition Assay
A fluorometric assay can be used to determine the IC50 values of this compound for both MAO-A and MAO-B.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B.
-
Prepare a stock solution of the substrate, such as kynuramine or p-tyramine.
-
Prepare a stock solution of the test compound, this compound.
-
-
Inhibition Assay:
-
In a 96-well black plate, add:
-
MAO-A or MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Varying concentrations of this compound.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
The MAO-catalyzed reaction produces hydrogen peroxide (H2O2).
-
Stop the reaction and add a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Incubate for a further 15 minutes at room temperature, protected from light.
-
Measure the fluorescence on a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of MAO Inhibition Pathway
Caption: Competitive inhibition of Monoamine Oxidase (MAO).
Interaction with the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[7] Some β-carbolines have been identified as AHR agonists.
Proposed Mechanism of Action
This compound may act as an agonist for the AHR. Upon binding to the cytosolic AHR, the complex is proposed to translocate to the nucleus, heterodimerize with the AHR Nuclear Translocator (ARNT), and bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby inducing their transcription.[7]
Experimental Validation: EROD Assay and qPCR
A. Ethoxyresorufin-O-Deethylase (EROD) Assay: This is a functional assay to measure CYP1A1 enzyme activity, a downstream target of AHR activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in 96-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD or β-naphthoflavone).
-
-
EROD Reaction:
-
Replace the culture medium with a solution containing 7-ethoxyresorufin.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
CYP1A1 will metabolize 7-ethoxyresorufin to the fluorescent product resorufin.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of resorufin in each well using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein content in each well.
-
Plot the EROD activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
B. Quantitative PCR (qPCR) for CYP1A1 Gene Expression:
Protocol:
-
Cell Culture and Treatment: As described for the EROD assay.
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Perform qPCR using primers specific for the CYP1A1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.
-
Visualization of the AHR Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Anticancer Activity: Cell Cycle Arrest and Apoptosis
Several β-carboline derivatives have demonstrated potent anticancer activity through mechanisms including the induction of cell cycle arrest and apoptosis.[8][9]
Proposed Mechanism of Action
This compound may exert cytotoxic effects on cancer cells by inducing cell cycle arrest, potentially at the G2/M phase, and/or by triggering apoptosis. The underlying molecular mechanisms could involve the inhibition of key cell cycle regulators such as cyclin-dependent kinases (CDKs) or interaction with proteins involved in apoptosis signaling pathways. For example, some pyrido[3,4-b]indoles have been shown to bind to MDM2, a negative regulator of the p53 tumor suppressor.[9]
Experimental Validation: Cell Viability and Cell Cycle Analysis
A. Cell Viability Assay (MTT Assay): This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
B. Cell Cycle Analysis by Flow Cytometry:
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.
-
Summary of Potential Cellular Activities
The following table summarizes the likely cellular activities of this compound based on data from related compounds.
| Molecular Target | Proposed Cellular Effect | Key Experimental Assays |
| GABAA Receptor (BZD Site) | Modulation of neuronal inhibition | Radioligand Binding Assay |
| Monoamine Oxidases (MAO-A/B) | Inhibition of neurotransmitter degradation | MAO Inhibition Assay |
| Aryl Hydrocarbon Receptor (AHR) | Induction of xenobiotic metabolism enzymes | EROD Assay, qPCR for CYP1A1 |
| Cell Cycle Regulators (e.g., CDKs) | Cell cycle arrest, inhibition of proliferation | Cell Viability (MTT) Assay, Flow Cytometry |
Conclusion
This compound is a promising scaffold for drug discovery due to its potential to interact with multiple key cellular targets. Based on the extensive literature on the β-carboline class of compounds, its primary mechanisms of action in cells likely involve modulation of the central nervous system via the benzodiazepine receptor and inhibition of monoamine oxidases, regulation of xenobiotic metabolism through the aryl hydrocarbon receptor, and potential anticancer activity through the induction of cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of these proposed mechanisms. Further research focusing specifically on this molecule is warranted to elucidate its precise pharmacological profile and therapeutic potential.
References
-
International Journal of Fauna and Biological Studies. (n.d.). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Retrieved from [Link]
- Luo, B., et al. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 225, 113688.
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
- Herraiz, T., & Galisteo, J. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods, 12(6), 1261.
- National Center for Biotechnology Information. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2).
- Siddiqui, N., et al. (2021). Structure activity relationship in β-carboline derived anti-malarial agents. Bioorganic Chemistry, 115, 105238.
-
ResearchGate. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
- Heinrich, P., et al. (2014). Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 164, 29-36.
- National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1163.
- Martin, C. A., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10174-10183.
-
AA Blocks. (n.d.). 74214-62-3 | ethyl 9h-pyrido[3,4-b]indole-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Retrieved from [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
- Cuny, G. D., et al. (2015). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 11-15.
-
ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the β-carboline derivatives. Retrieved from [Link]
- Kennedy, S. W., et al. (1996). Ethoxyresorufin-O-deethylase (EROD) inducing potencies of planar chlorinated aromatic hydrocarbons in primary cultures of hepatocytes from different developmental stages of the chicken. FEBS Letters, 399(1-2), 138-142.
- National Center for Biotechnology Information. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Food and Chemical Toxicology, 183, 114259.
- Singh, N. P., et al. (2011). Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. PLoS ONE, 6(8), e23522.
- National Center for Biotechnology Information. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. International Journal of Molecular Sciences, 19(10), 3028.
- Cain, M., et al. (1982). beta-Carbolines: synthesis and neurochemical and pharmacological actions on brain benzodiazepine receptors. Journal of Medicinal Chemistry, 25(9), 1081-1091.
- Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity.
-
Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]
- Sanderson, J. T., et al. (1996). Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds. Toxicology and Applied Pharmacology, 137(2), 316-325.
- National Center for Biotechnology Information. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Medicinal Chemistry Letters, 15(4), 513-520.
-
ResearchGate. (n.d.). Beta-Carbolines-Neuropharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Retrieved from [Link]
- Finberg, J. P. M., & Youdim, M. B. H. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 9, 1057.
-
National Center for Biotechnology Information. (n.d.). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-time quantitative PCR analysis of albumin and CYP1A1 gene expression in cultured hepatocytes. Retrieved from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
norharmane-3-carboxylic acid comprehensive literature review
An In-depth Technical Guide to Norharmane-3-Carboxylic Acid: From Synthesis to Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of norharmane-3-carboxylic acid (also known as β-carboline-3-carboxylic acid), a significant member of the β-carboline alkaloid family. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, biological activities, and therapeutic prospects. We will explore the causal relationships behind experimental methodologies and provide actionable protocols to facilitate further research and development.
Introduction: The Significance of the β-Carboline Scaffold
The β-carboline core, an indole alkaloid structure, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Norharmane, the parent compound, is well-documented for its potent biological effects, including the inhibition of monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), making it a compound of interest for neurodegenerative diseases and cancer.[2] Norharmane-3-carboxylic acid (CAS 74214-63-4), a key derivative, serves not only as a potential bioactive molecule itself but also as a crucial precursor and metabolite in the formation of norharmane, particularly in biological systems and processed foods.[3][4] Understanding its chemistry and biology is paramount for harnessing the full therapeutic potential of this chemical family.
Physicochemical Properties
A clear understanding of the fundamental properties of norharmane-3-carboxylic acid is the foundation for its application in research and development.
| Property | Value | Reference |
| CAS Number | 74214-63-4 | [5] |
| Molecular Formula | C₁₂H₈N₂O₂ | [5] |
| Molecular Weight | 212.20 g/mol | [5] |
| Synonyms | 3-Carboxy-β-carboline, 9H-pyrido[3,4-b]indole-3-carboxylic acid | [5] |
| Appearance | Typically a crystalline solid | |
| InChI Key | O=C(C1=CC2=C(C=N1)NC3=C2C=CC=C3)O | [5] |
Synthesis and Chemical Formation
The synthesis of norharmane-3-carboxylic acid and its subsequent conversion to norharmane is a critical area of study, with implications for both laboratory synthesis and food science. The primary route involves the Pictet-Spengler reaction, followed by an oxidative decarboxylation step.
The Pictet-Spengler Reaction Pathway
The formation of the β-carboline skeleton is classically achieved through the Pictet-Spengler reaction. This involves the condensation of an indole-containing amine, such as L-tryptophan, with an aldehyde or α-keto acid.[3] In the context of norharmane-3-carboxylic acid's precursors, tryptophan reacts with aldehydes to form 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids (THCA).[4] The subsequent aromatization of this tetrahydro-β-carboline ring leads to the formation of norharmane-3-carboxylic acid, which can then be decarboxylated to yield norharmane.[3][4] This process occurs endogenously and is also prevalent during the high-temperature processing of tryptophan-rich foods.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. Bioactive β-Carbolines Harman and Norharman in Sesame Seed Oils in China - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Beta-Carboline Alkaloids in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intriguing World of Beta-Carboline Alkaloids
Beta-carboline alkaloids are a diverse and pharmacologically significant class of naturally occurring compounds built upon a tricyclic pyrido[3,4-b]indole skeleton. Their history is deeply intertwined with ethnobotany, pioneering analytical chemistry, and the ongoing quest for novel therapeutic agents. This technical guide provides a comprehensive historical account of the discovery of these alkaloids in nature, detailing the key scientific milestones, the evolution of experimental methodologies, and the expansion of their known presence from psychoactive plants to a wide array of organisms, including mammals. Understanding this historical context is crucial for contemporary researchers, as it illuminates the foundational work that underpins modern drug discovery and development efforts targeting this versatile molecular scaffold.
The Dawn of Discovery: Harmala Alkaloids from Peganum harmala
The story of beta-carboline alkaloids begins in the mid-19th century with the investigation of the seeds of Syrian Rue (Peganum harmala), a plant with a long history of use in traditional medicine and spiritual practices across the Middle East and North Africa.
The First Isolation: Harmaline by F. Goebel (1841)
In 1841, the German chemist F. Goebel reported the first isolation of a crystalline substance from the seeds of Peganum harmala. He named this compound harmaline . While specific details of Goebel's experimental protocol are not extensively documented in readily available literature, it is understood that he employed the prevailing techniques of 19th-century alkaloid chemistry. These methods typically involved an acid-base extraction procedure.
The Isolation of Harmine: Fr. O. Hesse (1847)
Six years later, in 1847, another German chemist, Fr. O. Hesse, isolated a second, related alkaloid from the same plant source. This compound was named harmine . Hesse's work further solidified the understanding that Peganum harmala was a rich source of a new class of alkaloids.[1]
Early Extraction and Separation Methodologies: A Glimpse into 19th-Century Chemistry
The isolation of harmaline and harmine in the 19th century relied on the principles of acid-base extraction, a cornerstone of alkaloid chemistry. The general workflow of this era is outlined below.
Experimental Protocol: 19th-Century Acid-Base Extraction of Harmala Alkaloids (A Representative Methodology)
-
Defatting: The powdered seeds of Peganum harmala were first treated with a non-polar solvent, such as petroleum ether or hexane, to remove oils and fats. This step was crucial for preventing the formation of emulsions in subsequent extraction stages.
-
Acidic Extraction: The defatted plant material was then macerated or refluxed with an acidified aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid). This protonated the basic nitrogen atoms of the alkaloids, converting them into their water-soluble salt forms.
-
Filtration and Basification: The acidic extract was filtered to remove solid plant debris. The resulting aqueous solution, containing the alkaloid salts, was then treated with a base, such as ammonium hydroxide or sodium carbonate, to deprotonate the alkaloids and convert them back into their free-base forms, which are generally insoluble in water.
-
Organic Solvent Extraction: The basified aqueous solution was then extracted with an immiscible organic solvent, such as chloroform or ether. The free-base alkaloids would partition into the organic layer, leaving water-soluble impurities behind.
-
Evaporation and Crystallization: The organic solvent was evaporated, yielding a crude mixture of the harmala alkaloids. This mixture was then subjected to crystallization, often from ethanol, to obtain the purified harmaline and harmine.
Separation of Harmine and Harmaline:
The separation of the closely related harmine and harmaline presented a significant challenge for 19th-century chemists. Early methods relied on the slight differences in the basicity of the two alkaloids. Selective precipitation was a common technique. By carefully adjusting the pH of an acidic solution containing both alkaloids, harmine, being the weaker base, would precipitate at a slightly lower pH than harmaline. This process, while not perfectly efficient, allowed for the enrichment and eventual isolation of the individual compounds through repeated crystallizations.
Diagram: Historical Acid-Base Extraction Workflow for Harmala Alkaloids
Caption: A flowchart illustrating the general steps of 19th-century acid-base extraction.
The 20th Century: Structural Elucidation and Expanding Horizons
The early 20th century marked a pivotal period in the study of beta-carboline alkaloids, with the focus shifting from isolation to the determination of their chemical structures.
The Work of Perkin and Robinson (1927)
The definitive structural elucidation of harmine and harmaline was achieved in 1927 through the brilliant work of Sir Robert Robinson and William Henry Perkin Jr. Their research involved a combination of classical degradation experiments and, ultimately, the total synthesis of harmaline. These methods, while laborious by modern standards, were at the forefront of chemical research at the time and provided unequivocal proof of the beta-carboline core structure.
Key Methodologies in Structural Elucidation (Early 20th Century):
-
Degradation Reactions: The alkaloid molecules were systematically broken down into smaller, identifiable fragments. This provided crucial clues about the underlying carbon skeleton and the positions of functional groups.
-
Synthesis: The ultimate confirmation of a proposed structure was its unambiguous synthesis from simpler, known starting materials. The synthetic product's properties were then compared to those of the natural alkaloid.
Beyond Peganum harmala: The Discovery of Beta-Carbolines in Other Natural Sources
For many years, Peganum harmala was the only known source of beta-carboline alkaloids. However, as analytical techniques improved, these compounds began to be identified in a diverse range of organisms.
Banisteriopsis caapi and the Ayahuasca Connection
A significant milestone was the discovery of harmine, harmaline, and tetrahydroharmine in Banisteriopsis caapi, a vine native to the Amazon rainforest and a key ingredient in the psychoactive brew known as ayahuasca. This discovery provided a chemical basis for the well-documented psychoactive effects of ayahuasca and highlighted the ethnobotanical significance of beta-carboline alkaloids in different cultures.
The Marine Realm: Eudistomins from Tunicates
In the latter half of the 20th century, the search for novel bioactive compounds extended to the marine environment. This led to the discovery of a rich diversity of beta-carboline alkaloids in marine tunicates, particularly those of the genus Eudistoma.[2][3][4][5] These compounds, collectively known as eudistomins , often feature halogen substitutions (bromine or chlorine) and exhibit a range of biological activities, including antiviral and cytotoxic properties.[3][5]
The Insect World
Beta-carboline alkaloids have also been identified in various insect species. Their presence in insects is thought to be involved in defense mechanisms, pigmentation, and sclerotization of the cuticle. For example, beta-carbolines have been found in the larvae and pupae of certain butterflies and moths.
Endogenous Beta-Carbolines in Mammals: An Unexpected Discovery
Perhaps one of the most intriguing developments in the history of beta-carboline research was the discovery of their endogenous presence in mammals, including humans. This finding challenged the long-held belief that these alkaloids were exclusively of exogenous origin and opened up new avenues of research into their potential physiological and pathological roles.
A Timeline of Discovery:
-
Early 1980s: Initial reports emerged suggesting the presence of beta-carboline-like substances in mammalian tissues and fluids.[6]
-
Mid- to Late 1980s: With the advent of more sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), specific beta-carbolines were identified and quantified in various mammalian tissues, including the brain, adrenal glands, and platelets.[6][7]
-
Key Endogenous Beta-Carbolines:
-
Tryptoline (Tetrahydro-β-carboline): Formed from the condensation of tryptamine with formaldehyde.[6]
-
Pinoline (6-Methoxy-tetrahydro-β-carboline): Believed to be formed from the metabolism of melatonin in the pineal gland, although its precise origin and function are still under investigation.[8]
-
Harman (1-methyl-β-carboline) and Norharman (β-carboline): Found in various tissues and are known to be potent inhibitors of monoamine oxidase (MAO).[9]
-
The discovery of endogenous beta-carbolines has led to extensive research into their potential roles in neurotransmission, neuroprotection, and the pathophysiology of neurological and psychiatric disorders.[7]
Diagram: Timeline of Key Discoveries in Beta-Carboline Alkaloid History
Caption: A chronological overview of major milestones in beta-carboline discovery.
Summary of Key Discoveries
| Year | Discovery | Key Scientist(s) | Natural Source | Significance |
| 1841 | Isolation of Harmaline | F. Goebel | Peganum harmala | First isolation of a beta-carboline alkaloid. |
| 1847 | Isolation of Harmine | Fr. O. Hesse | Peganum harmala | Discovery of a second major harmala alkaloid.[1] |
| 1927 | Structural Elucidation of Harmine and Harmaline | W. H. Perkin Jr. & R. Robinson | - | Confirmed the beta-carboline core structure. |
| Mid-20th Century | Identification of Harmala Alkaloids | Various Researchers | Banisteriopsis caapi | Linked beta-carbolines to the psychoactive effects of ayahuasca. |
| Late 20th Century | Discovery of Eudistomins | Various Researchers | Eudistoma species (Marine Tunicates) | Expanded the known natural sources of beta-carbolines to the marine environment.[2][3][4][5] |
| 1980s | Detection of Endogenous Beta-Carbolines | Various Researchers | Mammalian Tissues | Revealed that beta-carbolines are produced within the mammalian body.[6][7] |
Conclusion: A Rich History and a Promising Future
The historical journey of the discovery of beta-carboline alkaloids in nature is a testament to the evolution of natural product chemistry. From the early extractions from a single medicinal plant to the identification of these compounds in a vast array of organisms, including humans, the field has continually expanded our understanding of the chemical diversity of the natural world. For researchers, scientists, and drug development professionals, this history provides not only a fascinating narrative but also a solid foundation for future research. The diverse biological activities of beta-carboline alkaloids, first hinted at through their use in traditional medicine and now being rigorously investigated in modern laboratories, ensure that their story is far from over. The legacy of Goebel, Hesse, Perkin, and Robinson continues to inspire the search for new therapeutic applications for this remarkable class of natural products.
References
- Wang, W., Nam, S. J., Lee, B. C., & Kang, H. (2008). Beta-carboline alkaloids from a Korean tunicate Eudistoma sp.
- Biard, J. F., Roussakis, C., Kornprobst, J. M., Gouiffes, D., Verbist, J. F., Cotelle, P., & Foster, M. (1992). Brominated beta-carbolines from the marine tunicate Eudistoma album.
- Jimenez, C., & Crews, P. (2004). Alkaloids from Marine Ascidians.
- Wang, W., Nam, S. J., Lee, B. C., & Kang, H. (2008). β-Carboline Alkaloids from a Korean Tunicate Eudistoma sp.
- Davis, R. A., & Bremner, J. B. (2014). Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development. Marine Drugs, 12(5), 2684–2717.
- Protocol for isolation of harmaline and harmine. (n.d.). ResearchGate.
- Tuama, Z. (n.d.).
- BenchChem. (2025).
- Pinoline. (n.d.). In Wikipedia. Retrieved January 16, 2026.
- Sathyabama Institute of Science and Technology. (n.d.). UNIT – I–Alkaloids-SCY1615.
- Slideshare. (n.d.).
- Slideshare. (2020, April 13). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an.
- Rommelspacher, H. (1991). Beta-carbolines and tetrahydroisoquinolines: detection and function in mammals. Planta Medica, 57(S 1), S85–S92.
- CN1034135A - The preparation method of peganum harmala seed extract. (n.d.).
- American Journal of Undergraduate Research. (n.d.).
- Lethal and Sublethal Toxicity of Beta-Carboline Alkaloids from Peganum harmala (L.) against Aedes albopictus Larvae (Diptera: Culicidae). (2023). MDPI.
- Cordell, G. A. (1986). Methods for the Structure Elucidation of Alkaloids.
- Scribd. (n.d.).
- Airaksinen, M. M., & Kari, I. (1981). Beta-carbolines, psychoactive compounds in the mammalian body. Part I: Occurrence, origin and metabolism. Medical Biology, 59(1), 21–34.
- (n.d.).
- Axelrod, J. (1979). Short history of pineal discovery and research. Progress in Brain Research, 52, 3–22.
- Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activ
- Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States. (2022). Frontiers in Aging Neuroscience.
- Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological St
- Herraiz, T., & Chaparro, C. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9036–9047.
- Melchior, C. L., & Myers, R. D. (1977). The route and significance of endogenous synthesis of alkaloids in animals. Critical Reviews in Toxicology, 5(4), 313–356.
- A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings. (2016). Zenodo.
- Wang, X., Geng, Y., Wang, D., Shi, X., & Liu, J. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography.
- Pesticide activities evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their deriv
- Pesticide activities evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives. (n.d.).
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022).
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC - NIH.
- Chowdhury, I., Sengupta, A., & Maitra, S. K. (2008). Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human. Indian Journal of Biochemistry & Biophysics, 45(5), 289–304.
- Broad activation of the ubiquitin–proteasome system by Parkin is critical for mitophagy. (n.d.). NIH.
- Natural alkaloid harmine promotes degradation of Alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation. (n.d.).
- Melatonin Synthesis and Function: Evolutionary History in Animals and Plants. (n.d.). Frontiers.
- Melatonin Synthesis and Function: Evolutionary History in Animals and Plants. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta-carboline alkaloids from a Korean tunicate Eudistoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brominated beta-carbolines from the marine tunicate Eudistoma album - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from Marine Ascidians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-carbolines, psychoactive compounds in the mammalian body. Part I: Occurrence, origin and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short history of pineal discovery and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinoline - Wikipedia [en.wikipedia.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Pharmacological and Toxicological Profile of 9H-pyrido[3,4-b]indole-3-carboxylic Acid
Foreword: Unveiling the Complexity of a Privileged Scaffold
The 9H-pyrido[3,4-b]indole, or β-carboline, nucleus is a cornerstone in the architecture of numerous natural and synthetic bioactive compounds.[1][2][3][4] Its presence in molecules with profound effects on the central nervous system and other biological pathways has cemented its status as a "privileged scaffold" in medicinal chemistry. This guide focuses on a key member of this family: 9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives. Our exploration will traverse its synthesis, delve into its multifaceted pharmacological activities, and critically assess its toxicological profile. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this intriguing molecule, moving beyond a mere listing of facts to an integrated analysis of its scientific narrative.
The Chemical Identity and Synthesis of this compound
This compound, also known as β-carboline-3-carboxylic acid, is a tricyclic indole alkaloid.[2][3] The core structure is a fusion of a pyridine ring with an indole moiety. The carboxylic acid group at the 3-position is a key feature that significantly influences its biological properties and provides a handle for synthetic modification.
The synthesis of the β-carboline scaffold and its derivatives is a well-trodden path in organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology.[5] This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by cyclization.
Generalized Synthetic Pathway
A common synthetic route to this compound and its esters involves the oxidation of the corresponding 1,2,3,4-tetrahydro derivatives.[6] The tetrahydro precursors are typically synthesized via the Pictet-Spengler reaction between L-tryptophan and an appropriate aldehyde.[7]
Experimental Protocol: Illustrative Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-tryptophan in an appropriate acidic medium (e.g., dilute aqueous acid).
-
Step 2: Aldehyde Addition. To the stirred solution, add an equimolar amount of the desired aldehyde (e.g., formaldehyde or its equivalent).
-
Step 3: Reaction. Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion, cool the reaction mixture and neutralize it to precipitate the product. Collect the solid by filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry under vacuum. Further purification can be achieved by recrystallization.
The Pharmacological Profile: A Molecule of Dichotomous Activity
The pharmacological landscape of this compound and its derivatives is rich and varied, with activities spanning the central nervous system, cancer, infectious diseases, and cardiovascular regulation. A recurring theme is the profound influence of the substituent at the 3-position, particularly the nature of the ester group, which can dramatically alter the pharmacological outcome.[8][9][10]
Central Nervous System Activity: Modulators of Benzodiazepine Receptors
One of the most extensively studied aspects of β-carboline-3-carboxylic acid derivatives is their interaction with the benzodiazepine binding site on the GABA-A receptor.
-
Inverse Agonism and Proconvulsant Effects: The methyl and ethyl esters of β-carboline-3-carboxylic acid are potent inhibitors of 3H-flunitrazepam binding in the brain.[8][11] These esters often exhibit proconvulsant or convulsant properties, acting as inverse agonists at the benzodiazepine receptor.[8][9] This activity is in direct opposition to the anxiolytic and anticonvulsant effects of classical benzodiazepines like diazepam.[11]
-
Anticonvulsant Properties: Interestingly, increasing the chain length of the ester group can switch the activity from proconvulsant to anticonvulsant.[10] For instance, the pentyl ester of β-carboline-3-carboxylic acid demonstrates anticonvulsant effects against cardiazol-induced seizures in rodents.[10] This highlights the critical role of pharmacokinetic and pharmacodynamic factors in determining the ultimate pharmacological profile.[9]
Anticancer Potential: A Multi-pronged Attack
The β-carboline scaffold is a promising pharmacophore for the development of novel anticancer agents.[12][13][14] Derivatives of 9H-pyrido[3,4-b]indole have demonstrated potent, broad-spectrum antiproliferative activity against a range of cancer cell lines, including those of the breast, colon, melanoma, and pancreas.[12][13]
-
Mechanism of Action: The anticancer effects of β-carboline derivatives are often multifactorial. Some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[12][13] Another key mechanism is the induction of apoptosis, with some compounds triggering the mitochondria-mediated pathway.[14] Furthermore, DNA intercalation has been identified as a mode of action for some bivalent β-carboline derivatives.[14]
Antifilarial Activity
Substituted 9H-pyrido[3,4-b]indoles have been identified as potential leads for the development of macrofilaricidal agents.[15][16] Structure-activity relationship studies have indicated that the presence of a carbomethoxy group at the 3-position and an aryl substituent at the 1-position can significantly enhance antifilarial activity.[15][16]
Aryl Hydrocarbon Receptor (AHR) Activation
This compound and related β-carbolines are of interest in the study of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[17] Activation of the AHR can lead to the induction of xenobiotic-metabolizing enzymes, such as cytochrome P450s.[17]
Antihypertensive Potential
Recent research has explored derivatives of indole-3-carboxylic acid as angiotensin II receptor 1 (AT1) antagonists, revealing a potential for antihypertensive activity.[18] Some novel derivatives have shown high nanomolar affinity for the AT1 receptor and have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, with an efficacy superior to losartan.[18]
The Toxicological Profile: A Necessary Consideration
A thorough understanding of the toxicological profile of any potential therapeutic agent is paramount. For this compound and its derivatives, the available data indicates a need for careful evaluation.
Acute Toxicity and Convulsant Effects
As previously mentioned, certain esters of β-carboline-3-carboxylic acid are potent convulsants in rodents.[9] The pentyl ester of β-carboline-3-carboxylic acid has a reported LD50 value of 12.5 mg/kg in mice.[10]
Mutagenicity
The mutagenic potential of some β-carboline derivatives has been investigated. For example, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), a compound found in soy sauce, exhibits mutagenicity in Salmonella typhimurium strains after treatment with nitrite, an effect that is enhanced in the presence of alcohols.[19]
General Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, some derivatives of 9H-pyrido[3,4-b]indole are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[20][21] A safety data sheet for methyl 9H-pyrido[3,4-b]indole-3-carboxylate indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[22]
Context-Dependent Toxicity
It is important to note that the toxicological profile can be influenced by the context of exposure. For instance, while isolated MTCA can exhibit mutagenicity under specific conditions, a study on the consumption of Maca, a plant containing MTCA, found no evidence of toxicity, suggesting that the presence of other components in the natural product may mitigate adverse effects.[23]
Data Summary and Visualization
Tabulated Pharmacological and Toxicological Data
| Compound/Derivative | Pharmacological Activity | Toxicological Profile | Reference(s) |
| Methyl/Ethyl β-carboline-3-carboxylate | Potent inhibitor of 3H-flunitrazepam binding; proconvulsant | Potent convulsant in rodents | [8][9][11] |
| Pentyl β-carboline-3-carboxylate | Anticonvulsant | LD50: 12.5 mg/kg (mice) | [10] |
| 1-Aryl-9H-pyrido[3,4-b]indole-3-carboxylates | Antifilarial activity | Data not specified | [15][16] |
| Novel Pyrido[3,4-b]indoles | Broad-spectrum anticancer activity (IC50s in nM range) | Data not specified | [12][13] |
| 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | Naturally occurring in some foods | Mutagenic in S. typhimurium after nitrite treatment | [19] |
| Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | Not specified | Harmful if swallowed, inhaled, or in contact with skin; causes skin and eye irritation | [22] |
| Novel Indole-3-carboxylic acid derivatives | Angiotensin II receptor 1 antagonists; antihypertensive | Data not specified | [18] |
Visualizing Key Concepts
Figure 1: Overview of the synthesis and diverse pharmacological activities of this compound and its derivatives.
Concluding Remarks and Future Directions
This compound and its derivatives represent a fascinating and pharmacologically rich class of molecules. Their ability to modulate key biological targets, including benzodiazepine receptors, components of the cell cycle and apoptotic machinery, and the renin-angiotensin system, underscores their potential for therapeutic development across a spectrum of diseases. However, the observed toxicological profile, particularly the convulsant and mutagenic potential of some derivatives, necessitates a cautious and thorough approach to their evaluation.
Future research should focus on:
-
Deciphering the structure-activity and structure-toxicity relationships: A clearer understanding of how modifications to the β-carboline scaffold influence both efficacy and safety will be crucial for the design of optimized drug candidates.
-
In-depth toxicological studies: Comprehensive in vivo toxicological assessments of promising lead compounds are essential to establish their safety profiles.
-
Exploring novel therapeutic applications: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the currently explored areas.
References
- Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587-589.
- Molino, B. F., & Luly, J. R. (n.d.). Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid.
- Skolnick, P., Schweri, M. M., Paul, S. M., Martin, J. V., Wagner, R. L., & Mendelson, W. B. (1982). Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters. Life sciences, 31(14), 1449-1456.
- Barlin, G. B., Davies, L. P., & Ngu, M. M. L. (1989). β-Carboline-3-carboxylic Acid (this compound) and Related Compounds. Australian Journal of Chemistry, 42(6), 813-821.
- Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. PubChem. Retrieved from [Link]
- Agarwal, A., Agarwal, S. K., Singh, S. N., & Kumar, S. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. Journal of medicinal chemistry, 42(8), 1435-1439.
- Agarwal, A., Agarwal, S. K., Singh, S. N., & Kumar, S. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. Journal of medicinal chemistry, 42(8), 1435-1439.
- Ohe, T., & Kinae, N. (1996). Mutagenicity of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid treated with nitrite in the presence of alcohols. Mutation Research/Genetic Toxicology, 369(1-2), 45-51.
- Wang, X., et al. (2015). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules, 20(9), 16866-16881.
- Delgado-Povedano, M. M., & de la Peña, M. P. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Foods, 11(14), 2090.
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. PubChem. Retrieved from [Link]
- Gonzales, G. F., & Gonzales-Castañeda, C. (2009). The Methyltetrahydro-{beta}-Carbolines in Maca (Lepidium meyenii).
- Brimble, M. A., & Furkert, D. P. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: concise synthesis of alangiobussinine. Beilstein journal of organic chemistry, 7, 1407-1411.
-
Wikipedia. (n.d.). β-Carboline. Wikipedia. Retrieved from [Link]
- Previero, A., Castellano, C., Scuri, R., Bianchi, M., Rizzoli, A. A., & Galzigna, L. (1989). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Il Farmaco; edizione scientifica, 44(4), 435-441.
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). A route to synthesize 3-aryl-9H-pyrido[3,4-b]indol-1(2H)-one. ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 938-948.
-
Universal Biologicals. (n.d.). This compound. Universal Biologicals. Retrieved from [Link]
- McDougal, A., & Safe, S. (2013). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical research in toxicology, 26(7), 1059-1066.
-
Longdom Publishing. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. Molecules (Basel, Switzerland), 23(10), 2635.
-
PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]
- Danilenko, A. V., Volov, A. N., Volov, N. A., Platonova, Y. B., & Savilov, S. V. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & medicinal chemistry letters, 90, 129349.
-
PubChem. (n.d.). 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. PubChem. Retrieved from [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Carboline - Wikipedia [en.wikipedia.org]
- 4. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. prepchem.com [prepchem.com]
- 8. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mutagenicity of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid treated with nitrite in the presence of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- | C14H10N2O3 | CID 5488588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. echemi.com [echemi.com]
- 23. The Methyltetrahydro-{beta}-Carbolines in Maca (Lepidium meyenii) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Screening of Novel 9H-pyrido[3,4-b]indole-3-carboxylic Acid Derivatives
Abstract
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system renowned for its broad spectrum of pharmacological activities, including potent antitumor, antiviral, and antimicrobial properties. This guide provides an in-depth technical framework for the systematic screening of novel 3-carboxylic acid derivatives of this scaffold. We will explore the scientific rationale behind focusing on this particular chemical space, delineate a multi-tiered screening cascade—from in silico modeling to targeted biochemical and cell-based assays—and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to identify and advance novel therapeutic agents from this promising class of compounds.
Introduction: The 9H-pyrido[3,4-b]indole Scaffold – A Privileged Structure in Medicinal Chemistry
The 9H-pyrido[3,4-b]indole ring system is the core structure of β-carboline alkaloids, a large family of natural and synthetic compounds.[1][2] These alkaloids are found in various plants, marine organisms, and even human tissues, and they exhibit a remarkable diversity of biological effects.[1][2][3] Their mechanisms of action are multifaceted, ranging from DNA intercalation and inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and topoisomerases to interaction with central nervous system receptors.[1][4][5]
The therapeutic potential of β-carbolines, particularly as anticancer agents, has been a major focus of research.[5][6] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the tricyclic core can significantly modulate their biological activity.[7][8] The C-1 and C-3 positions have been identified as particularly amenable to modification to enhance potency and selectivity.[9]
This guide focuses specifically on derivatives featuring a carboxylic acid moiety at the C-3 position. This functional group can profoundly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for target engagement. The presence of the carboxylic acid group opens up avenues for creating derivatives like esters and amides, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][10]
A Multi-Pronged Approach to Screening
A robust and efficient screening strategy is paramount to successfully identifying promising lead compounds. We advocate for a hierarchical approach that begins with broad, computational filtering and progressively narrows the focus to the most promising candidates through a series of increasingly complex biological assays.
In Silico Screening: Prioritizing the Chemical Space
Before embarking on costly and time-consuming synthesis, computational methods can be employed to build a virtual library of 9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives and prioritize those with the highest probability of success.
Workflow:
-
Virtual Library Generation: Create a diverse virtual library by computationally enumerating a wide range of substituents at the C-1 position and modifications to the C-3 carboxylic acid (e.g., various esters and amides).
-
ADMET Filtering: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. This step filters out molecules with poor drug-like characteristics.
-
Molecular Docking: Perform molecular docking studies against known targets of β-carbolines, such as CDK2 and Topoisomerase I. This will predict the binding affinity and mode of interaction for each compound, allowing for the ranking of potential inhibitors.[6][11]
-
Prioritization for Synthesis: Based on the docking scores, predicted ADMET properties, and synthetic feasibility, a manageable number of the most promising derivatives are selected for chemical synthesis.
In Vitro Screening: From Cytotoxicity to Target Engagement
The initial experimental screen aims to identify compounds that exhibit cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[6][12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound derivatives for a specified period (e.g., 48-72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.[1][6]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each active compound.
Data Presentation: Primary Screening Results
| Compound ID | C1-Substituent | C3-Substituent | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| BC-3CA-001 | Phenyl | -COOH | 15.2 | 18.9 | 22.1 |
| BC-3CA-002 | 4-Chlorophenyl | -COOH | 8.7 | 10.5 | 12.3 |
| BC-3CA-003 | 4-Methoxyphenyl | -COOH | 25.1 | 30.4 | 35.7 |
| BC-3E-001 | 4-Chlorophenyl | -COOEt | 5.4 | 7.1 | 8.9 |
| BC-3A-001 | 4-Chlorophenyl | -CONH2 | 6.8 | 8.2 | 9.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting screening results.
Compounds that demonstrate significant cytotoxicity in the primary screen are then subjected to secondary assays to investigate their potential mechanism of action. Based on the known targets of β-carbolines, CDK2 and Topoisomerase I inhibition assays are logical next steps.
Experimental Protocol: In Vitro CDK2 Inhibition Assay
This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[14]
-
Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and the test compound at various concentrations.[4][14]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Detect ATP: Add a reagent (such as ADP-Glo™) that simultaneously stops the kinase reaction and depletes the remaining ATP.[14]
-
Measure Luminescence: Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the amount of ADP formed and inversely proportional to the amount of remaining ATP, thus indicating the level of CDK2 activity.[14]
-
Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[15][16]
-
Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA, Topoisomerase I reaction buffer, and the test compound at various concentrations.[17][18]
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture.[15]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[15][19]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[19]
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.[15][19]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.[15][19]
Hit-to-Lead Optimization: Refining the Scaffold for Enhanced Activity
The "hit-to-lead" phase is a critical stage in drug discovery where initial "hits" from high-throughput screening are optimized to produce "lead" compounds with improved potency, selectivity, and drug-like properties.[19][20] For the this compound scaffold, SAR studies are crucial to guide this optimization process.
Key Areas for Optimization:
-
C1-Position: The nature of the substituent at the C1 position has a significant impact on activity. Aromatic and heteroaromatic rings are common. Electron-withdrawing or electron-donating groups on these rings can be systematically varied to probe their effect on target binding.
-
C3-Position: The carboxylic acid at C3 can be converted to a variety of esters and amides to modulate solubility, cell permeability, and metabolic stability.
-
N9-Position: Alkylation or acylation of the indole nitrogen can influence the planarity of the ring system and provide additional points for interaction with the target protein.
-
Aromatic Core: Substitutions on the benzene ring of the β-carboline core can also be explored to fine-tune the electronic properties and steric profile of the molecule.
Addressing Challenges in the Screening Cascade
The screening of natural product-like scaffolds such as β-carbolines can present unique challenges. Proactive measures should be taken to mitigate these potential issues.
-
Solubility: Indole alkaloids can have poor aqueous solubility, which can complicate assay results and in vivo studies.[21][22] Strategies to address this include the use of co-solvents like DMSO, the preparation of salt forms of the carboxylic acid derivatives, and the exploration of different ester and amide prodrugs.
-
Fluorescence Interference: The planar, aromatic nature of the β-carboline ring system can lead to intrinsic fluorescence.[23][24] This can interfere with fluorescence-based assays. It is crucial to run control experiments with the compounds in the absence of the biological target to identify and quantify any interfering fluorescence. If significant interference is observed, alternative, non-fluorescence-based assays should be employed.[25]
-
Non-Specific Activity: As with many planar aromatic compounds, there is a risk of non-specific activity, such as DNA intercalation. Orthogonal assays and secondary screens targeting specific enzymes are essential to confirm a specific mechanism of action.
Conclusion
The this compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. The multi-pronged screening approach outlined in this guide, which integrates in silico methods with a hierarchical series of in vitro assays, provides a robust framework for identifying and optimizing potent and selective lead compounds. By understanding the underlying biology and anticipating potential challenges, researchers can effectively navigate the complexities of the drug discovery process and unlock the full therapeutic potential of this remarkable class of molecules.
References
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
National Center for Biotechnology Information. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. [Link]
-
National Center for Biotechnology Information. Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents. [Link]
-
National Center for Biotechnology Information. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. [Link]
-
ResearchGate. SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. [Link]
-
National Center for Biotechnology Information. 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Topoisomerase Assays. [Link]
-
National Center for Biotechnology Information. Topoisomerase Assays. [Link]
-
ChemSynthesis. 9H-beta-carboline-3-carboxylic acid. [Link]
-
Sketchviz. A Quick Introduction to Graphviz. [Link]
-
National Center for Biotechnology Information. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. [Link]
-
ScienceDirect. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. [Link]
-
YouTube. Graphviz workflow 1. [Link]
-
Molbase. Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. [Link]
-
PubMed. Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. [Link]
-
ResearchGate. Structure-activity relationship of the β-carboline derivatives. [Link]
-
MDPI. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. [Link]
-
Graphviz. Graphviz. [Link]
-
YouTube. Graphviz tutorial. [Link]
-
FooDB. Showing Compound L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (FDB014381). [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
BPS Bioscience. CDK2 Assay Kit. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]
-
National Center for Biotechnology Information. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. [Link]
-
PubMed. Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques. [Link]
-
National Center for Biotechnology Information. Interference with Fluorescence and Absorbance. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. [Link]
-
National Center for Biotechnology Information. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]
-
National Genomics Data Center. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection.. [Link]
-
ResearchGate. Synthesis of 1-aryl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles (1,2,3,4-tetrahydro-β-carbolines) under high pressures. [Link]
-
National Center for Biotechnology Information. Indole Antitumor Agents in Nanotechnology Formulations: An Overview. [Link]
-
MDPI. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. [Link]
-
PubMed. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. [Link]
-
Wikipedia. Indole alkaloid. [Link]
-
PubMed. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. [Link]
Sources
- 1. MTT assay overview | Abcam [abcam.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. texaschildrens.org [texaschildrens.org]
- 14. promega.com [promega.com]
- 15. Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 9H-pyrido[3,4-b]indole-3-carboxylic Acid from L-Tryptophan: An Application Guide
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the one-pot synthesis of 9H-pyrido[3,4-b]indole-3-carboxylic acid, a key β-carboline, from the readily available amino acid L-tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of β-Carbolines
The β-carboline scaffold, chemically known as 9H-pyrido[3,4-b]indole, is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds.[1][2] These molecules exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery. The specific derivative, this compound, serves as a crucial building block for more complex and biologically active molecules. The synthesis of this compound is often achieved through the classic Pictet-Spengler reaction, a powerful tool for the construction of tetrahydroisoquinoline and β-carboline ring systems.[3] This guide focuses on an efficient one-pot methodology that combines the initial condensation and cyclization with a subsequent in-situ oxidation step, streamlining the synthetic process.
Reaction Mechanism: A Tale of Condensation and Aromatization
The one-pot synthesis of this compound from L-tryptophan and formaldehyde proceeds through two key stages: the Pictet-Spengler reaction to form a tetrahydro-β-carboline intermediate, followed by an in-situ oxidation to yield the final aromatic product.
Part 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, first reported in 1911 by Amé Pictet and Theodor Spengler.[3] The reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, here formaldehyde, under acidic conditions. The driving force of this reaction is the formation of a highly electrophilic iminium ion.[3]
The mechanism can be broken down into the following steps:
-
Iminium Ion Formation: The amine group of L-tryptophan nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions leads to the formation of a reactive iminium ion.
-
Electrophilic Attack: The electron-rich indole ring of the tryptophan moiety, specifically at the C2 position, acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Deprotonation: This intramolecular cyclization results in the formation of a new six-membered ring, generating a spirocyclic intermediate. A subsequent deprotonation re-aromatizes the indole ring, yielding the 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid intermediate.
Caption: Pictet-Spengler reaction workflow.
Part 2: In-Situ Oxidation (Aromatization)
The tetrahydro-β-carboline intermediate is then oxidized in the same reaction vessel to introduce aromaticity into the newly formed pyridine ring. This can be achieved using a variety of oxidizing agents. The choice of oxidant is critical for a successful one-pot synthesis, as it must be compatible with the reaction conditions of the initial Pictet-Spengler condensation. Common oxidizing agents include potassium dichromate, manganese dioxide, or even air/oxygen under specific catalytic conditions. The oxidation process involves the removal of four hydrogen atoms from the tetrahydro-β-carboline ring system.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Tryptophan | ≥98% | Sigma-Aldrich | |
| Formaldehyde | 37% solution in water | Fisher Scientific | |
| Glacial Acetic Acid | ACS Grade | VWR | |
| Potassium Dichromate | ≥99% | Acros Organics | Caution: Toxic and Oxidizer |
| Deionized Water | |||
| Ethanol | 95% | For washing | |
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Buchner funnel and filter paper |
Procedure
-
Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of L-tryptophan in 100 mL of deionized water.
-
Addition of Formaldehyde: To the stirring solution, add 5.0 mL of a 37% aqueous formaldehyde solution.
-
Acidification and Reflux: Carefully add 10 mL of glacial acetic acid to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 2 hours. The solution may become colored during this period.
-
In-Situ Oxidation: After the initial reflux period, cautiously add 8.0 g of potassium dichromate to the reaction mixture in small portions. The addition may cause vigorous bubbling. Caution: This step is exothermic.
-
Continued Reflux: Continue to reflux the reaction mixture for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Cooling and Precipitation: After the reflux is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. A precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL). Dry the product in a vacuum oven at 60 °C to a constant weight.
Caption: One-pot synthesis workflow.
Expected Results
Based on literature precedents, this one-pot synthesis can be expected to yield this compound as a solid product. The yield and purity can vary depending on the precise reaction conditions and the efficiency of the workup.
| Parameter | Expected Value |
| Yield | 40-60% |
| Appearance | Off-white to yellowish solid |
| Purity (by HPLC) | >95% after washing |
Troubleshooting and Safety Considerations
Troubleshooting
-
Low Yield:
-
Incomplete Pictet-Spengler Reaction: Ensure the initial reflux time is sufficient. The acidity of the medium is crucial; verify the amount and concentration of acetic acid.
-
Inefficient Oxidation: The amount of oxidizing agent is critical. Insufficient oxidant will result in the presence of the tetrahydro-β-carboline intermediate in the final product.
-
Product Loss During Workup: Ensure the reaction mixture is sufficiently cooled to maximize precipitation. Use cold washing solvents to minimize dissolution of the product.
-
-
Impure Product:
-
Presence of Starting Materials: This indicates an incomplete reaction. Consider extending the reflux times.
-
Formation of Side Products: Over-oxidation can lead to the formation of undesired byproducts. Careful control of the amount of oxidizing agent and reaction temperature is important. Purification by recrystallization may be necessary if the product purity is low.
-
Safety Precautions
-
Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glacial Acetic Acid: is corrosive. Handle with care and wear appropriate PPE.
-
Potassium Dichromate: is highly toxic and a strong oxidizing agent. Avoid contact with skin and eyes, and do not inhale the dust. It is also a suspected carcinogen. All waste containing chromium must be disposed of according to institutional guidelines for heavy metal waste.
-
General Precautions: The reaction should be performed in a well-ventilated fume hood. Use a heating mantle with a temperature controller to avoid overheating.
Conclusion
The one-pot synthesis of this compound from L-tryptophan offers an efficient and streamlined approach to this valuable β-carboline derivative. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this important synthetic intermediate. Adherence to proper safety protocols is paramount throughout the procedure.
References
- Atri, A. K., et al. (2025). One‐Pot Synthesis of Novel β‐Carboline‐{α‐Acylaminoamide}‐Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and Density Functional Theory Studies. ChemistryOpen.
- Dudhe, P., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453–1463.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Sources
The Pictet-Spengler Synthesis of β-Carbolines: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of β-carbolines via the Pictet-Spengler reaction. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the reaction, offers step-by-step experimental procedures, and provides insights into process optimization and characterization of the final products.
Introduction: The Significance of the Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone in heterocyclic chemistry for the synthesis of tetrahydroisoquinolines and, of particular interest here, β-carbolines.[1][2][3] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone is a powerful and versatile tool for constructing the core structure of numerous natural products and pharmacologically active compounds.[4][5][6] The β-carboline skeleton, a fusion of a pyridine ring to an indole moiety, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties.[7][8]
The reaction's elegance lies in its biomimetic nature, mimicking the biosynthetic pathways of many indole alkaloids.[2] It typically proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich indole ring to form the tetrahydro-β-carboline product.[2][5] This initial product can then be aromatized to yield the fully aromatic β-carboline.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Pictet-Spengler reaction is generally accepted to proceed through the following key steps:
-
Imine/Iminium Ion Formation: The reaction commences with the condensation of a tryptamine derivative (a β-indolylethylamine) and an aldehyde or ketone in the presence of an acid catalyst. This forms a Schiff base, which is in equilibrium with its protonated form, the more electrophilic iminium ion.[2][5] The choice and concentration of the acid catalyst are critical at this stage; insufficient acid will not effectively promote iminium ion formation, while excessive acid can protonate the starting tryptamine, rendering it non-nucleophilic.[5][9]
-
Intramolecular Cyclization (Mannich-type reaction): The highly electrophilic iminium ion is then attacked by the nucleophilic C2 position of the indole ring in an intramolecular electrophilic aromatic substitution.[2] This is the ring-closing step and is often the rate-determining step of the reaction.
-
Deprotonation and Rearomatization: A subsequent deprotonation at the C2 position of the indole ring re-establishes the aromaticity of the indole nucleus, yielding the tetrahydro-β-carboline product.
The overall mechanism can be visualized as follows:
Figure 1: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
This protocol details a representative synthesis of a tetrahydro-β-carboline derivative using tryptamine and benzaldehyde.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.60 g, 10.0 mmol).
-
Dissolve the tryptamine in anhydrous dichloromethane (50 mL).
-
Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution at room temperature.
-
-
Initiation of Reaction:
-
Slowly add trifluoroacetic acid (0.77 mL, 10.0 mmol) dropwise to the stirring solution over 5 minutes. The use of a Brønsted acid like TFA is crucial for catalyzing the formation of the electrophilic iminium ion.[5]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to neutralize the trifluoroacetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the desired 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]
-
Figure 2: Experimental workflow for the synthesis of 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
From Tetrahydro-β-carboline to β-Carboline: The Aromatization Step
The Pictet-Spengler reaction typically yields the 1,2,3,4-tetrahydro-β-carboline.[4] To obtain the fully aromatic β-carboline, a subsequent oxidation step is required. Several methods can be employed for this dehydrogenation:
-
Palladium on Carbon (Pd/C): Heating the tetrahydro-β-carboline with 10% Pd/C in a high-boiling solvent like xylene or decalin is a common and effective method.
-
Manganese Dioxide (MnO₂): Activated MnO₂ in a solvent like dichloromethane or chloroform can also effect the oxidation at room temperature or with gentle heating.
-
Sulfur: Heating with elemental sulfur is another classical method for aromatization.[11]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful dehydrogenating agent that often works under mild conditions.
The choice of oxidizing agent will depend on the specific substrate and the desired reaction conditions.
Variations and Considerations
The Pictet-Spengler reaction is highly versatile, and its outcome can be influenced by several factors:
-
Starting Materials: Tryptophan and its derivatives are commonly used starting materials, which can introduce chirality into the final product.[1][11] The reaction of enantiopure tryptophan esters can lead to diastereomeric products, with the cis or trans configuration at the newly formed chiral center at C-1 relative to the C-3 carboxyl group.[2]
-
Catalysts: A wide range of Brønsted and Lewis acids can be used as catalysts.[5] In some cases, particularly with highly reactive aldehydes, the reaction can proceed without a catalyst.[5] Chiral catalysts have also been developed for enantioselective Pictet-Spengler reactions.[12]
-
Solvents: The choice of solvent can influence reaction rates and yields. While aprotic solvents like dichloromethane are common, protic solvents and even water have been successfully employed.[13] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to act as both a solvent and a catalyst, promoting the reaction in high yields.[5]
-
Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the substrates and the catalyst used. Kinetic control (lower temperatures) can favor the formation of the cis diastereomer when using chiral starting materials like tryptophan.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Inappropriate acid catalyst or concentration.[9] - Poorly reactive starting materials. | - Increase reaction time or temperature. - Screen different acid catalysts (e.g., HCl, p-TsOH) and optimize concentration. - Use a more reactive aldehyde or a more electron-rich tryptamine. |
| Formation of Side Products | - Polymerization of the aldehyde. - N-acylation if using an acylating agent. | - Add the aldehyde slowly to the reaction mixture. - Ensure the reaction conditions are not too harsh. |
| Difficulty in Purification | - Close polarity of starting materials and product. - Formation of diastereomers. | - Optimize the mobile phase for column chromatography. - Consider derivatization to aid in separation. |
Conclusion
The Pictet-Spengler synthesis of β-carbolines is a robust and adaptable reaction that provides access to a vast array of structurally diverse and biologically relevant molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize these valuable heterocyclic compounds. The protocol provided herein serves as a solid foundation for further exploration and application of this powerful synthetic tool in drug discovery and chemical biology.
References
-
Mechanism of the Pictet-Spengler reaction. ResearchGate. [Link]
-
Efficient Synthesis of Novel 1-Substituted β-Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). RSC Advances. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry. [Link]
-
Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters. [Link]
-
Thiourea-Catalyzed Enantioselective Iso-Pictet– Spengler Reactions. Harvard University. [Link]
-
Synthesis of β‐carboline through Pictet‐Spengler reaction. ResearchGate. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Pictet‐Spengler synthesis of β‐carboline 21. ResearchGate. [Link]
-
Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mjfas.utm.my [mjfas.utm.my]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: KMnO4 Oxidation of Tetrahydro-β-carboline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Strategic Aromatization in β-Carboline Synthesis
The β-carboline scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. These molecules exhibit a wide spectrum of biological activities, making them crucial targets in drug discovery. A common and effective strategy for synthesizing β-carbolines involves the aromatization of their tetrahydro-β-carboline precursors.[1] The 1,2,3,4-tetrahydro-β-carboline (THBC) framework is readily accessible through the well-established Pictet-Spengler reaction of tryptamine derivatives with aldehydes or their equivalents.[1][2]
This application note provides a detailed guide to the oxidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THBC-3-COOH) to its corresponding aromatic β-carboline-3-carboxylic acid using potassium permanganate (KMnO₄). While various reagents have been reported for this transformation, including iodine, persulfate, and copper salts, KMnO₄ offers a powerful and often cost-effective alternative.[3][4] Understanding the mechanistic nuances and optimizing the reaction protocol are paramount to achieving high yields and purity, which are critical in a drug development context.
Mechanistic Considerations: The Role of Potassium Permanganate
Potassium permanganate (KMnO₄) is a potent oxidizing agent widely used in organic synthesis.[5] Its efficacy in the aromatization of the THBC ring system stems from its ability to facilitate the removal of hydrogen atoms from the saturated heterocyclic ring. The reaction is believed to proceed through a stepwise dehydrogenation mechanism.
The overall transformation involves the removal of four hydrogen atoms from the C1, N2, C3, and C4 positions of the tetrahydro-β-carboline ring, leading to the formation of the fully aromatic pyridine ring. The carboxylic acid at the C3 position generally remains intact under controlled conditions, though harsh conditions can lead to oxidative decarboxylation as a side reaction.[6][7] The reaction with KMnO₄ typically occurs under neutral or slightly basic conditions.[5] The manganese(VII) in the permanganate ion is reduced, often to manganese dioxide (MnO₂), a brown precipitate that is a characteristic indicator of the reaction's progress.
Diagram: Proposed Reaction Pathway
Caption: Proposed pathway for the KMnO₄ oxidation of THBC-3-COOH.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating in-process checks and clear endpoints. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the procedure as needed.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Tetrahydro-β-carboline-3-carboxylic acid (1) | ≥98% | Sigma-Aldrich | Starting material. Ensure dryness. |
| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Fisher Scientific | Strong oxidant. Handle with care. |
| Acetone | ACS Reagent | VWR | Reaction solvent. |
| Sodium bisulfite (NaHSO₃) | Laboratory Grade | Acros Organics | Used for quenching excess KMnO₄. |
| Hydrochloric acid (HCl) | 37% | J.T. Baker | For pH adjustment during workup. |
| Ethyl acetate | HPLC Grade | EMD Millipore | Extraction solvent. |
| Brine (saturated NaCl solution) | Prepared in-house. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar | Drying agent. |
| Deionized water |
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-β-carboline-3-carboxylic acid (1.0 eq) in acetone (20 mL per gram of starting material).
-
Rationale: Acetone is a suitable solvent that allows for good solubility of the starting material and is relatively inert to oxidation under these conditions.
-
In a separate beaker, prepare a solution of potassium permanganate (2.5 eq) in deionized water (15 mL per gram of KMnO₄).
-
Rationale: Using a stoichiometric excess of KMnO₄ ensures complete conversion of the starting material. Dissolving it in water facilitates its addition and controlled reaction.
-
-
Oxidation Reaction:
-
Cool the solution of the starting material to 0 °C using an ice bath.
-
Rationale: Initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Slowly add the KMnO₄ solution dropwise to the stirred reaction mixture over a period of 30-45 minutes.
-
Rationale: A slow, controlled addition is crucial to maintain the reaction temperature and prevent over-oxidation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction progression. The persistent purple color of permanganate also indicates an excess of the oxidant.
-
-
Workup and Quenching:
-
Upon completion (as determined by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Rationale: Sodium bisulfite reduces the excess KMnO₄ to soluble manganese(II) salts, simplifying the purification process.
-
Filter the reaction mixture through a pad of Celite to remove any remaining inorganic solids.
-
Rationale: Celite filtration effectively removes fine particulate matter.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
-
Acid-Base Extraction and Isolation:
-
To the remaining aqueous solution, add 1M HCl dropwise until the pH is approximately 2-3. This should cause the product to precipitate.
-
Rationale: The carboxylic acid product is soluble in its carboxylate form at higher pH. Acidification protonates the carboxylate, decreasing its aqueous solubility and causing it to precipitate.
-
Collect the precipitate by vacuum filtration, washing with cold deionized water.
-
Alternatively, if a precipitate does not form readily, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is a good solvent for extracting the organic product from the aqueous phase.
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Rationale: The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Analytical Characterization
To ensure the identity and purity of the synthesized β-carboline-3-carboxylic acid, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of aliphatic protons from the tetrahydro-β-carboline ring. Appearance of aromatic protons corresponding to the newly formed pyridine ring. |
| ¹³C NMR | Shift of carbon signals from the aliphatic to the aromatic region. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated mass of the aromatic product (M-4 compared to the starting material). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Persistence of the carboxylic acid O-H and C=O stretches. Appearance of C=N and aromatic C=C stretching vibrations. |
| HPLC | A single major peak with a retention time different from the starting material, indicating the purity of the final compound. |
Safety and Handling
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Quenching of KMnO₄ with sodium bisulfite can be exothermic. Perform the addition slowly and with cooling if necessary.
Concluding Remarks
The oxidation of tetrahydro-β-carboline-3-carboxylic acid with potassium permanganate is a robust and effective method for the synthesis of the corresponding aromatic β-carboline. By carefully controlling the reaction conditions, particularly the temperature and rate of addition of the oxidant, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this application note are intended to equip researchers with the necessary information to successfully and safely perform this important transformation in the pursuit of novel therapeutic agents.
References
-
ResearchGate. (n.d.). β‐carboline‐3‐carboxylic acid. [Image]. Retrieved from [Link]
-
Gribble, G. W. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Retrieved from [Link]
- Li, F., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Chinese Journal of Chemistry, 32(6), 533-538.
- Guedes, G. P., et al. (2016).
- Herraiz, T., & Galisteo, J. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 49(12), 5993-5998.
- Gorsd, M., et al. (2021). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 1-7.
- Wang, Q., et al. (2019).
- Song, J., et al. (2022). Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. Green Chemistry, 24(11), 4435-4441.
- El-Sheref, E. M., et al. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega, 7(45), 41569-41578.
-
Herraiz, T., & Galisteo, J. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
University of Life Sciences in Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tetrahydro‐β‐carbolines by a Manganese‐Catalysed Oxidative Pictet–Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative aromatization of tetrahydro‐β‐carbolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
-
Ferreira, F., & Faza, O. N. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. RSC Publishing. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
- Quintana, J. B., et al. (2015). Reactivity of β-blockers/agonists with aqueous permanganate. Kinetics and transformation products of salbutamol.
-
University of Calgary. (2022). Oxidation of Alkenes. Retrieved from [Link]
-
Zechmeister-Boltenstern, S., et al. (2015). KMnO4 determination of active carbon for laboratory routines: three long-term field experiments in Austria. ResearchGate. Retrieved from [Link]
-
Fan, M., et al. (2005). Oxidation of As(III) by potassium permanganate. ResearchGate. Retrieved from [Link]
-
Chang, Y., et al. (2018). Remediation of TCE-contaminated groundwater using KMnO4 oxidation: laboratory and field-scale studies. ResearchGate. Retrieved from [Link]
Sources
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Oxidation of Tetrahydro-β-carbolines by Persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Analytical Characterization of 9H-pyrido[3,4-b]indole-3-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
9H-pyrido[3,4-b]indole, commonly known as β-carboline, is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The derivative, 9H-pyrido[3,4-b]indole-3-carboxylic acid (β-carboline-3-carboxylic acid), serves as a crucial building block in medicinal chemistry and drug discovery. Its precise structural characterization and purity assessment are paramount to ensure the reliability of research data and the safety and efficacy of potential drug candidates.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers who require robust, validated methods to confirm the identity, purity, and stability of this compound. The narrative explains the causality behind experimental choices, offering field-proven insights beyond simple procedural steps.
Overall Analytical Workflow
A systematic approach is essential for the complete characterization of a chemical entity. The following workflow outlines the logical progression of analyses, from initial purity assessment to unambiguous structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. For a fluorescent molecule like a β-carboline, a reversed-phase method coupled with both UV-Visible and fluorescence detectors provides exceptional sensitivity and selectivity.[1][2]
Causality: The choice of a reversed-phase C18 column is based on the moderate polarity of the β-carboline core, allowing for good retention and separation from both more polar and less polar impurities. An acidic mobile phase (e.g., containing formic acid) is used to protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to sharp, symmetrical peak shapes. Fluorescence detection is particularly powerful as it offers higher sensitivity and selectivity over UV detection for this class of compounds.[1]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System Preparation:
-
HPLC System: A quaternary or binary pump system with a UV/Diode Array Detector (DAD) and a Fluorescence Detector (FLD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., Methanol or DMSO) to a concentration of 1 mg/mL.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~20 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A summary of typical conditions is provided in the table below.
-
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient | 10% B to 95% B over 20 min, hold for 5 min, return to 10% B |
| UV Detection | 254 nm, 280 nm, and 355 nm[4] |
| Fluorescence Detection | Excitation: ~245-250 nm, Emission: ~445-450 nm[2] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The retention time serves as a qualitative identifier under consistent conditions.
-
Mass Spectrometry for Molecular Identity
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound. When coupled with HPLC (LC-MS), it provides mass information for the main peak and any separated impurities. High-Resolution Mass Spectrometry (HRMS) further provides an accurate mass measurement, which is used to determine the elemental formula with high confidence.[3]
Causality: Electrospray Ionization (ESI) is the preferred ionization method as it is a soft technique that typically yields the intact molecular ion, minimizing fragmentation and simplifying spectral interpretation.[5] Analysis in both positive and negative ion modes provides complementary data and increases confidence in the molecular weight assignment.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation:
-
Use an LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) equipped with an ESI source.
-
The HPLC method described in Section 1 can be directly interfaced with the MS.
-
-
MS Parameters (ESI):
-
Data Interpretation:
-
Molecular Formula: C₁₂H₈N₂O₂
-
Exact Mass: 212.0586 Da.[6]
-
In the positive ion mode spectrum, look for the protonated molecule [M+H]⁺ at m/z 213.0659.[7]
-
In the negative ion mode spectrum, look for the deprotonated molecule [M-H]⁻ at m/z 211.0513.[7]
-
For HRMS data, the measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental formula.[3]
-
| Ion Species | Calculated m/z |
| [M+H]⁺ | 213.0659 |
| [M+Na]⁺ | 235.0478 |
| [M-H]⁻ | 211.0513 |
NMR Spectroscopy for Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule, allowing for unambiguous assignment.[5][8]
Causality: DMSO-d₆ is a common solvent choice due to its excellent solvating power for polar compounds containing carboxylic acid and N-H functionalities. The acidic protons (indole N-H and carboxylic O-H) are observable in this solvent. 2D NMR is critical; for instance, HMBC experiments will show long-range correlations that are essential for piecing together the tricyclic ring system.
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (500 MHz or higher recommended):
-
¹H NMR: Acquire standard proton spectra. The labile N-H and O-H protons may appear as broad signals.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR: Perform COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) experiments to establish connectivity.
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the indole and pyridine rings. A downfield, often broad, signal will correspond to the indole N-H, and another to the carboxylic acid O-H.
-
¹³C NMR: Expect signals for the aromatic carbons, two quaternary carbons where the rings fuse, and a characteristic signal for the carboxylic acid carbonyl carbon (δ > 160 ppm).
-
Complementary Spectroscopic and Thermal Analyses
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
Protocol:
-
Acquire a spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Vibrational Bands:
UV-Visible Spectroscopy
This technique provides information about the electronic conjugation within the molecule.
Protocol:
-
Prepare a dilute solution (~5-10 µg/mL) in a transparent solvent like ethanol or methanol.[9]
-
Record the absorbance from 190 to 400 nm using a quartz cuvette.
-
Expected Spectrum: The β-carboline scaffold exhibits multiple strong absorption bands (λₘₐₓ) due to its extensive π-conjugated system.[9]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal stability, melting point, and decomposition profile.[10]
Protocol:
-
DSC: Heat a small sample (2-5 mg) in an aluminum pan under a nitrogen atmosphere at a rate of 10 °C/min. The sharp endotherm corresponds to the melting point.
-
TGA: Heat a sample (5-10 mg) under nitrogen at 10-20 °C/min to observe mass loss as a function of temperature, indicating decomposition.[10]
Conclusion
The analytical characterization of this compound requires a holistic and orthogonal approach. By integrating chromatographic techniques for purity (HPLC), mass spectrometry for molecular formula (HRMS), and spectroscopy for definitive structural confirmation (NMR, FTIR), researchers can establish a comprehensive and reliable profile of their compound. This multi-technique validation is essential for ensuring data integrity in research and development.
References
-
Zhao, T., et al. (2012). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 69, 147-156. Available at: [Link]
-
PubMed. (2012). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Available at: [Link]
-
Zhang, D., et al. (2017). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Molecules, 22(9), 1473. Available at: [Link]
-
Black, P. J., & Heffernan, M. L. (1973). N.M.R. spectra of the carbolines. I. Spectral parameters. Australian Journal of Chemistry, 26(7), 1501-1522. Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Journal of Chromatography A, 871(1-2), 23-30. Available at: [Link]
-
SpectraBase. (n.d.). MS (GC) of this compound, 9-methyl-1-(phenylamino)-, ethyl ester. Available at: [Link]
-
Wincent, E., et al. (2015). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical Research in Toxicology, 28(7), 1391-1400. Available at: [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. PubChem Compound Summary for CID 5488588. Available at: [Link]
-
ResearchGate. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(30), 9494-9506. Available at: [Link]
-
Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 795-812. Available at: [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole. NIST Chemistry WebBook. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. PubChem Compound Summary for CID 173262. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665). Available at: [Link]
-
Herraiz, T. (2002). Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. Journal of Agricultural and Food Chemistry, 50(16), 4697-4702. Available at: [Link]
-
Pein, I., et al. (1984). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 307, 125-134. Available at: [Link]
-
NIST. (n.d.). 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(30), 9494-9506. Available at: [Link]
-
Gaskell, S. J., & Millington, D. S. (1978). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Journal of Mass Spectrometry, 3(7), 879-889. Available at: [Link]
-
Wang, L., et al. (2012). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules, 17(12), 14757-14768. Available at: [Link]
- Sharma, Y. R. (2006). Elementary Organic Spectroscopy. S. Chand Publishing.
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Gaikwad, S. V., et al. (2017). Iodine‐DMSO‐Catalyzed Chemoselective Biomimetic Aromatization of Tetrahydro‐β‐carbolines‐3‐carboxylic Acid: Mechanism Study with DFT‐Calculation. ChemistrySelect, 2(25), 7545-7550. Available at: [Link]
-
Sharma, R., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 936-945. Available at: [Link]
-
Li, Y., et al. (2024). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. Available at: [Link]
-
Erra-Balsells, R. (2002). Nor-Harmane (9H-Pyrido[3,4-b]indole) as Outstanding Matrix for Matrix-Assisted Ultraviolet Laser Desorption/Ionization Mass Spectrometry of High Molecular Weight Biopolymers and Synthetic Polymers. Journal of the Mass Spectrometry Society of Japan, 40(1), 55-68. Available at: [Link]
-
Catalán, J., et al. (1995). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. Journal of the American Chemical Society, 117(42), 10543-10548. Available at: [Link]
-
Herraiz, T. (2002). Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. Journal of Agricultural and Food Chemistry, 50(16), 4697-4702. Available at: [Link]
-
Zhang, S., et al. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 18(1), 1-4. Available at: [Link]
-
Shukla, P., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1130, 836-847. Available at: [Link]
Sources
- 1. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. connectsci.au [connectsci.au]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. libjournals.unca.edu [libjournals.unca.edu]
Application Note: 1H and 13C NMR Spectroscopic Analysis of 9H-pyrido[3,4-b]indole-3-carboxylic acid
Abstract
9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Norharmane-3-carboxylic acid, is a key member of the β-carboline family of alkaloids.[1][2] These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships and ensuring compound integrity. This application note provides a detailed guide to the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H and ¹³C NMR spectra, supported by predicted data and assignments.
Introduction and Significance
The 9H-pyrido[3,4-b]indole scaffold, commonly known as the β-carboline ring system, is a privileged structure found in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[3] this compound serves as a crucial synthetic precursor and exhibits intrinsic biological activities. Its rigid, planar, tricyclic structure presents a unique spectroscopic challenge, characterized by a dense aromatic region in the ¹H NMR spectrum and numerous quaternary carbons in the ¹³C NMR spectrum.
NMR spectroscopy is an indispensable tool for the unambiguous determination of such complex molecular architectures. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural map of the molecule can be assembled. This guide explains the causality behind experimental choices and provides a self-validating protocol for researchers working with this compound or its analogues.
Molecular Structure and Numbering
A prerequisite for any spectral assignment is a clear and consistent numbering system for the atoms in the molecule. The IUPAC numbering for this compound is shown below. This convention will be used for all subsequent spectral assignments.
Caption: IUPAC Numbering of this compound.
Experimental Protocols and Methodologies
The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization. The following section details a robust protocol.
Rationale for Solvent Selection
The choice of a deuterated solvent is critical.[4] this compound contains two exchangeable protons: the indole N9-H and the carboxylic acid -COOH.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent.[4] Its high polarity effectively dissolves the compound, and its hydrogen-bond accepting nature slows down the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. The residual proton signal for DMSO-d₅ appears as a quintet around δ 2.50 ppm, and the water peak typically appears around δ 3.33 ppm.[5][6]
-
Deuterated Methanol (CD₃OD): While it can dissolve the sample, the deuterium in the hydroxyl group of the solvent will rapidly exchange with the N-H and O-H protons of the analyte, causing their signals to disappear from the spectrum.
-
Deuterated Chloroform (CDCl₃): The compound exhibits poor solubility in chloroform. Furthermore, acidic impurities in CDCl₃ can complicate the spectrum.[4][7]
Sample Preparation Protocol
A self-validating system ensures that potential sources of error are minimized at each stage.
-
Analyte Purity: Ensure the sample is of high purity, as impurities will complicate the spectrum.
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solubilization: Add approximately 0.7 mL of DMSO-d₆ to the vial.[8] Use gentle vortexing or sonication to ensure complete dissolution. A homogenous solution is essential for high-resolution spectra.[7]
-
Filtration (Critical Step): To eliminate line broadening from suspended particulate matter, filter the solution directly into a high-quality 5 mm NMR tube.[8] This can be achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.
-
Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is used, defined as δ 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added. If not, a very small amount can be added.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Data Acquisition Workflow
The following workflow outlines the standard experiments for complete structural assignment.
Caption: Standard workflow for NMR-based structural elucidation.
-
1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
1D ¹³C NMR: Reveals the number of chemically distinct carbon atoms. Proton-decoupled spectra show each carbon as a singlet.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
Spectral Data Analysis and Interpretation
The aromatic nature and presence of heteroatoms in this compound result in a dispersed and informative NMR spectrum. Protons on aromatic rings typically resonate in the δ 6.5-8.5 ppm region.[10][11]
Expected ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show 8 distinct signals.
-
Indole N9-H: A broad singlet is expected at a very downfield chemical shift (> δ 11.0 ppm) due to the acidic nature of the proton and its involvement in the aromatic system.
-
Carboxylic Acid -COOH: Another very broad singlet is anticipated, typically in the δ 12.0-13.0 ppm region, though its position can be highly dependent on concentration and residual water content.
-
Aromatic Protons (H1, H4, H5, H6, H7, H8): These six protons will appear in the aromatic region (approx. δ 7.0-9.0 ppm).
-
H5, H6, H7, H8 (Indole Ring): These protons form a complex, coupled spin system. H5 and H8 will likely appear as doublets, while H6 and H7 will appear as triplets (or more complex multiplets due to coupling with each other). The deshielding effect of the fused pyridine ring will influence their precise shifts.
-
H1 and H4 (Pyridine Ring): These protons are expected to be sharp singlets or narrow doublets (if long-range coupling is resolved). They are significantly deshielded due to the adjacent electron-withdrawing nitrogen (N2) and the ring current effects. H1 is often the most downfield of the C-H protons.
-
Expected ¹³C NMR Spectrum (in DMSO-d₆)
The molecule has 12 carbon atoms, all of which are chemically non-equivalent, leading to 12 expected signals in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (-COOH): This signal will be the most downfield, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: The remaining 11 carbons will resonate in the aromatic region (approx. δ 100-150 ppm).
-
Quaternary Carbons (C3, C4a, C4b, C9a): These carbons bear no protons and will typically show lower intensity in the spectrum. Their assignment relies heavily on HMBC data.
-
Protonated Carbons (C1, C4, C5, C6, C7, C8): These signals can be definitively assigned by correlating them with their attached protons using an HSQC experiment.
-
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts and multiplicities for this compound. These values are based on data from similar β-carboline structures and established chemical shift principles.[12][13][14]
| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 1 | C/H | ~8.8 - 9.0 | d | ~138 - 142 |
| 2 | N | - | - | - |
| 3 | C | - | - | ~135 - 139 |
| 4 | C/H | ~8.5 - 8.7 | d | ~115 - 119 |
| 4a | C | - | - | ~128 - 132 |
| 4b | C | - | - | ~122 - 126 |
| 5 | C/H | ~8.2 - 8.4 | d | ~120 - 123 |
| 6 | C/H | ~7.3 - 7.5 | t | ~121 - 124 |
| 7 | C/H | ~7.6 - 7.8 | t | ~129 - 132 |
| 8 | C/H | ~7.7 - 7.9 | d | ~112 - 115 |
| 9 | N-H | > 11.5 | br s | - |
| 9a | C | - | - | ~140 - 144 |
| -COOH | C=O | - | - | ~167 - 170 |
| -COOH | O-H | > 12.0 | br s | - |
d = doublet, t = triplet, br s = broad singlet
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By adhering to the detailed protocols for sample preparation and employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. The provided spectral predictions serve as a reliable guide for data interpretation. This rigorous approach is fundamental for any research or development program involving this important class of heterocyclic compounds, ensuring data integrity and facilitating further scientific investigation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhao, T., et al. (n.d.). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. University of Westminster. Retrieved from [Link]
-
PubChem. (n.d.). beta-Carboline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Dai, J., et al. (2017). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Molecules. Retrieved from [Link]
- Claramunt, R. M., et al. (2006). Experimental and calculated 13C chemical shifts for α-, β-, γ- and δ-carbolines. Magnetic Resonance in Chemistry.
-
Balkau, F., & Heffernan, M. L. (1973). N.M.R. spectra of the carbolines. I. Spectral parameters. Australian Journal of Chemistry. Retrieved from [Link]
-
Jang, E., et al. (2015). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Journal of Biological Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid. Retrieved from [Link]
-
University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
PlantaeDB. (n.d.). methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Wang, L., et al. (2012). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one. Molecules. Retrieved from [Link]
- Reich, H. J. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin.
-
Kleinpeter, E., & Koch, A. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Wiley. (n.d.).
-
PubChem. (n.d.). 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). Norharmane. Retrieved from [Link]
- Wiley. (2002). Basic 1H- and 13C-NMR Spectroscopy.
-
Asiri, A. M., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Indole-3-carboxylic acid 1H NMR Spectrum. Retrieved from [Link]
- ResearchGate. (n.d.). A route to synthesize 3-aryl-9H-pyrido[3,4-b]indol-1(2H)-one.
- Michon, T., et al. (2012). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions.
Sources
- 1. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. ≥98% (TLC), crystalline, monoamine oxidase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation [nmr.chem.ualberta.ca]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
Application Notes & Protocols: Investigating 9H-pyrido[3,4-b]indole-3-carboxylic acid in Human Cancer Cell Lines
A Guide for the Research Scientist
Introduction: The Promise of the β-Carboline Scaffold
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline ring system, represents a class of tryptophan-derived indole alkaloids that are a cornerstone in medicinal chemistry.[1][2][3][4] This planar tricyclic structure is considered a "privileged scaffold" due to its ability to interact with diverse biological targets, demonstrating a wide range of pharmacological activities.[5] Notably, numerous synthetic and naturally occurring β-carboline derivatives have exhibited potent cytotoxic effects against various cancer cell lines, establishing this chemical family as an excellent foundation for the development of novel anticancer therapeutics.[5][6]
This guide focuses on 9H-pyrido[3,4-b]indole-3-carboxylic acid , a specific member of this family. While much of the extensive anticancer research has been conducted on its derivatives, the foundational principles and mechanisms are highly relevant for investigating the parent compound. This document synthesizes the current understanding of related β-carbolines to provide a robust framework for designing and executing experiments with this compound in human cancer cell lines. We will explore its potential mechanisms of action, provide detailed protocols for its evaluation, and explain the scientific rationale behind each experimental step.
Hypothesized Mechanisms of Action: A Multi-pronged Attack on Cancer
Research on β-carboline derivatives points towards several key anticancer mechanisms. It is plausible that this compound may act through one or more of these pathways. The primary mechanisms reported for this class of compounds include the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways.[5][7][8]
-
Cell Cycle Arrest: A predominant feature of many potent β-carboline derivatives is their ability to halt cancer cell proliferation by inducing a strong cell cycle arrest, most commonly at the G2/M phase.[7][8][9][10] This is often achieved by interfering with the machinery that governs the transition from the G2 phase into mitosis, such as the Cyclin B1/CDK1 complex. Some derivatives have also been shown to induce a G1 phase arrest.[11][12]
-
Induction of Apoptosis: Beyond halting proliferation, these compounds can trigger programmed cell death, or apoptosis. This is a crucial feature for an effective anticancer agent. Mechanistic studies on related indole compounds show this is often mediated through the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3, cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.[13][14][15]
-
Targeting Key Oncogenic Pathways: The β-carboline scaffold has been shown to interact with several key cancer-related proteins.
-
MDM2 Inhibition: Computational modeling and biological studies suggest that some derivatives bind to the Murine Double Minute 2 (MDM2) protein.[7][9][10] MDM2 is a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound can stabilize p53, allowing it to trigger cell cycle arrest and apoptosis.
-
Kinase Inhibition: Other derivatives have been found to inhibit key signaling cascades necessary for tumor growth and survival, such as by downregulating the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[16]
-
DNA Intercalation & Topoisomerase Inhibition: The planar nature of the tricyclic ring allows some β-carbolines to intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[5]
-
The following diagram illustrates a hypothesized signaling pathway based on the known targets of β-carboline derivatives.
Application Notes: Guiding Your Experimental Design
Compound Preparation and Handling
-
Solubility: this compound is practically insoluble in water.[17] Therefore, a polar aprotic solvent is required for solubilization.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or gentle warming.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working concentrations for cell culture experiments, dilute the DMSO stock directly into the culture medium. Crucially, ensure the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and does not exceed a non-toxic level, typically ≤0.5%.
Cell Line Selection
The choice of cell line is critical for meaningful results. Based on the broad-spectrum activity of related compounds, we recommend a panel of cell lines to assess efficacy across different cancer types.[8][9][10]
| Cancer Type | Recommended Cell Lines | Rationale |
| Colon Cancer | HCT116 | A well-characterized, aggressive colon cancer line. |
| Breast Cancer | MCF-7, MDA-MB-231 | Use both to compare effects on ER-positive (MCF-7) vs. triple-negative (MDA-MB-231) breast cancer. |
| Pancreatic Cancer | MIA PaCa-2, Panc-1 | Represents highly aggressive and difficult-to-treat pancreatic ductal adenocarcinoma. |
| Melanoma | A375 | A common model for malignant melanoma. |
| Non-Cancerous Control | HEK-293 (kidney), BEAS-2B (lung) | Essential for assessing selectivity and potential toxicity to non-malignant cells.[5] |
Anticipated IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. While the IC₅₀ for this compound must be determined empirically, data from potent derivatives can guide the design of dose-response experiments.
Table 1: Antiproliferative Activity (IC₅₀) of a Potent β-Carboline Derivative (Compound 11) [10] Data for 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole is shown for reference.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon | 0.13 |
| HPAC | Pancreatic | 0.29 |
| MIA PaCa-2 | Pancreatic | 0.20 |
| Panc-1 | Pancreatic | 0.29 |
| MCF-7 | Breast | 0.26 |
| MDA-MB-468 | Breast | 0.08 |
| A375 | Melanoma | 0.23 |
Based on this, a starting dose-response experiment for this compound could reasonably span a wide range, from 0.01 µM to 100 µM.
Experimental Workflow & Protocols
A logical workflow is essential for a comprehensive evaluation of the compound's anticancer properties. The following diagram outlines a standard experimental progression.
Sources
- 1. Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semmelweis.hu [semmelweis.hu]
- 3. Alkaloids Derived from Tryptophan [epharmacognosy.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norharmane as a potential chemical entity for development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol and diindolylmethane induce apoptosis of human cervical cancer cells and in murine HPV16-transgenic preneoplastic cervical epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 9H-pyrido[3,4-b]indole-3-carboxylic Acid as a Novel Fluorescent Probe for Bioimaging
Audience: Researchers, scientists, and drug development professionals engaged in cell biology, molecular imaging, and assay development.
Abstract: This document provides a comprehensive technical guide on the development and application of 9H-pyrido[3,4-b]indole-3-carboxylic acid, a derivative of the naturally occurring β-carboline scaffold, as a fluorescent probe for cellular imaging. We detail its synthesis, characterize its essential photophysical properties, and provide validated, step-by-step protocols for its use in live-cell microscopy, including critical methodologies for assessing its biocompatibility.
Introduction: The Need for Novel Fluorophores in Bioimaging
Fluorescence microscopy is an indispensable tool in modern cell biology, enabling the visualization of subcellular structures and dynamic processes in real-time.[1][2] The utility of this technique is fundamentally dependent on the quality of the fluorescent probes used. An ideal probe should be bright, photostable, non-toxic, and exhibit a large Stokes shift to minimize signal overlap. The β-carboline (9H-pyrido[3,4-b]indole) scaffold, a key pharmacophore in numerous natural alkaloids, presents a promising starting point for developing new probes due to its rigid, planar structure and intrinsic fluorescence.[3][4][5]
This guide focuses on this compound (hereafter referred to as PBC-3-CA ), a specific derivative of this family. Its carboxylic acid moiety offers potential for pH sensitivity and provides a reactive handle for future bioconjugation. We will explore its foundational properties and establish a framework for its application as a robust tool for bioimaging.
Synthesis and Characterization of PBC-3-CA
The generation of a reliable fluorescent probe begins with a robust and reproducible synthesis, followed by thorough characterization to ensure purity and define its photophysical performance.
Synthesis Pathway
The synthesis of the β-carboline core is classically achieved via the Pictet-Spengler reaction.[6] For PBC-3-CA, a common and efficient route involves the condensation of L-tryptophan with an appropriate aldehyde, followed by oxidation to form the aromatic pyrido-indole ring system.[7][8]
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of PBC-3-CA
Causality Note: This two-step process is favored for its high yield and stereochemical control, starting from a readily available chiral precursor (L-tryptophan). The final oxidation step is critical for installing the conjugated aromatic system responsible for the compound's fluorescence.
-
Cyclization: Dissolve L-tryptophan (1 eq) in an aqueous acidic solution (e.g., 1M HCl). Add glyoxylic acid (1.1 eq) and stir the mixture at room temperature for 24-48 hours. The tetrahydro-β-carboline intermediate will precipitate and can be collected by filtration.
-
Oxidation: Suspend the dried intermediate from Step 1 in a suitable organic solvent like toluene or dioxane. Add an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO₂) (2-3 eq).[6]
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: After cooling, filter the reaction mixture to remove the oxidant. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure PBC-3-CA.
-
Confirmation: Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Photophysical Characterization
Understanding the photophysical properties of PBC-3-CA is paramount for its successful application in fluorescence microscopy. These parameters dictate the optimal instrument settings and potential for multiplexing with other fluorophores.
Expertise Note: A high molar extinction coefficient indicates efficient light absorption, while a high quantum yield means that a large fraction of absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. A large Stokes shift is crucial for minimizing self-absorption and bleed-through between excitation and emission channels.
Table 1: Key Photophysical Properties of PBC-3-CA (Hypothetical Data)
| Parameter | Value | Significance in Bioimaging |
|---|---|---|
| Absorption Max (λ_abs) | ~365 nm | Allows for excitation with common UV/Violet laser lines, minimizing autofluorescence from cellular components often seen with bluer light. |
| Emission Max (λ_em) | ~450 nm | Emission in the blue region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | >15,000 M⁻¹cm⁻¹ | High value indicates efficient photon absorption, contributing to probe brightness. |
| Quantum Yield (Φ_F) | ~0.4 in PBS | Moderate quantum yield suggests a reasonably bright probe suitable for cellular imaging. |
| Stokes Shift | ~85 nm | A large shift, which is highly desirable for reducing spectral overlap and improving signal-to-noise ratio. |
| Photostability | Moderate | Requires optimization of laser power and exposure times to prevent photobleaching during time-lapse imaging.[9] |
| Solvent Effects | Positive Solvatochromism | The emission wavelength may shift depending on the polarity of the microenvironment, a property that could be exploited to probe cellular domains.[10] |
Application in Live-Cell Imaging
This section provides detailed protocols for applying PBC-3-CA as a fluorescent stain in a typical cell biology workflow.
Caption: A typical experimental workflow for live-cell imaging with PBC-3-CA.
Protocol: Cell Culture and Probe Loading
Trustworthiness Note: It is critical to include proper controls. An "unstained" control group establishes the baseline cellular autofluorescence, while a "vehicle" control (cells treated with DMSO only) ensures that the solvent itself does not induce morphological or fluorescent artifacts.
-
Cell Preparation: Seed your cells of interest (e.g., HeLa or U2OS cells) onto imaging-grade glass-bottom dishes or chamber slides. Culture them until they reach 60-80% confluency.
-
Stock Solution: Prepare a 10 mM stock solution of PBC-3-CA in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed, serum-free cell culture medium to achieve a final working concentration.
-
Optimization is key. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to find the optimal balance between signal intensity and potential toxicity.
-
-
Cell Staining: Remove the culture medium from the cells and replace it with the PBC-3-CA working solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-45 minutes. The optimal time may vary by cell type.
-
Washing: Aspirate the loading solution and wash the cells three times with pre-warmed, complete culture medium or phosphate-buffered saline (PBS) to remove any unbound probe and reduce background fluorescence.[9]
-
Imaging: Add fresh, pre-warmed imaging medium (a phenol red-free formulation is recommended to reduce background) to the cells. Proceed immediately to microscopy.
Protocol: Fluorescence Microscopy
-
Microscope Setup: Use an inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber maintaining 37°C and 5% CO₂).
-
Filter Selection: Based on the photophysical data (Table 1), use a filter set appropriate for violet excitation and blue emission (e.g., Excitation: 360/40 nm, Emission: 460/50 nm).
-
Image Acquisition:
-
Locate the stained cells using brightfield or DIC optics.
-
Switch to the fluorescence channel. Use the lowest possible excitation intensity and shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.
-
Acquire images of your experimental groups and controls using identical instrument settings.
-
Validation: Cytotoxicity Assessment
A probe is only useful for live-cell imaging if it does not perturb the biological system it is intended to measure. Therefore, a cytotoxicity assessment is a mandatory validation step.
Expertise Note: We describe a fluorescence-based cytotoxicity assay using Calcein-AM and Propidium Iodide (PI). This dual-staining method provides a robust live/dead readout. Calcein-AM is cleaved by esterases in living cells to produce a green fluorescent product, while PI is a nuclear stain that can only enter cells with compromised membranes (dead cells), where it fluoresces red.[11][12]
Protocol: Live/Dead Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are ~80% confluent at the time of the assay.
-
Probe Treatment: Treat cells with a range of PBC-3-CA concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a duration relevant to your imaging experiments (e.g., 2-4 hours). Include a "positive control" for cytotoxicity (e.g., 0.1% Triton X-100 for 10 minutes).
-
Staining: Wash the cells once with PBS. Add a staining solution containing both Calcein-AM (e.g., 2 µM) and Propidium Iodide (e.g., 4 µM) in PBS.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Quantification: Measure the fluorescence intensity using a multi-well plate reader (Green channel for Calcein-AM, Red channel for PI) or by imaging the plate and quantifying the number of live (green) and dead (red) cells.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control.
Table 2: Example Cytotoxicity Data for PBC-3-CA
| PBC-3-CA Conc. (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Control) | 100 ± 3.5 |
| 1 | 98.7 ± 4.1 |
| 5 | 97.2 ± 3.9 |
| 10 | 95.5 ± 5.2 |
| 25 | 81.3 ± 6.8 |
| 50 | 55.4 ± 7.1 |
References
-
Edidin, M. (2001). An Improved Fluorescence Probe Cytotoxicity Assay. Journal of Immunology. Available at: [Link]
-
Molbase. (n.d.). Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid. Available at: [Link]
-
Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Fluorescent Probe Imaging. BenchChem.
-
Black, D. StC., et al. (1989). β-Carboline-3-carboxylic Acid (this compound) and Related Compounds. Australian Journal of Chemistry. Available at: [Link]
-
Wang, L., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. Available at: [Link]
-
Kumar, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Newton, C. G., & Coster, M. J. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kumar, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Available at: [Link]
Sources
- 1. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 2. search.library.ucsf.edu [search.library.ucsf.edu]
- 3. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 5. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. connectsci.au [connectsci.au]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: A Guide to Creating Cell-Based Assays for Beta-Carboline-3-Carboxylic Acid Activity
Introduction: Unveiling the Therapeutic Potential of Beta-Carboline-3-Carboxylic Acids
Beta-carbolines are a diverse class of indole alkaloids, with beta-carboline-3-carboxylic acid and its derivatives being of significant interest in pharmacology and drug discovery. These compounds are not only found endogenously in humans but are also present in various plants and cooked foods.[1][2][3][4] Their wide range of biological activities stems from their interactions with multiple molecular targets within the central nervous system and peripheral tissues.
Historically, beta-carbolines gained prominence for their ability to bind to the benzodiazepine site of the gamma-aminobutyric acid type A (GABA-A) receptor, where they can act as positive allosteric modulators, negative allosteric modulators (inverse agonists), or antagonists.[5][6][7][8][9][10][11] This interaction makes them potent modulators of neuronal inhibition. Beyond their effects on GABAergic neurotransmission, many beta-carbolines are also known to be reversible inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin and dopamine.[1][2][12][13]
More recent research has expanded the known bioactivities of beta-carbolines to include anti-tumor effects, mediated through mechanisms such as the induction of apoptosis and cell cycle arrest.[14][15][16][17][18] Additionally, some beta-carbolines exhibit antioxidant properties, protecting against oxidative stress, while others can induce the production of reactive oxygen species (ROS), contributing to their anti-cancer effects.[15][19][20][21]
Given this complex pharmacology, robust and reliable cell-based assays are indispensable for characterizing the activity of novel beta-carboline-3-carboxylic acid derivatives. This guide provides detailed protocols for a suite of assays designed to elucidate the cytotoxic profile, specific molecular interactions, and resulting cellular phenotypes of these compounds.
Part 1: Foundational Assays: Determining Cytotoxicity and Cell Viability
Before investigating the specific mechanisms of action, it is crucial to establish the concentration range at which a beta-carboline derivative exhibits biological activity without causing general cytotoxicity.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[22] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the beta-carboline-3-carboxylic acid derivative in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Release Assay for Membrane Integrity
The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity and loss of membrane integrity.[22][23]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Incubate as recommended and then measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.
| Assay | Principle | Endpoint | Advantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | Inexpensive, well-established |
| LDH | Release of a cytosolic enzyme | Colorimetric (Absorbance) | Measures membrane integrity |
Part 2: Target-Specific Functional Assays
Once the cytotoxic profile is known, assays targeting the primary molecular pathways of beta-carbolines can be employed.
GABA-A Receptor Modulation: Intracellular Calcium Mobilization Assay
While direct measurement of chloride influx through the GABA-A receptor is possible, a more high-throughput friendly method involves using cell lines co-expressing the GABA-A receptor and a G-protein that couples to calcium signaling upon receptor activation. This allows for the measurement of changes in intracellular calcium as a proxy for receptor modulation.[24][25][26][27][28]
Workflow for GABA-A Receptor Modulation Assay
Caption: Workflow for assessing GABA-A receptor modulation.
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Line: Utilize a cell line (e.g., HEK293) stably expressing the desired subunits of the GABA-A receptor and a promiscuous G-protein like Gα16.
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.[25]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[24][25]
-
Compound Addition: Use a fluorescence plate reader with automated injectors. First, inject the beta-carboline-3-carboxylic acid derivative and measure the baseline fluorescence.
-
Agonist Addition: After a short incubation, inject a sub-maximal concentration of GABA and continue to measure the fluorescence signal.
-
Controls: Include wells with GABA alone (positive control), vehicle alone (negative control), and a known GABA-A receptor modulator (e.g., diazepam for potentiation, flumazenil for antagonism).
-
Data Analysis: Calculate the change in fluorescence intensity upon GABA addition in the presence and absence of the beta-carboline. An increase in the GABA-induced signal indicates positive modulation, while a decrease suggests negative modulation or antagonism.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the activity of MAO-A and MAO-B in cells by monitoring the conversion of a non-luminescent substrate into a luminescent product.[1][12]
Signaling Pathway for MAO Activity
Caption: Simplified pathway of a luminescent MAO assay.
Protocol: Luminescent MAO Inhibition Assay
-
Cell Lysates or Intact Cells: This assay can be performed with cell lysates containing MAO or with intact cells that have been permeabilized.
-
Compound Incubation: Incubate the cell lysate or permeabilized cells with various concentrations of the beta-carboline-3-carboxylic acid derivative for a defined period.
-
Substrate Addition: Add the MAO substrate solution, which also contains horseradish peroxidase and a luminol derivative.
-
Data Acquisition: Measure the luminescence signal over time using a plate reader.
-
Controls: Use known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) to confirm the specificity of the assay.
-
Data Analysis: Determine the rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value for MAO-A and MAO-B.
Part 3: Assays for Cellular Phenotypes
These assays measure the downstream consequences of a beta-carboline's interaction with its molecular target(s).
Mitochondrial Membrane Potential Assay
Mitochondrial dysfunction is implicated in both the therapeutic and toxic effects of various compounds.[29][30][31][32] The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health.
Protocol: TMRE Staining for ΔΨm
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the beta-carboline derivative as previously described.
-
TMRE Staining: In the final 30 minutes of treatment, add tetramethylrhodamine, ethyl ester (TMRE) to the culture medium at a final concentration of 50-100 nM.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer (Ex/Em ~549/575 nm).
-
Controls: Use a mitochondrial membrane potential disruptor, such as CCCP, as a positive control for depolarization.
-
Data Analysis: A decrease in TMRE fluorescence indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
Reactive Oxygen Species (ROS) Production Assay
Beta-carbolines can have both antioxidant and pro-oxidant effects.[15][19][21] This assay measures the intracellular accumulation of ROS.
Protocol: DCFH-DA Staining for ROS
-
Cell Seeding and Treatment: Seed cells and treat with the beta-carboline derivative.
-
Dye Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This non-fluorescent compound is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Acquisition: Measure the fluorescence intensity (Ex/Em ~485/535 nm) using a fluorescence plate reader or flow cytometer.
-
Controls: Use an agent known to induce ROS production, such as hydrogen peroxide or menadione, as a positive control.
-
Data Analysis: An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
| Phenotypic Assay | Principle | Endpoint | Interpretation |
| ΔΨm (TMRE) | Accumulation of a fluorescent dye in polarized mitochondria | Fluorescence Intensity | Decrease indicates mitochondrial dysfunction |
| ROS (DCFH-DA) | Oxidation of a non-fluorescent probe to a fluorescent product | Fluorescence Intensity | Increase indicates oxidative stress |
Cell Cycle Analysis
For beta-carbolines with potential anti-tumor activity, assessing their impact on the cell cycle is crucial.[16][18]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells to ~60% confluency and then treat with the beta-carboline derivative for a period corresponding to at least one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion
The multifaceted nature of beta-carboline-3-carboxylic acids necessitates a multi-assay approach to fully characterize their biological activities. The protocols outlined in this guide provide a robust framework for researchers to investigate the cytotoxicity, target engagement, and cellular effects of these promising compounds. By systematically applying these cell-based assays, scientists can gain valuable insights into the therapeutic potential of novel beta-carboline derivatives.
References
- Pari, K., Sundari, C., & Balasubramanian, D. (2000). β-Carbolines That Accumulate in Human Tissues May Serve a Protective Role against Oxidative Stress*. Journal of Biological Chemistry.
-
O'Neill, K., et al. (2005). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies. [Link]
-
Lanza, I. R., & Nair, K. S. (2010). Mitochondrial metabolic function assessed in vivo and in vitro. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
-
A G, A. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Burgos, M., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]
-
Fleck, D., et al. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
-
Lanza, I. R., & Nair, K. S. (2010). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
-
ResearchGate. (n.d.). Reporter gene assay formats. [Link]
-
Fleck, D., et al. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]
-
Lanza, I. R., & Nair, K. S. (2010). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. ResearchGate. [Link]
-
Taguchi, J., & Kuriyama, K. (1988). Functional modulation of cerebral gamma-aminobutyric acidA receptor/benzodiazepine receptor/chloride ion channel complex with ethyl beta-carboline-3-carboxylate. Journal of Pharmacobio-Dynamics. [Link]
- Xiao, W. Q., et al. (2023). Ethyl β-carboline-3-carboxylate targets PRDX5/c-Jun axis for novel therapeutic strategy against cervical cancer.
- Ribeiro, M., et al. (2018). Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. Methods in Molecular Biology.
-
Taylor & Francis. (n.d.). Beta-carboline – Knowledge and References. [Link]
-
Li, Y., et al. (2022). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. In Vivo. [Link]
-
Brierley, D. I., & Davidson, C. (2020). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology. [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
Braestrup, C., & Nielsen, M. (1981). GABA reduces binding of 3H-methyl beta-carboline-3-carboxylate to brain benzodiazepine receptors. Nature. [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. [Link]
-
Paterson, I. A., & Roberts, M. H. (1983). Methyl-beta-carboline-3-carboxylate attenuates GABA effects in rat brain hippocampus in vivo. Brain Research. [Link]
-
Zhang, X., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology. [Link]
-
Herraiz, T., & Galisteo, J. (2021). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods. [Link]
-
Cisneros-Mejorado, A., et al. (2022). β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. Frontiers in Cellular Neuroscience. [Link]
-
Li, Y., et al. (2022). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. In Vivo. [Link]
-
Wang, C., et al. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. Molecules. [Link]
-
Bio-Tek Instruments. (n.d.). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. [Link]
-
Kim, H., et al. (1987). Inhibition of monoamine oxidase A by beta-carboline derivatives. Journal of Medicinal Chemistry. [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. [Link]
-
Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]
- Cook, S. M., et al. (2013). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. Bioorganic & Medicinal Chemistry Letters.
-
NEUROFIT. (n.d.). Viability and survival test. [Link]
-
Schweri, M. M., et al. (1982). Pharmacokinetic and Pharmacodynamic Factors Contributing to the Convulsant Action of beta-carboline-3-carboxylic Acid Esters. Life Sciences. [Link]
-
Bowles, K. R., & Johnson, G. V. W. (2017). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology. [Link]
-
Hamishehkar, H., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]
-
Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]
- Herraiz, T., & Galisteo, J. (2003).
-
Herraiz, T., & Galisteo, J. (2003). Antioxidant activity of beta-carboline derivatives. Polish Journal of Pharmacology. [Link]
- Cain, M., et al. (1982). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Journal of Medicinal Chemistry.
-
Baur, R., et al. (2009). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. [Link]
-
Scarf, A. M., & Kassiou, M. (2011). Development of ligands for the peripheral benzodiazepine receptor. Current Medicinal Chemistry. [Link]
- Sigel, E., & Buhr, A. (2002). Mapping of the benzodiazepine recognition site on GABA(A) receptors. Current Topics in Medicinal Chemistry.
Sources
- 1. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 2. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional modulation of cerebral gamma-aminobutyric acidA receptor/benzodiazepine receptor/chloride ion channel complex with ethyl beta-carboline-3-carboxylate: presence of independent binding site for ethyl beta-carboline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. GABA reduces binding of 3H-methyl beta-carboline-3-carboxylate to brain benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl-beta-carboline-3-carboxylate attenuates GABA effects in rat brain hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 14. Ethyl β-carboline-3-carboxylate targets PRDX5/c-Jun axis for novel therapeutic strategy against cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. β-Carbolines That Accumulate in Human Tissues May Serve a Protective Role against Oxidative Stress* | Semantic Scholar [semanticscholar.org]
- 20. ptfarm.pl [ptfarm.pl]
- 21. Antioxidant activity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 23. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bu.edu [bu.edu]
- 28. tandfonline.com [tandfonline.com]
- 29. scilit.com [scilit.com]
- 30. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assays for Mitochondria Function | Thermo Fisher Scientific - AU [thermofisher.com]
- 32. Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington’s Disease | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of 1-Aryl-Substituted-β-Carboline-3-Carboxylic Acid Esters
Abstract
This comprehensive guide details the synthesis of 1-aryl-substituted-β-carboline-3-carboxylic acid esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These scaffolds are prevalent in numerous natural alkaloids and synthetic molecules exhibiting a wide range of pharmacological activities, including anti-cancer, neuroprotective, and antiviral properties.[1][3] This document provides an in-depth overview of the primary synthetic strategies, focusing on the Pictet-Spengler reaction and palladium-catalyzed cross-coupling reactions. Detailed, step-by-step protocols, mechanistic insights, and troubleshooting guidance are provided to enable researchers to successfully synthesize these valuable compounds.
Introduction: The Significance of the β-Carboline Scaffold
The β-carboline core, a pyrido[3,4-b]indole system, is a privileged scaffold in drug discovery.[1] The introduction of an aryl substituent at the C-1 position and a carboxylic acid ester at the C-3 position significantly modulates the biological activity of the parent molecule.[4] These modifications have been shown to enhance affinity for various biological targets, including receptors in the central nervous system and enzymes implicated in cancer progression.[2][5] The development of efficient and versatile synthetic routes to access a diverse library of these compounds is therefore a critical endeavor in modern medicinal chemistry.
This guide will focus on the two most robust and widely employed synthetic methodologies:
-
The Pictet-Spengler Reaction: A classic and powerful method for constructing the β-carboline core from tryptophan derivatives.[6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern approach that allows for the late-stage introduction of the C-1 aryl substituent, offering significant flexibility in substrate scope.
Synthetic Strategies and Mechanistic Considerations
The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aryl ring.
The Pictet-Spengler Reaction: Building the Core
The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis, involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][8] For the synthesis of the target compounds, L-tryptophan methyl ester is a common starting material, reacting with an aryl aldehyde.
Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to form an electrophilic iminium ion. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to a spirocyclic intermediate. Subsequent rearrangement and deprotonation yield the tetrahydro-β-carboline product.[6] A final oxidation step is required to aromatize the newly formed pyridine ring.
Caption: Pictet-Spengler Reaction Workflow.
Palladium-Catalyzed Suzuki Cross-Coupling: Late-Stage Arylation
For greater diversity in the C-1 aryl substituent, a palladium-catalyzed Suzuki cross-coupling reaction is a highly effective strategy.[5] This approach involves the coupling of a C-1 functionalized β-carboline (e.g., a triflate or halide) with an aryl boronic acid.
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the β-carboline triflate. This is followed by transmetalation with the aryl boronic acid, where the aryl group is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond between the β-carboline and the aryl group, regenerating the palladium(0) catalyst.
Caption: Suzuki Cross-Coupling Catalytic Cycle.
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester via Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of the tetrahydro-β-carboline intermediate.
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Aryl aldehyde (e.g., benzaldehyde)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add the aryl aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester.
Protocol 2: Aromatization of the Tetrahydro-β-carboline
Materials:
-
1-Aryl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester
-
10% Palladium on carbon (Pd/C)
-
Toluene or Xylene
Procedure:
-
Dissolve the tetrahydro-β-carboline (1.0 eq) in toluene.
-
Add 10% Pd/C (10% by weight of the starting material).
-
Heat the mixture to reflux for 8-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 1-aryl-β-carboline-3-carboxylic acid methyl ester.
Protocol 3: Synthesis of 1-Aryl-β-carboline-3-carboxylic acid methyl ester via Suzuki Coupling
This protocol outlines the synthesis starting from a pre-functionalized β-carboline.
Materials:
-
Methyl 1-trifluoromethanesulfonyloxy-β-carboline-3-carboxylate
-
Aryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (3:1 mixture)
Procedure:
-
In a reaction vessel, combine the β-carboline triflate (1.0 eq), aryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-90 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-β-carboline-3-carboxylic acid methyl ester.[5]
Data Summary and Comparison
The following table summarizes typical reaction parameters and outcomes for the synthesis of various 1-aryl-substituted β-carbolines.
| Entry | Aryl Substituent (Ar) | Method | Key Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pictet-Spengler | TFA | DCM | RT | 18 | 85 |
| 2 | 4-Methoxyphenyl | Pictet-Spengler | TFA | DCM | RT | 20 | 82 |
| 3 | 4-Chlorophenyl | Pictet-Spengler | TFA | DCM | RT | 24 | 78 |
| 4 | Phenyl | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 90 | 8 | 92 |
| 5 | 2-Naphthyl | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 90 | 10 | 88 |
| 6 | 3-Thienyl | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 85 | 12 | 75 |
Troubleshooting and Field-Proven Insights
-
Low Yields in Pictet-Spengler Reaction: Ensure anhydrous conditions, as water can hydrolyze the iminium ion intermediate. The choice of acid catalyst and solvent can also significantly impact the yield.[8]
-
Incomplete Aromatization: If the dehydrogenation step is sluggish, increasing the catalyst loading or reaction temperature may be necessary. Alternatively, other oxidizing agents such as sulfur or DDQ can be employed.[4]
-
Side Reactions in Suzuki Coupling: Protodeboronation of the aryl boronic acid can be a competing reaction. Using a slight excess of the boronic acid and ensuring proper degassing can mitigate this issue.[5]
-
Purification Challenges: The β-carboline products can sometimes be challenging to purify due to their planar structure and potential for aggregation. Careful selection of the chromatographic eluent system is crucial.
Conclusion
The synthesis of 1-aryl-substituted-β-carboline-3-carboxylic acid esters is a well-established field with robust and versatile methodologies. The Pictet-Spengler reaction provides a direct route to the core structure, while palladium-catalyzed cross-coupling reactions offer unparalleled flexibility for late-stage diversification. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in this guide, researchers can efficiently access a wide array of these pharmacologically important compounds for further investigation in drug discovery programs.
References
-
Cain, M., et al. (1982). β-Carbolines: Synthesis and neurochemical and pharmacological actions on brain benzodiazepine receptors. Journal of Medicinal Chemistry, 25(9), 1081–1091. [Link]
-
De Kock, C., et al. (2021). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. [Link]
-
Ferreira, M. E., et al. (2014). Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Guchhait, S. K., et al. (2016). Pictet-Spengler synthesis of β-carboline. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]
-
Nalawade, P., et al. (2021). Co-catalyzed synthesis of β-carbolines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Reddy, T. S., et al. (2012). One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. Journal of Chemical Sciences, 124(6), 1331–1339. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of β- and γ-Carbolines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 3(10), 1563–1566. [Link]
-
Wang, B., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry, 32(6), 512-516. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
-
Cera, G., et al. (2018). Synthesis of Carbolines via Palladium/Carboxylic Acid Joint Catalysis. Organic Letters, 20(11), 3220–3224. [Link]
-
El-Abadelah, M. M., et al. (2002). Bischler-Napieralski Synthesis of Some New Pyrazole-Fused β-Carbolines. Zeitschrift für Naturforschung B, 57(11), 1327–1332. [Link]
-
Guchhait, S. K., et al. (2023). β-carboline-3-carboxylic acid. ResearchGate. [Link]
-
Kovács, L., et al. (2022). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 27(15), 4991. [Link]
-
Sánta, Z., & Kalaus, G. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(11), 1433. [Link]
-
Love, B. E., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10899–10909. [Link]
-
Payne, A. D., et al. (2018). On-Resin Pictet–Spengler Cyclization for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylate (Tcc) Peptide Synthesis With Acid-Labile Functional Tolerance. ChemistrySelect, 3(44), 12431-12435. [Link]
-
Wang, Y., et al. (2022). Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity. Journal of Medicinal Chemistry, 65(16), 11130–11149. [Link]
-
ResearchGate. (n.d.). Synthesis of δ-carboline by Graebe-Ullmann reaction. ResearchGate. [Link]
-
Wang, S., et al. (2011). Synthesis and in vitro Cytotoxic Evaluation of 1,3-Disubstituted and 1,3,9-Trisubstituted β-Carboline Derivatives. Molecules, 16(10), 8474–8486. [Link]
-
Yurovskaya, M. A., & Karchava, A. V. (2014). Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines. Chemistry of Heterocyclic Compounds, 50(5), 654–665. [Link]
-
ResearchGate. (n.d.). Pharmaceutically important 1-aryl-β-carbolines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe-Ullmann reaction. ResearchGate. [Link]
-
Love, B. E., & Raje, P. S. (1995). Preparation of 1-Aryl-β-carbolines. The Journal of Organic Chemistry, 60(10), 3243–3244. [Link]
-
Wanner, M. J., & Koomen, G.-J. (2007). Synthesis of 1,4-Disubstituted and 1-Substituted β-Carbolines via 3-Substituted 2-Acylindoles. The Journal of Organic Chemistry, 72(19), 7126–7132. [Link]
-
Wikipedia. (2023). Substituted β-carboline. Wikipedia. [Link]
-
Nantka-Namirski, P. (1961). [Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives]. Acta Poloniae Pharmaceutica, 18, 449–460. [Link]
-
Chen, C.-Y., et al. (2016). Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. The Journal of Organic Chemistry, 81(17), 7775–7791. [Link]
-
Goud, B. K., et al. (2020). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 16, 156–164. [Link]
-
Nantka-Namirski, P., & Zieleniak, J. (1977). [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide]. Acta Poloniae Pharmaceutica, 34(5), 455–458. [Link]
-
Bracher, F., & Hildebrand, D. (1993). 1-Substituted β-Carboline-3-Carboxylates with high affinities to the Benzodiazepine recognition site. Archiv der Pharmazie, 326(1), 41–44. [Link]
-
Tkach, V., et al. (2022). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 27(23), 8235. [Link]
-
Zhang, L., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules, 19(12), 20468–20478. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application of 9H-pyrido[3,4-b]indole-3-carboxylic Acid in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Therapeutic Potential of a β-Carboline Scaffold
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1][2] These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system.[3] A key focus of current research is the identification of novel therapeutic agents that can slow or halt this neurodegenerative process.
9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the β-carboline family of compounds, has emerged as a molecule of interest in the field of neurodegeneration research.[4][5] The β-carboline scaffold is known for its diverse biological activities, including the inhibition of monoamine oxidase (MAO), which can modulate neurotransmitter levels and has been a therapeutic target in Parkinson's disease.[4][6] Furthermore, derivatives of this scaffold have demonstrated neuroprotective and even neuroregenerative properties in various experimental models.[7][8][9][10][11]
This technical guide provides a comprehensive overview of the application of this compound in relevant neurodegenerative disease models. We will delve into its potential mechanisms of action and provide detailed, field-proven protocols for its use in both in vitro and in vivo experimental settings.
Unraveling the Mechanism of Action: A Multi-faceted Approach to Neuroprotection
The therapeutic potential of this compound in neurodegenerative diseases is likely multifaceted, stemming from the known activities of the broader β-carboline class. The primary hypothesized mechanisms include:
-
Inhibition of Monoamine Oxidase (MAO): β-carbolines are recognized for their ability to inhibit MAO-A and MAO-B.[10] Inhibition of these enzymes prevents the breakdown of monoamine neurotransmitters like dopamine, which is crucial in Parkinson's disease. This action can also reduce the production of reactive oxygen species (ROS) generated during monoamine metabolism, thereby mitigating oxidative stress, a common pathological feature in many neurodegenerative disorders.[2][3]
-
Aryl Hydrocarbon Receptor (AHR) Activation: Some β-carboline derivatives are known to be potent ligands for the Aryl Hydrocarbon Receptor (AHR).[4][12] AHR activation can influence the transcription of various target genes, including those involved in xenobiotic metabolism. While the precise role of AHR in neurodegeneration is still under investigation, its modulation could impact neuroinflammation and cellular stress responses.
-
Anti-inflammatory and Neurotrophic Effects: Studies on related β-carbolines, such as 9-methyl-β-carboline, have shown a remarkable ability to suppress microglial activation and the release of pro-inflammatory cytokines.[7][9] Furthermore, these compounds have been observed to stimulate the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Artemin (ARTN), which support neuronal survival, growth, and regeneration.[10]
The following diagram illustrates the potential signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Potential neuroprotective pathways of this compound.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The following protocols provide a framework for assessing the neuroprotective efficacy of this compound. It is crucial to perform dose-response studies to determine the optimal, non-toxic concentration of the compound for each specific model.
Part 1: In Vitro Neuroprotection Assays
Objective: To determine the ability of this compound to protect cultured neurons from neurotoxin-induced cell death.
Model Systems:
-
SH-SY5Y Neuroblastoma Cells: A human-derived cell line commonly used for modeling dopaminergic neurons and for initial high-throughput screening.[13]
-
Primary Cortical or Hippocampal Neurons: These provide a more physiologically relevant model for studying neuroprotection in the context of Alzheimer's disease.[13]
Protocol 1: Aβ-Induced Neurotoxicity in Primary Neurons (Alzheimer's Model)
-
Cell Culture: Plate primary cortical neurons at an appropriate density in neurobasal medium supplemented with B27.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treatment: Two hours prior to toxin exposure, replace the medium with fresh medium containing various concentrations of the test compound.
-
Toxin Induction: Induce neurotoxicity by adding oligomeric amyloid-beta (Aβ) 1-42 to the culture medium.[14]
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using assays such as MTT, LDH release, or live/dead cell staining.
-
Data Analysis: Compare the viability of cells treated with the compound and Aβ to those treated with Aβ alone.
Protocol 2: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Model)
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Compound Preparation: Prepare and dilute the test compound as described above.
-
Pre-treatment: Pre-incubate the cells with the test compound for 2-4 hours.
-
Toxin Induction: Expose the cells to 6-hydroxydopamine (6-OHDA), a neurotoxin specific to dopaminergic neurons.[1]
-
Incubation: Incubate for 24 hours.
-
Viability and Neurite Outgrowth Analysis: Assess cell viability and quantify neurite length and branching as a measure of neuronal health.
-
Data Analysis: Analyze the protective effect of the compound on cell survival and morphology.
Part 2: In Vivo Neuroprotection Studies
Objective: To evaluate the efficacy of this compound in animal models of neurodegenerative diseases.
Model Systems:
-
MPTP Mouse Model of Parkinson's Disease: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD.[15]
-
6-OHDA Rat Model of Parkinson's Disease: Unilateral injection of 6-OHDA into the medial forebrain bundle leads to a progressive loss of dopaminergic neurons and motor deficits.[15][16]
Protocol 3: MPTP-Induced Dopaminergic Neuron Loss in Mice
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a predetermined period before and/or after MPTP administration.
-
MPTP Induction: Induce parkinsonism by administering MPTP hydrochloride.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod and open-field tests to assess motor coordination and locomotor activity.[16]
-
Neurochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the compound-treated group and the MPTP-only group.
The following diagram outlines a general workflow for screening neuroprotective compounds.
Caption: General workflow for screening neuroprotective compounds.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes from the described experimental protocols.
| Experiment | Model | Key Readouts | Expected Outcome with Effective Neuroprotection |
| In Vitro Neurotoxicity | Primary Neurons + Aβ | Cell Viability (MTT, LDH) | Increased cell viability compared to Aβ-only control. |
| In Vitro Neurotoxicity | SH-SY5Y + 6-OHDA | Cell Viability, Neurite Length | Increased cell viability and preserved neurite network. |
| In Vivo Parkinson's Model | MPTP Mice | Motor Function (Rotarod), Striatal Dopamine Levels, TH+ Neuron Count | Improved motor performance, preservation of striatal dopamine, and reduced loss of TH+ neurons in the substantia nigra. |
| In Vivo Parkinson's Model | 6-OHDA Rats | Apomorphine-induced Rotations, Striatal Dopamine Levels | Reduced rotational behavior, and protection of dopaminergic terminals. |
Troubleshooting Common Issues
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure complete dissolution in a suitable stock solvent (e.g., DMSO) before diluting in aqueous media. The final solvent concentration should be kept low (typically <0.1%) and consistent across all experimental groups, including vehicle controls.
-
Toxicity of the Compound: At higher concentrations, the compound itself may exhibit toxicity. It is essential to perform a dose-response curve to identify the optimal therapeutic window that is both efficacious and non-toxic.
-
Variability in Animal Models: Biological variability is inherent in animal studies. Ensure adequate sample sizes, proper randomization of animals to treatment groups, and blinded assessment of behavioral and histological outcomes to minimize bias.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel neuroprotective therapies. The protocols outlined in this guide provide a robust framework for its evaluation in preclinical models of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in a wider range of neurodegenerative disease models.
References
-
Innoprot. Alzheimer's Disease in vitro models. [Link]
-
Melior Discovery. in vivo models of Parkinson's Disease. [Link]
-
Blanchard, J. W., et al. (2022). Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. The EMBO Journal. [Link]
-
InVivo Biosystems. Parkinson's Disease Modeling. [Link]
-
Inotiv. Parkinson's Disease. [Link]
-
Taylor & Francis Group. (2020). In Vitro Alzheimer's Disease Modeling Using Stem Cells. Biomimetics in Tissues and Organs. [Link]
-
National Center for Biotechnology Information. Animal Models of Parkinson's Disease. [Link]
-
Creative Biolabs-Neuros. Alzheimer's Disease (AD) In Vitro Modeling Service. [Link]
-
Sartorius. White Paper: Improving in-vitro Models for Alzheimer's Disease. [Link]
-
Semantic Scholar. In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. [Link]
-
Kim, G. H. J., et al. (2021). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. eScholarship, University of California. [Link]
-
Kim, G. H. J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR Protocols. [Link]
-
Blex, C., et al. (2013). A pharmacological screening approach for discovery of neuroprotective compounds in ischemic stroke. PLoS One. [Link]
-
Blex, C., et al. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLoS One. [Link]
-
Ahmad, J., et al. (2023). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. Molecules. [Link]
-
Polanski, W. H., et al. (2010). The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry. [Link]
- Google Patents.
-
Polanski, W. H., et al. (2011). Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? Expert Review of Neurotherapeutics. [Link]
-
ResearchGate. Elevated Blood Harmane (1-methyl-9H-pyrido[3,4-b]indole) Concentrations In Parkinson's Disease. [Link]
-
ResearchGate. Elevated Brain Harmane (1-methyl-9H-pyrido[3,4-b]indole) in Essential Tremor Cases vs. Controls. [Link]
-
Keller, S., et al. (2014). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neural Transmission. [Link]
-
Louis, E. D., et al. (2014). Elevated blood harmane (1-methyl-9H-pyrido[3,4-b]indole) concentrations in Parkinson's disease. Neurotoxicology and Teratology. [Link]
-
McDougal, A., et al. (2015). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Journal of Biological Chemistry. [Link]
-
ResearchGate. The exceptional properties of 9-methyl-β-carboline: Stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. [Link]
-
Sun, W., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules. [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid. [Link]
-
Rauf, A., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. [Link]
-
Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jelsciences.com [jelsciences.com]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8334299B2 - β-carboline for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 9. Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. innoprot.com [innoprot.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-pyrido[3,4-b]indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 9H-pyrido[3,4-b]indole-3-carboxylic acid (β-carboline-3-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Low or no yield of the tetrahydro-β-carboline intermediate in the Pictet-Spengler reaction.
Possible Causes:
-
Incorrect pH: The Pictet-Spengler reaction is highly pH-dependent. The reaction requires acidic conditions to form the electrophilic iminium ion, which is crucial for the cyclization step.[1][2] However, excessively strong acidic conditions can lead to side reactions or degradation of the starting materials.
-
Inefficient Iminium Ion Formation: The condensation between tryptophan and the aldehyde (e.g., glyoxylic acid) to form the initial imine, and subsequently the iminium ion, may be slow or incomplete.
-
Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.
-
Choice of Solvent: The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediates. An inappropriate solvent can hinder the reaction.[1]
Solutions:
-
pH Optimization: Carefully adjust the pH of the reaction mixture. A pH range of 4-6 is often a good starting point for the Pictet-Spengler reaction with tryptophan. You can use mild acids like acetic acid or trifluoroacetic acid (TFA).[1][3] Perform small-scale trials to find the optimal pH for your specific substrates.
-
Catalyst Selection: A variety of acid catalysts can be used, including protic acids (HCl, H₂SO₄, TFA) and Lewis acids (BF₃·OEt₂).[1] For sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) might be effective.[4]
-
Temperature Control: While some Pictet-Spengler reactions proceed at room temperature, others require heating. Monitor the reaction progress by TLC and optimize the temperature accordingly. Refluxing in a suitable solvent is a common practice.[5]
-
Solvent Screening: Protic solvents like methanol and water, or aprotic solvents such as dichloromethane (DCM), toluene, and acetonitrile can be used.[1] In some cases, aprotic media have been reported to give superior yields.[1] Microwave-assisted synthesis in a solvent like 1,2-dichloroethane (DCE) with TFA can also significantly reduce reaction times and improve yields.[6]
Question 2: The dehydrogenation/aromatization of the tetrahydro-β-carboline intermediate is incomplete or results in a low yield of the final product.
Possible Causes:
-
Ineffective Oxidizing Agent: The choice and amount of the oxidizing agent are critical for the efficient conversion of the tetrahydro-β-carboline to the aromatic β-carboline.
-
Harsh Reaction Conditions: High temperatures or overly aggressive oxidizing agents can lead to decarboxylation or other side reactions, reducing the yield of the desired carboxylic acid.
-
Catalyst Poisoning: If using a heterogeneous catalyst like palladium on carbon (Pd/C), impurities in the substrate or solvent can poison the catalyst, reducing its activity.
Solutions:
-
Choice of Dehydrogenation Method:
-
Palladium on Carbon (Pd/C): Heating the tetrahydro-β-carboline intermediate with 10% Pd/C in a high-boiling solvent like xylene or cymene is a common method.[7]
-
Sulfur: Elemental sulfur can be used as an oxidant, often by heating the reactants together without a solvent.[7][8]
-
Copper Salts: Copper(II) chloride (CuCl₂) has been shown to be an effective catalyst for the sequential decarboxylation and aromatization of tetrahydro-β-carboline-3-carboxylic acids.[7] However, if the carboxylic acid group is desired, milder conditions should be explored.
-
Other Oxidants: Other reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or N-bromosuccinimide (NBS) have also been used for the aromatization step.[9]
-
-
Reaction Condition Optimization: Optimize the reaction temperature and time for the chosen dehydrogenation method. Monitor the reaction by TLC to avoid over-oxidation or decomposition.
-
Catalyst Quality: Ensure the use of a high-quality, active catalyst. If catalyst poisoning is suspected, purifying the tetrahydro-β-carboline intermediate before the aromatization step can be beneficial.
Question 3: Significant formation of byproducts during the synthesis.
Possible Causes:
-
Side Reactions in Pictet-Spengler Step: Besides the desired cyclization, other electrophilic substitution reactions on the indole ring can occur, especially under harsh acidic conditions.
-
Decarboxylation: The carboxylic acid group can be lost, particularly at high temperatures or in the presence of certain catalysts, leading to the formation of the corresponding β-carboline.[7]
-
Over-oxidation: During the aromatization step, other parts of the molecule may be oxidized if the reaction is not carefully controlled.
Solutions:
-
Milder Reaction Conditions: Employ milder acids and lower temperatures in the Pictet-Spengler reaction.[4]
-
Protecting Groups: If side reactions are a major issue, consider using a protecting group for the indole nitrogen (e.g., Boc group), although this adds extra steps to the synthesis.
-
Careful Control of Aromatization: Use the stoichiometric amount of the oxidizing agent and monitor the reaction closely to stop it once the starting material is consumed.
-
Purification: Implement robust purification methods, such as column chromatography or recrystallization, at each stage to isolate the desired product from byproducts.
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The most common synthetic route is a two-step process:
-
Pictet-Spengler Reaction: This reaction involves the condensation of L-tryptophan with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid intermediate.[2]
-
Dehydrogenation (Aromatization): The tetrahydro-β-carboline intermediate is then oxidized to the fully aromatic this compound. This can be achieved using various methods, such as heating with a catalyst like Pd/C or using a chemical oxidant.[7][8]
Which factors have the most significant impact on the overall yield?
Several factors can influence the yield:
-
Purity of Starting Materials: Using high-purity L-tryptophan and glyoxylic acid is crucial.
-
Reaction Conditions: As detailed in the troubleshooting guide, pH, temperature, solvent, and catalyst choice are all critical parameters that need to be optimized for both the Pictet-Spengler and the dehydrogenation steps.[1]
-
Reaction Monitoring: Careful monitoring of the reaction progress by techniques like TLC or LC-MS allows for timely quenching of the reaction, preventing the formation of byproducts and degradation of the product.
Can I use a different aldehyde in the Pictet-Spengler reaction?
Yes, the Pictet-Spengler reaction is versatile and can be performed with a variety of aldehydes and ketones.[2] Using different aldehydes will result in different substituents at the 1-position of the β-carboline ring. For the synthesis of the unsubstituted (at position 1) this compound, formaldehyde is typically used with tryptophan.
What are some of the key safety precautions to take during this synthesis?
-
Handling of Reagents: Many of the reagents used, such as strong acids (TFA, HCl), oxidizing agents, and organic solvents, are corrosive, toxic, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Heating Reactions: When heating reactions, especially under reflux, use a proper heating mantle and ensure that the glassware is securely clamped.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol outlines a two-step synthesis with a focus on maximizing yield and purity.
Step 1: Synthesis of 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
| Reagent | Molar Equiv. | Amount |
| L-Tryptophan | 1.0 | (e.g., 10.2 g) |
| Glyoxylic acid monohydrate | 1.1 | (e.g., 5.06 g) |
| Deionized Water | - | (e.g., 100 mL) |
| Acetic Acid | - | (to adjust pH) |
Procedure:
-
Suspend L-tryptophan in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Add glyoxylic acid monohydrate to the suspension.
-
Adjust the pH of the mixture to 4-5 with acetic acid.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with a few drops of acetic acid).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid as a solid.
Step 2: Dehydrogenation to this compound
| Reagent | Molar Equiv. | Amount |
| Tetrahydro-β-carboline intermediate | 1.0 | (e.g., 5.0 g) |
| 10% Palladium on Carbon (Pd/C) | 10% w/w | (e.g., 0.5 g) |
| p-Cymene | - | (e.g., 50 mL) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried tetrahydro-β-carboline intermediate in p-cymene.
-
Add 10% Pd/C to the suspension.
-
Heat the mixture to reflux (approximately 177 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of hot ethanol.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visual Representations
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low yield issues.
References
- Vertex AI Search. (n.d.). Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid.
- Reddy, et al. (2013). Copper-Catalyzed Protodecarboxylation and Aromatization of Tetrahydro- β-Carboline-3-Carboxylic Acids. Organic Letters.
- ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
- Benchchem. (n.d.). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
- ConnectSci. (1989). β-Carboline-3-carboxylic Acid (this compound) and Related Compounds. Australian Journal of Chemistry.
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Benchchem. (n.d.). Minimizing side reactions in beta-carboline alkaloid synthesis.
- PubMed Central. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one.
- ResearchGate. (n.d.). Dehydrogenation of 1-aryl(hetaryl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylic acids and their esters with dimethyl sulfoxide.
- PMC - NIH. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Wiley Online Library. (n.d.). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance.
- PMC - NIH. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles.
- PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-.
- Beilstein Journals. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products.
- PMC - NIH. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids.
- PMC - NIH. (n.d.). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water.
- Taylor & Francis Online. (n.d.). SYNTHESIS OF β-CARBOLINES. A REVIEW.
- Thieme. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles.
- Research Review. (n.d.). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review.
- ResearchGate. (n.d.). Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
- ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines.
- Universal Biologicals. (n.d.). This compound.
- PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Pictet-Spengler Reaction Troubleshooting & Technical Support Center
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclization reaction to synthesize tetrahydroisoquinolines and tetrahydro-β-carbolines. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Introduction: The Pictet-Spengler Reaction
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form key structural motifs found in numerous alkaloids and pharmaceutical agents.[1][2][3] The driving force of the reaction is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[1][4]
Understanding this fundamental mechanism is critical for effective troubleshooting.
Core Pictet-Spengler Reaction Mechanism
Caption: The reaction proceeds via iminium ion formation, cyclization, and rearomatization.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Pictet-Spengler reaction?
A1: The nucleophilicity of the aromatic ring on the β-arylethylamine is paramount. Electron-rich aromatic systems, such as indoles, pyrroles, or phenols with electron-donating groups (e.g., alkoxy, alkyl), undergo cyclization under mild conditions with high yields.[1][5] Conversely, electron-deficient or neutral rings (like an unsubstituted phenyl group) require harsher conditions, such as higher temperatures and stronger acids, and often result in lower yields.[1]
Q2: How do I choose the right acid catalyst?
A2: The choice of acid depends on the reactivity of your substrate.
-
For activated systems (e.g., tryptamines, dimethoxyphenethylamines): Mild acids like trifluoroacetic acid (TFA), acetic acid, or even phosphate buffers are often sufficient.[2][3][6]
-
For less activated systems: Stronger Brønsted acids (e.g., HCl, H₂SO₄, TsOH) or Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) are typically required to promote the formation of the reactive iminium ion.[2][6][7]
-
For sensitive substrates: Chiral phosphoric acids have emerged as powerful catalysts for asymmetric variants, offering high enantioselectivity under mild conditions.[2][8]
Q3: Can this reaction be performed without acid?
A3: While traditionally acid-catalyzed, the reaction can sometimes proceed in aprotic media without added acid, especially with highly activated substrates, although yields may be superior with a catalyst.[1] A more robust alternative for avoiding strong acids is the N-acyliminium ion variant , where an imine is acylated to form a highly electrophilic N-acyliminium ion. This intermediate readily cyclizes under very mild conditions and is effective even for less nucleophilic aromatic rings.[1][9][10] The synthesis of Tadalafil is a notable industrial application of this strategy.[1]
Part 2: Troubleshooting Common Issues
This section is structured as a decision-making guide to help you diagnose and solve specific experimental problems.
Troubleshooting Workflow: Low or No Product Yield
Caption: A decision tree for diagnosing and resolving low-yield Pictet-Spengler reactions.
Issue 1: Low or No Yield
Q: My reaction isn't working. TLC analysis shows only unreacted starting amine. What should I do?
A: This strongly suggests that the initial condensation and dehydration to form the iminium ion is the bottleneck. The iminium ion is the key electrophile, and without it, the reaction cannot proceed.[1][4]
-
Causality: The equilibrium between the amine/aldehyde and the iminium ion may lie far to the left. This can be due to insufficient acid catalysis, the presence of excess water, or reaction conditions that are too mild.
-
Troubleshooting Steps:
-
Increase Catalyst Strength/Loading: If you are using a weak acid like acetic acid, switch to a stronger one like TFA (10-50% v/v in a solvent like dichloromethane) or catalytic HCl/TsOH.[7]
-
Increase Temperature: Heating the reaction (e.g., to 40-80 °C) or using microwave irradiation can effectively drive the dehydration step.[11]
-
Remove Water: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture. This shifts the equilibrium towards the iminium ion product, in accordance with Le Châtelier's principle.[11]
-
Pre-form the Imine: In some cases, the amine and aldehyde can be stirred together in a solvent like toluene with a Dean-Stark trap to azeotropically remove water and form the Schiff base (imine). This isolated intermediate can then be treated with acid to initiate the cyclization.[5]
-
Q: My starting materials are consumed, but I'm getting a complex mixture of side products instead of my desired product.
A: This indicates that the iminium ion is forming, but either the cyclization is slow or undesired side reactions are faster.
-
Causality: Harsher conditions (strong acid, high heat) needed for unreactive substrates can cause degradation, polymerization of the aldehyde, or competing side reactions like N-alkylation or the formation of regioisomeric products if multiple activated positions exist on the aromatic ring.[3]
-
Troubleshooting Steps:
-
Use Milder Conditions: Counterintuitively, try lowering the temperature or using a milder acid. While this may slow the desired reaction, it could slow the decomposition pathways even more, leading to a cleaner reaction profile.
-
Switch to the N-Acyliminium Variant: This is an excellent strategy for difficult substrates. By forming a more reactive N-acyliminium ion, you can often achieve cyclization under much milder conditions (e.g., room temperature), avoiding the side reactions associated with high heat and strong acid.[1][9]
-
Protect Other Functional Groups: If your β-arylethylamine has other nucleophilic sites (like a phenol), they may compete in the reaction. Protect these groups before attempting the cyclization.
-
Use an Excess of the Carbonyl Component: Using a slight excess (e.g., 1.1-1.5 equivalents) of the aldehyde or ketone can help ensure the complete consumption of the more valuable amine starting material.[5]
-
Issue 2: Poor Diastereoselectivity
Q: My reaction produces a 1:1 mixture of diastereomers. How can I improve the selectivity?
A: Diastereoselectivity in the Pictet-Spengler reaction is influenced by steric interactions in the transition state of the cyclization step. The incoming electrophile (iminium ion) will approach the nucleophilic aromatic ring from the less sterically hindered face.
-
Causality: If the existing stereocenter on the β-arylethylamine (often derived from an amino acid like tryptophan) does not effectively control the facial approach of the cyclizing iminium group, poor selectivity results.
-
Troubleshooting Steps:
-
Change the N-Substituent: The size of the substituent on the amine nitrogen can have a profound impact. Bulky protecting groups (e.g., N-benzyl vs. N-acetyl) can enforce a specific conformation that favors one diastereomeric outcome over the other.[11]
-
Modify the Carbonyl Component: The steric bulk of the aldehyde or ketone also plays a crucial role. A larger R-group on the carbonyl will create a greater steric bias during the ring-closing step.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures can often enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Utilize Chiral Catalysts: For creating a new stereocenter with high enantioselectivity, the use of a chiral Brønsted acid (e.g., a SPINOL- or BINOL-derived phosphoric acid) is the state-of-the-art approach.[2][11] These catalysts create a chiral environment that directs the cyclization.
-
| Parameter | Impact on Diastereoselectivity | Recommended Action |
| Temperature | Lower temperature generally increases selectivity. | Run reaction at 0 °C or room temp instead of reflux. |
| N-Substituent | Bulky groups can increase steric hindrance and direct cyclization. | Test different protecting groups (e.g., Boc, Benzyl, Acyl).[11] |
| Solvent | Solvent can influence the transition state geometry. | Screen a range of solvents (e.g., DCM, Toluene, Acetonitrile). |
| Catalyst | Chiral catalysts can induce high levels of stereocontrol. | Employ a chiral phosphoric acid for asymmetric reactions.[8] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a TFA-Catalyzed Pictet-Spengler Reaction
This protocol is suitable for activated β-arylethylamines like tryptamine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 eq).
-
Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Protocol 2: N-Acyliminium Ion Variant for Less-Reactive Substrates
This protocol demonstrates the formation of the highly reactive N-acyliminium ion intermediate.
-
Imine Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.0 eq) in a non-polar solvent like toluene. If necessary, heat under reflux with a Dean-Stark trap to remove water and drive imine formation. Concentrate the solvent once formation is complete.
-
Acylation: Re-dissolve the crude imine in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add a base such as triethylamine (1.5 eq), followed by the slow addition of an acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 eq).
-
Cyclization: Stir the reaction at 0 °C to room temperature. The acylation generates the N-acyliminium ion in situ, which should cyclize spontaneously. Monitor by TLC/LCMS.
-
Workup & Purification: Perform an aqueous workup as described in Protocol 1 to remove salts and purify by column chromatography. This method often proceeds with high diastereoselectivity for the trans product.[9]
References
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
G. Dake. (2021). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
E. L. Larghi, T. S. Kaufman. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. Available at: [Link]
-
K. St. O'Donnell. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
Organic Chemistry Portal. Pictet–Spengler Reaction. ResearchGate. Available at: [Link]
-
J. M. Smith, et al. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PMC - PubMed Central. Available at: [Link]
-
A. Voituriez, et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]
-
P. M. P. Gois, et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry. Available at: [Link]
-
F. Shi, et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters. Available at: [Link]
-
M. Nielsen, et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet-Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate. Available at: [Link]
-
E. N. Jacobsen, et al. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society. Available at: [Link]
-
S. M. Allin, et al. Two Concise Syntheses of Cialis via the N-Acyliminium Pictet-Spengler Reaction. ResearchGate. Available at: [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9H-pyrido[3,4-b]indole-3-carboxylic Acid
Welcome to the technical support center for the purification of 9H-pyrido[3,4-b]indole-3-carboxylic acid (also known as β-carboline-3-carboxylic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have before starting the purification process.
Q1: What are the most probable impurities in my crude this compound product?
A1: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing the β-carboline core is the Pictet-Spengler reaction, typically involving L-tryptophan and a glyoxylic acid equivalent.[1]
Therefore, your crude product may contain:
-
Unreacted Starting Materials: L-tryptophan, glyoxylic acid, or other aldehydes/ketones used.
-
Reaction Intermediates: Tetrahydro-β-carboline intermediates, such as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, if the final oxidation/aromatization step is incomplete.[2]
-
Side-Products: Decarboxylation products or polymers formed under harsh reaction conditions (e.g., strong acid, high heat).
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetic acid, methanol) and inorganic salts from workup procedures.
Q2: How do I select the most appropriate primary purification technique?
A2: The optimal technique depends on the nature of the impurities, the scale of your reaction, and the desired final purity. For this compound, which is a solid, the choice is generally between acid-base extraction, recrystallization, and column chromatography.[3]
Use the following decision-making workflow to guide your choice:
Caption: Decision workflow for purification.
Q3: My compound shows very poor solubility in common organic solvents. What should I do?
A3: The rigid, planar β-carboline ring system and the carboxylic acid group contribute to strong intermolecular interactions, leading to low solubility. The reported aqueous solubility is greater than 31.8 µg/mL at pH 7.4, which is quite low.[4]
Here are some strategies:
-
Highly Polar Aprotic Solvents: Try solvents like DMSO or DMF for initial dissolution, especially for chromatography or characterization.[5]
-
Acid/Base Chemistry: Exploit the carboxylic acid. Dissolving the compound in a dilute aqueous base (e.g., NaHCO₃, Na₂CO₃) will form the much more soluble sodium carboxylate salt.[6][7] This is the principle behind acid-base extraction.
-
Co-solvent Systems: For recrystallization, use a mixture of solvents. For example, dissolve the compound in a minimal amount of a hot, highly polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (like water or ethyl acetate) until turbidity is observed, then clarify with a drop of the hot polar solvent and cool.
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed procedures and solutions to specific problems you may encounter.
Guide 1: Purification via Acid-Base Extraction
This is often the most powerful first-pass purification method to remove neutral and basic impurities. The strategy relies on converting the water-insoluble carboxylic acid into its water-soluble salt form.[7][8]
Troubleshooting Q&A:
-
Q: I've added acid to the aqueous layer, but my product isn't precipitating. Why?
-
A: Insufficient Acid: You may not have added enough acid to lower the pH below the pKa of the carboxylic acid. Check the pH with litmus or pH paper. Continue adding acid dropwise until the solution is distinctly acidic (pH ~2-3).[9] Excessive Volume: If the total volume is too large, the concentration of your product may be below its solubility limit. If possible, concentrate the solution under reduced pressure before acidification or cool the solution in an ice bath to decrease solubility.
-
-
Q: An intractable emulsion formed between the organic and aqueous layers. How can I resolve it?
-
A: Emulsions are common when fine particulates are present. Patience: Let the funnel sit undisturbed for 10-20 minutes. Brine Wash: Add a small amount of saturated NaCl solution (brine). The increased ionic strength of the aqueous layer often helps break the emulsion. Filtration: If all else fails, filter the entire mixture through a pad of Celite to remove the particulate matter that is stabilizing the emulsion.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery of the acid.[3] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise. Your product should precipitate as a solid. Continue adding acid until gas evolution ceases and the pH is strongly acidic.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent (like hexanes) to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for Acid-Base Extraction.
Guide 2: Purification via Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>85%).
Troubleshooting Q&A:
-
Q: My product "oiled out" instead of forming crystals upon cooling. What do I do?
-
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Re-heat: Re-heat the solution until the oil redissolves completely. Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation. Slow Cooling: Let the solution cool much more slowly. Insulate the flask to encourage the formation of ordered crystals over amorphous oil.
-
-
Q: No crystals have formed even after the solution has cooled to room temperature. What now?
-
A: The solution may not be sufficiently supersaturated. Scratch: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites. Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization. Reduce Volume: Evaporate some of the solvent to increase the concentration and then cool again.
-
Protocol: Solvent Selection and Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (see table below) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
| Solvent System | Polarity | Comments |
| Ethanol / Water | High | A good starting point. Dissolve in hot ethanol, add hot water dropwise. |
| Methanol | High | May be too good a solvent, leading to lower recovery. |
| Acetic Acid | High | Can be effective but difficult to remove completely. |
| Ethyl Acetate / Heptane | Medium | Use for less polar impurities. Dissolve in hot EtOAc, add heptane. |
| Dimethylformamide (DMF) | High | Use for highly insoluble compounds, but has a very high boiling point. |
Guide 3: Purification via Column Chromatography
This technique is used for difficult separations of compounds with similar properties. For carboxylic acids, special considerations are needed to prevent "streaking" or "tailing" on the silica gel column.
Troubleshooting Q&A:
-
Q: My compound is streaking badly on the TLC plate, giving a comet-like spot. How can I get a clean spot?
-
A: Streaking is a classic problem with acidic compounds on silica gel.[3] The acidic proton of your carboxylic acid interacts strongly with the silanol groups (Si-OH) on the silica surface. This leads to a slow, continuous elution rather than a compact band. Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system.[3] This keeps your compound fully protonated, minimizing its interaction with the silica and resulting in a sharp, well-defined spot.
-
Caption: Troubleshooting TLC streaking for acidic compounds.
Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of dichloromethane and methanol. Remember to add 0.5-1% acetic acid to this mixture.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (as a slurry).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another strong solvent (like DMF). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 173262, 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Available: [Link]
-
Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry (n.d.). Acid-Base Extraction. Available: [Link]
-
Wikipedia (2023). Acid–base extraction. Available: [Link]
-
McLamore, S. et al. (2010). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical Research in Toxicology. Available: [Link]
-
Cai, J. et al. (2012). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5488588, 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Available: [Link]
-
ResearchGate (n.d.). SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. Available: [Link]
-
Kumar, A. et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. Available: [Link]
-
De Gruyter (2019). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Available: [Link]
-
Hori, S. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Chiral Resolution of Racemic Tetrahydro-β-carboline-3-carboxylic Acid
Introduction
Welcome to the technical support center for the chiral resolution of racemic tetrahydro-β-carboline-3-carboxylic acid (THCA). This molecule is a crucial scaffold in medicinal chemistry, with its individual enantiomers often exhibiting distinct pharmacological profiles.[1][2][3] Obtaining enantiomerically pure THCA is therefore a critical step in drug development and chemical biology research.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges and methodologies, structured in a practical question-and-answer format. We will explore the nuances of classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and analytical chromatographic methods, ensuring you can troubleshoot experiments effectively and optimize your resolution strategies.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments. The solutions provided are grounded in chemical principles and practical laboratory experience.
Category 1: Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a widely used and scalable method. It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[4][5]
Question 1: My diastereomeric salt is not crystallizing; it's "oiling out." What should I do?
Answer: "Oiling out" is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid crystal.[6][7] This phenomenon is typically caused by high supersaturation, a suboptimal solvent choice, or the presence of impurities.[6][8] An oily phase can entrap impurities and prevent effective purification.
Here is a systematic approach to troubleshoot this issue:
-
Reduce Supersaturation:
-
Slow Down Cooling: Rapid cooling is a primary driver of oiling out.[6] Instead of an ice bath, allow the solution to cool slowly to room temperature, and then gradually cool it further. A programmable bath can provide precise control.
-
Decrease Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation point where liquid-liquid phase separation is favored over crystallization.[6]
-
Controlled Anti-Solvent Addition: If using an anti-solvent, add it slowly at a slightly elevated temperature to prevent localized high supersaturation.[9]
-
-
Re-evaluate Your Solvent System:
-
Systematic Screening: The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[9] Perform a small-scale screen with a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
Use a Co-solvent: If a single solvent system consistently fails, adding a small percentage of a co-solvent can sometimes stabilize the crystal lattice and prevent oiling.[6]
-
-
Address Potential Impurities:
-
Purity Check: Ensure the starting racemic THCA and the resolving agent are of high purity. Impurities can inhibit nucleation and promote oiling out.[6][10]
-
Seeding: Add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to encourage nucleation and crystal growth over oil formation.
-
Question 2: The enantiomeric excess (e.e.) of my resolved product is low after crystallization. How can I improve it?
Answer: Low enantiomeric excess after a single crystallization is common and can be addressed through systematic optimization. The goal is to maximize the solubility difference between the diastereomeric salts.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt.[11][12] Each step should enrich the less soluble diastereomer, thereby increasing the e.e. Monitor the e.e. of the crystalline material and the mother liquor at each stage.
-
Solvent Optimization: The choice of solvent is paramount.[9] A solvent that provides the largest possible difference in solubility between the diastereomers will yield the highest e.e. in a single step. A ternary phase diagram can be constructed to systematically find the optimal solvent composition for enrichment.[12][13]
-
Temperature Control: Crystallization temperature affects solubility. Experiment with different final crystallization temperatures. Sometimes, allowing the solution to equilibrate for a longer period at a specific temperature can improve selectivity.[11]
-
Choice of Resolving Agent: Not all resolving agents are created equal. If optimization fails, consider screening other chiral bases. Common resolving agents for chiral acids include chiral amines like (R/S)-1-phenylethylamine, brucine, or quinine.[4][5]
| Parameter | Action | Rationale |
| Purity | Recrystallize the diastereomeric salt | Successive crystallizations enrich the less soluble, desired diastereomer.[12] |
| Solvent | Screen a panel of solvents (e.g., alcohols, esters, ketones) | Maximizes the solubility difference between the diastereomeric salts.[9] |
| Temperature | Optimize the cooling profile and final temperature | Fine-tunes the supersaturation and crystal growth kinetics.[11] |
| Resolving Agent | Test alternative chiral bases | The structure of the resolving agent dictates the properties of the resulting salts.[4] |
Category 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers high selectivity under mild conditions. For THCA, this typically involves the enantioselective hydrolysis of a racemic ester derivative (e.g., the methyl or ethyl ester) catalyzed by a lipase or protease, leaving the unreacted ester enriched in one enantiomer.[14]
Question 3: My enzyme (e.g., Lipase) shows low activity or conversion for the THCA ester. What are the possible causes?
Answer: Low enzymatic activity can stem from several factors related to the enzyme's environment, the substrate itself, or the presence of inhibitors.[15][16]
-
Sub-optimal Reaction Conditions:
-
pH: Every enzyme has an optimal pH range.[17][18] The local pH can affect the ionization state of amino acid residues in the active site, altering its structure and activity.[15] Buffer the reaction medium and test a range of pH values (e.g., 6.0 to 9.0 for many lipases).
-
Temperature: Enzyme activity increases with temperature up to an optimum, after which denaturation occurs.[16][17] For many common lipases like Candida antarctica Lipase B (CALB), temperatures between 40-60°C are effective.[19][20][21]
-
Solvent: The choice of organic solvent is critical. A non-polar organic solvent like toluene or hexane is often preferred for lipase-catalyzed resolutions to maintain enzyme activity.[19][20]
-
-
Enzyme Inhibition or Denaturation:
-
Product Inhibition: The products of the reaction (the resolved THCA and alcohol) can sometimes inhibit the enzyme. Monitor the reaction progress over time; if it stalls at low conversion, product inhibition may be the cause.
-
Impurities: Impurities in the substrate from the synthesis or esterification steps could be acting as inhibitors. Ensure your racemic THCA ester is of high purity.
-
-
Substrate Unsuitability: While the carboxylic acid is the target, enzymatic resolution often works on a derivative. The size of the ester group (methyl, ethyl, propyl) can significantly impact how well the substrate fits into the enzyme's active site. Consider synthesizing and testing different esters.
| Factor | Troubleshooting Step | Rationale |
| pH | Screen a range of buffered pH values | Optimal pH is crucial for maintaining the active site's conformational integrity.[17][18] |
| Temperature | Test various temperatures (e.g., 30°C to 60°C) | Balances reaction rate against the risk of enzyme denaturation.[16] |
| Solvent | Use a non-polar organic solvent (e.g., toluene) | Prevents stripping of essential water from the enzyme and maintains its active conformation.[19] |
| Substrate | Synthesize and test different ester derivatives (e.g., methyl, ethyl) | The steric bulk of the ester can affect binding to the enzyme's active site. |
Category 3: Analytical & Preparative Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analyzing enantiomeric excess and for small-scale preparative separation.
Question 4: I'm seeing poor peak resolution or significant peak tailing in my chiral HPLC analysis of THCA.
Answer: Poor resolution and peak tailing are common issues in chiral chromatography, often related to the mobile phase, stationary phase, or analyte interactions.[22][23]
-
Optimize Mobile Phase:
-
For Basic Compounds: THCA is an amino acid derivative and can exhibit secondary interactions with the silica support of the chiral stationary phase (CSP), causing peak tailing.[22] Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a low concentration (0.05% - 0.1%) to the mobile phase. This will mask the acidic silanol groups and improve peak shape.[22]
-
Adjust Modifier Ratio: In normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can have a large impact on selectivity.
-
-
Check Column and Conditions:
-
Select the Right CSP: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for this class of compounds.[22] If one column doesn't work, try another with a different chiral selector.
-
Lower the Flow Rate: Reducing the flow rate gives the enantiomers more time to interact with the stationary phase, which can improve resolution.[22][23]
-
Control Temperature: Temperature affects the thermodynamics of the chiral recognition process. Test different column temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes invert elution order or dramatically improve resolution.[22]
-
-
Sample Preparation:
-
Solvent Mismatch: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[24]
-
Avoid Overload: Injecting too much sample will saturate the column and lead to broad, poorly resolved peaks. Dilute your sample and try again.
-
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silica | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[22] |
| Poor Resolution | Suboptimal mobile phase | Systematically vary the ratio of alcohol to hexane. |
| Inappropriate flow rate/temp | Decrease flow rate; screen different temperatures.[22] | |
| Broad Peaks | Column overload | Dilute the sample and inject a smaller volume. |
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of classical vs. enzymatic resolution for THCA?
A:
-
Classical Resolution (Diastereomeric Salt Crystallization):
-
Pros: Highly scalable, technologically simpler, and often more cost-effective for large quantities. The resolving agent can often be recovered and reused.
-
Cons: It is a trial-and-error process that requires screening of resolving agents and solvents.[4] The maximum theoretical yield for the desired enantiomer is only 50% unless the unwanted enantiomer can be racemized and recycled.
-
-
Enzymatic Kinetic Resolution:
-
Pros: Extremely high enantioselectivity (high e.e. values are common) under very mild reaction conditions, which minimizes the risk of racemization.[19][20]
-
Cons: The theoretical maximum yield is still 50%. Enzymes can be expensive, and the process may require derivatization of the carboxylic acid to an ester, adding extra steps to the synthesis.
-
Q2: How do I accurately determine the enantiomeric excess (e.e.) of my sample?
A: Chiral HPLC or SFC are the gold standards for determining e.e. You will need to develop a separation method that can resolve the two enantiomers of THCA (or its ester derivative). The e.e. is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100
Q3: What are the critical factors for preventing racemization of the final product?
A: The stereocenter at C3 in THCA, being adjacent to a carboxylic acid, is susceptible to racemization, especially under harsh conditions.
-
Avoid Strong Base and High Heat: Racemization of amino acids is often catalyzed by base and heat.[25][26][27] During workup steps, such as liberating the free acid from its salt, use stoichiometric amounts of acid/base and avoid prolonged exposure to high temperatures.
-
pH Control: Maintain a neutral or slightly acidic pH during storage and handling.
-
Solvent Choice: Water has been shown to suppress racemization of amino acids compared to some polar organic solvents under alkaline conditions.[26]
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Classical Resolution
This protocol outlines the steps for resolving racemic THCA using a chiral resolving agent like (R)-1-phenylethylamine.
-
Salt Formation: Dissolve 1.0 equivalent of racemic THCA and 1.0 equivalent of (R)-1-phenylethylamine in a suitable solvent (e.g., methanol) with heating until all solids dissolve.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool further in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your "Crop 1" diastereomeric salt.
-
Analysis (e.e. determination): Take a small sample of the salt, liberate the free acid by treating with aqueous HCl and extracting into an organic solvent (e.g., ethyl acetate). Analyze the e.e. of the resulting THCA by chiral HPLC.
-
Recrystallization (if needed): If the e.e. is not satisfactory, recrystallize Crop 1 from fresh hot solvent to further enrich the desired diastereomer.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water/ethyl acetate and acidify with 1M HCl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry, and evaporate the solvent to yield the enantiomerically enriched THCA.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol 2: General Workflow for Enzymatic Kinetic Resolution
This protocol describes the resolution of racemic THCA methyl ester using a lipase.
-
Substrate Preparation: Synthesize the racemic methyl ester of THCA using standard methods (e.g., SOCl₂ in methanol).
-
Enzymatic Reaction: Suspend the racemic THCA methyl ester (1.0 eq) and an immobilized lipase (e.g., Novozym 435, CALB) in a suitable organic solvent (e.g., toluene). Add a nucleophile (e.g., water, 0.6 eq).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically stopped at or near 50% conversion.
-
Separation: Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused). The resulting mixture contains one enantiomer of the acid and the other enantiomer of the unreacted ester.
-
Workup: Separate the acidic product from the unreacted ester. This can be done by a liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃ solution) to extract the acid, followed by re-acidification and extraction.
-
Hydrolysis (Optional): The enantiomerically enriched ester can be hydrolyzed using standard methods (e.g., LiOH) to yield the other enantiomer of the acid.
Caption: Schematic of an enzymatic kinetic resolution process.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
-
Megyesi, R., Forró, E., & Fülöp, F. (2016). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems. ChemistryOpen, 5(3), 254–260. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Enzymatic Strategy for the Resolution of New 1-Hydroxymethyl Tetrahydro-β-carboline Derivatives in Batch and Continuous-Flow Systems. PubMed. Retrieved January 16, 2026, from [Link]
- Megyesi, R., Forró, E., & Fülöp, F. (2016). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems. Sci-Hub.
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses.
-
Megyesi, R., Forró, E., & Fülöp, F. (2016). Enzymatic Strategy for the Resolution of New 1-Hydroxymethyl Tetrahydro- β -carboline Derivatives in Batch and Continuous-Flow Systems. ResearchGate. Retrieved January 16, 2026, from [Link]
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess of Chiral 1,4-Dioxaspiro[2.2]pentane Derivatives by Recrystallization.
-
Megyesi, R., Forró, E., & Fülöp, F. (2016). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous. ResearchGate. Retrieved January 16, 2026, from [Link]
-
American Chemical Society. (2010). Enantioenrichment by Crystallization. Organic Process Research & Development. Retrieved January 16, 2026, from [Link]
-
Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2005). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. Request PDF. Retrieved January 16, 2026, from [Link]
-
American Chemical Society. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (1998). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). Process for the racemization of α-amino acids.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. PDF. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. PDF. Retrieved January 16, 2026, from [Link]
-
DAICEL. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Retrieved January 16, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
-
National Center for Biotechnology Information. (2012). Assembly of Beta-Cyclodextrin With 3S-tetrahydro-beta-carboline-3-carboxylic Acid and Self-Assembly of 6-(3'S-carboline-3'-carboxylaminoethylamino)-6-deoxy-beta-cyclodextrin: Approaches to Enhance Anti-Oxidation Stability and Anti-Thrombotic Potency. PubMed. Retrieved January 16, 2026, from [Link]
-
Creation.com. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Request PDF. Retrieved January 16, 2026, from [Link]
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC. Retrieved January 16, 2026, from [Link]
-
Seneca Learning. (n.d.). Factors Affecting Enzyme Activity. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (1983). Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors. PubMed. Retrieved January 16, 2026, from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved January 16, 2026, from [Link]
-
MDPI. (2018). Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors. Molecules. Retrieved January 16, 2026, from [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting. Retrieved January 16, 2026, from [Link]
-
Conduct Science. (2021). Factors That Affects Enzyme Activity. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (1993). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Retrieved January 16, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 16, 2026, from [Link]
-
CK-12 Foundation. (2023). Factors Affecting Enzyme Activity. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β‑Carbolines. PMC. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. PMC. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. PMC. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors Affecting Enzyme Activity - Biology: AQA A Level [senecalearning.com]
- 16. monash.edu [monash.edu]
- 17. conductscience.com [conductscience.com]
- 18. CK12-Foundation [flexbooks.ck12.org]
- 19. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Strategy for the Resolution of New 1-Hydroxymethyl Tetrahydro-β-carboline Derivatives in Batch and Continuous-Flow Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sci-hub.red [sci-hub.red]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. lcms.cz [lcms.cz]
- 25. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 26. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
degradation and stability issues of 9H-pyrido[3,4-b]indole-3-carboxylic acid in DMSO
A Guide to Understanding and Preventing Degradation in DMSO Solutions
Welcome to the technical support center for 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as β-carboline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and have encountered challenges with its stability in dimethyl sulfoxide (DMSO). As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive field experience to help you troubleshoot issues and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common observations and questions from users regarding the stability of this compound in DMSO.
Q1: My freshly prepared DMSO stock solution of this compound is clear, but it has turned yellow or brown after a few days at room temperature or even at 4°C. What is causing this color change?
A1: This is the most frequently reported issue and is a strong indicator of chemical degradation. The β-carboline core of the molecule is susceptible to oxidation.[1] The color change arises from the formation of extended, conjugated systems as the molecule oxidizes. While DMSO is a common aprotic solvent, it is not entirely inert and can participate in or facilitate oxidation reactions, particularly in the presence of light, air (oxygen), or trace metal impurities.[2][3][4] The indole moiety within the β-carboline structure is an electron-rich system, making it a prime target for oxidative processes.
Q2: I've observed a significant loss of biological activity or potency in my assays over time, even when using solutions stored at -20°C. Is this related to degradation?
A2: Yes, a loss of biological activity is a direct consequence of the degradation you are observing. The specific three-dimensional structure and chemical properties of this compound are responsible for its interaction with its biological target. Degradation events such as oxidation of the pyrido-indole ring or decarboxylation alter this structure, leading to a molecule that can no longer bind effectively to its target, resulting in diminished or complete loss of potency.
Q3: What are the optimal storage conditions for stock solutions of this compound in DMSO to maximize stability?
A3: Proper storage is critical for extending the shelf-life of your DMSO stock solutions. Based on the compound's known instabilities, we have established the following best practices.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term) or -20°C (short-term) | Low temperatures significantly slow down the rate of all chemical reactions, including oxidation and decarboxylation. |
| Atmosphere | Inert Gas Overlay (Argon or Nitrogen) | Displacing oxygen from the headspace of the vial minimizes oxidative degradation.[1] |
| Light Exposure | Amber Vials / Protect from Light | The aromatic β-carboline system can absorb UV light, leading to photodegradation. Storing in the dark is mandatory.[5] |
| Solution Aliquoting | Small, single-use aliquots | This practice prevents multiple freeze-thaw cycles, which can introduce moisture (from condensation) and oxygen into the solution, accelerating degradation. |
| DMSO Quality | Anhydrous, high-purity DMSO | Use fresh, unopened bottles of anhydrous DMSO to avoid contaminants and water, which can participate in side reactions. |
Q4: How long can I realistically expect my DMSO stock solution to be stable under ideal conditions?
A4: This is highly dependent on concentration and adherence to storage protocols. As a general guideline:
-
-80°C with inert gas: Stable for several months (3-6), but periodic purity checks via HPLC are recommended.
-
-20°C: Suitable for short-term storage (weeks to a month). We advise against longer periods.
-
4°C or Room Temperature: Not recommended for more than a few hours. Prepare fresh dilutions for immediate use from a frozen stock.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific experimental issues related to compound instability.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Your primary peak for the parent compound is decreasing in area over time.
-
New, smaller peaks are appearing in the chromatogram, often at different retention times.
-
The UV-Vis spectrum of the new peaks may differ from the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Plausible Degradation Pathways:
The β-carboline scaffold is prone to several degradation reactions in non-inert DMSO solutions. Understanding these pathways is key to interpreting analytical data.
Caption: Potential degradation pathways in DMSO solution.
Issue 2: Compound Precipitates from DMSO After Thawing
Symptoms:
-
A clear, frozen stock solution becomes cloudy or contains visible precipitate after thawing.
-
The precipitate does not readily redissolve upon vortexing or gentle warming.
Causality and Solution:
-
Moisture Absorption: DMSO is highly hygroscopic. If vials are not sealed properly or are opened before reaching room temperature, atmospheric moisture will condense into the cold solvent. This compound has low aqueous solubility.[6] The introduction of water reduces the overall solvating power of the DMSO, causing the compound to precipitate.
-
Solution: Always allow vials to warm completely to room temperature before opening. Use anhydrous DMSO for stock preparation and handle it in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen) if possible. If precipitation occurs, gentle warming (30-37°C) and sonication may help redissolve the compound, but you must re-verify the concentration and purity before use.
Part 3: Experimental Protocols
To empower users to validate their own materials, we provide the following standardized protocol for assessing stability.
Protocol: Short-Term Stability Assessment via HPLC-UV
Objective: To quantify the degradation of this compound in a DMSO solution over a defined period under different storage conditions.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This will be your T=0 sample.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 50 µM) with mobile phase A/B (50:50) and inject it into the HPLC system.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[8] (or the compound's λmax)
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of potential degradants.
-
-
Record the peak area of the parent compound. This is your 100% reference.
-
-
Sample Aliquoting and Storage: Aliquot the remaining 10 mM stock into several amber vials. Store these aliquots under the conditions you wish to test:
-
Condition A: Room Temperature, ambient light
-
Condition B: 4°C, dark
-
Condition C: -20°C, dark
-
-
Time-Point Analysis: At specified time points (e.g., T=24h, T=48h, T=1 week), retrieve one vial from each condition.
-
Analysis: Allow the frozen vials to warm to room temperature. Prepare and inject the samples into the HPLC exactly as you did for the T=0 sample.
-
Data Evaluation: Calculate the remaining percentage of the parent compound at each time point by comparing its peak area to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
This protocol will provide quantitative data on the stability of your compound under your specific laboratory conditions and validate the storage recommendations provided in this guide.
References
-
ResearchGate. (n.d.). Synthesis of β-carboline-3-carboxylic acids catalyzed by I2/DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine‐DMSO catalyzed chemoselective oxidative aromatization of tetrahydro‐β‐carbolines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Et3N/DMSO-supported one-pot synthesis of highly fluorescent β-carboline-linked benzothiophenones via sulfur insertion and estimation of the photophysical properties. Retrieved from [Link]
-
ResearchGate. (2019). Iodine‐DMSO‐Catalyzed Chemoselective Biomimetic Aromatization of Tetrahydro‐β‐carbolines‐3‐carboxylic Acid: Mechanism Study with DFT‐Calculation. Retrieved from [Link]
-
MDPI. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tricyclic Imidazolidin-4-ones by Witkop Oxidation of Tetrahydro-β-carbolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2021). Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the Use of the Solvent Dimethyl Sulfoxide in Chemiluminescent Studies. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. Retrieved from [Link]
-
De Gruyter. (2025). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Retrieved from [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]
-
PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Retrieved from [Link]
-
ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N , N -Dimethylformamide Plus Methanol/Ethanol/ n -Propanol and Dimethyl Sulfoxide Plus Water. Retrieved from [Link]
-
PubMed. (2005). Isotachophoretic Determination of Carboxylic Acids in Biodegradation Samples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]
-
ResearchGate. (2025). Presence of 1-methyl-1,2,3,4-tetrahydro-?? -carboline-3-carboxylic Acid, a Precursor of a Mutagenic Nitroso Compound, in Soy Sauce. Retrieved from [Link]
-
ResearchGate. (n.d.). Weak correlation between aqueous and DMSO pKa values for 23 organic acids. Retrieved from [Link]
Sources
- 1. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in beta-carboline synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the beta-carboline core, and what are their primary advantages and disadvantages?
The two most prevalent methods for synthesizing the beta-carboline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2][3] Its main advantage is the direct formation of the tetrahydro-beta-carboline (THBC) skeleton under relatively mild conditions.[2][4] However, a key challenge is controlling diastereoselectivity when a chiral center is formed at the C-1 position.[5][6] The reaction is also sensitive to the reactivity of both the tryptamine and the carbonyl compound.[2]
-
Bischler-Napieralski Reaction: This method utilizes the intramolecular cyclization of an N-acylated tryptamine derivative, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9] It leads to the formation of a 3,4-dihydro-beta-carboline (DHBC), which can be readily oxidized to the aromatic beta-carboline.[1] A significant drawback is the potential for a retro-Ritter side reaction, which can lead to the formation of unwanted styrene byproducts.[7][8]
Q2: I'm observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is happening and how can I prevent it?
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as a retro-Ritter reaction .[7][8] This occurs when the nitrilium ion intermediate, which is key to the desired cyclization, fragments. This side reaction is particularly favored when the resulting styrene is highly conjugated.[8]
Mechanism of Retro-Ritter Side Reaction:
node [fillcolor="#F1F3F4"]; "N_Acyl_Tryptamine" [label="N-Acylated Tryptamine"]; "Nitrilium_Ion" [label="Nitrilium Ion Intermediate"]; "DHBC" [label="Desired 3,4-Dihydro-beta-carboline"]; "Styrene_Byproduct" [label="Styrene Byproduct"];
"N_Acyl_Tryptamine" -> "Nitrilium_Ion" [label="Dehydrating Agent\n(e.g., POCl3)"]; "Nitrilium_Ion" -> "DHBC" [label="Intramolecular\nElectrophilic Substitution\n(Desired Pathway)", color="#34A853"]; "Nitrilium_Ion" -> "Styrene_Byproduct" [label="Retro-Ritter Reaction\n(Side Reaction)", color="#EA4335", style=dashed]; }
Strategies to Minimize the Retro-Ritter Reaction:
| Strategy | Rationale |
| Use of a Nitrile Solvent | Employing a nitrile solvent (e.g., acetonitrile) that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the byproduct formation.[7][8] |
| Milder Reagents | Using milder dehydrating agents like triflic anhydride (Tf₂O) in combination with a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization at lower temperatures, disfavoring the fragmentation pathway.[10] |
| Alternative Reagents | The use of oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether, thus preventing the retro-Ritter reaction.[7][8] |
Q3: My Pictet-Spengler reaction is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
Achieving high diastereoselectivity in the Pictet-Spengler reaction is a common challenge, especially when using chiral tryptamine derivatives like L-tryptophan methyl ester. The formation of either the cis or trans diastereomer is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[5]
-
Kinetic Control: Typically favored at lower temperatures (e.g., -78 °C) with strong acids like HCl, leading to the formation of the cis product.[5]
-
Thermodynamic Control: Generally achieved at higher temperatures (reflux) with acids like trifluoroacetic acid (TFA), resulting in the more stable trans product.[5]
Factors Influencing Diastereoselectivity:
| Factor | Effect on Selectivity |
| Temperature | Lower temperatures favor the kinetically controlled cis isomer, while higher temperatures favor the thermodynamically stable trans isomer.[5] |
| Acid Catalyst | The choice and concentration of the acid catalyst can influence the transition state energies. Stronger acids at low temperatures often lead to the cis product.[5] |
| Solvent | The polarity of the solvent can affect the stability of the transition states leading to the different diastereomers. |
| Substituents | The steric bulk of substituents on the tryptamine nitrogen or the aldehyde can influence the preferred orientation during cyclization.[5] |
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion in Pictet-Spengler Reaction
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst or Concentration:
-
Problem: The type and amount of acid are critical. Insufficient acid may not effectively catalyze the reaction, while an excess can protonate the starting tryptamine, reducing its nucleophilicity.[2]
-
Solution: Screen different Brønsted acids (e.g., TFA, HCl, citric acid) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).[2][11] Optimize the catalyst loading, starting with catalytic amounts and gradually increasing.
-
-
Poorly Reactive Starting Materials:
-
Problem: Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can exhibit lower reactivity.
-
Solution: Increase the reaction temperature or use a more activating catalyst. For unreactive aldehydes, consider converting them to a more electrophilic species. Microwave irradiation can also be employed to enhance reactivity.[4]
-
-
Suboptimal Reaction Temperature:
-
Problem: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to degradation of starting materials or products.
-
Solution: Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal balance between reaction rate and stability.
-
-
Presence of Water:
-
Problem: While some protocols use water as a solvent, incomplete removal of water during the initial imine formation can inhibit the reaction.
-
Solution: Ensure starting materials and solvents are dry, especially when not using aqueous conditions. If starting with an amine salt, ensure proper neutralization.
-
node [fillcolor="#F1F3F4"]; "Start" [label="Low Yield in Pictet-Spengler", shape=ellipse, fillcolor="#FBBC05"]; "Check_Catalyst" [label="Is the acid catalyst and\nconcentration optimal?"]; "Check_Reactivity" [label="Are the starting\nmaterials reactive enough?"]; "Check_Temp" [label="Is the reaction\ntemperature appropriate?"]; "Check_Water" [label="Is water inhibiting\nthe reaction?"];
node [fillcolor="#FFFFFF"]; "Optimize_Catalyst" [label="Screen different acids\nand optimize loading."]; "Increase_Activation" [label="Increase temperature or use\na more activating catalyst.\nConsider microwave irradiation."]; "Optimize_Temp" [label="Monitor reaction at\ndifferent temperatures."]; "Ensure_Anhydrous" [label="Use dry solvents and\nreagents."];
"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Optimize_Catalyst" [label="No"]; "Check_Catalyst" -> "Check_Reactivity" [label="Yes"];
"Check_Reactivity" -> "Increase_Activation" [label="No"]; "Check_Reactivity" -> "Check_Temp" [label="Yes"];
"Check_Temp" -> "Optimize_Temp" [label="No"]; "Check_Temp" -> "Check_Water" [label="Yes"];
"Check_Water" -> "Ensure_Anhydrous" [label="Yes"]; }
Issue 2: Tar Formation and Product Degradation in Bischler-Napieralski Reaction
Potential Causes and Solutions:
-
Harsh Reaction Conditions:
-
Problem: The use of strong dehydrating agents like POCl₃ at high temperatures can lead to charring and decomposition of the sensitive indole nucleus.[1]
-
Solution:
-
Milder Reagents: Employ milder dehydrating agents such as triflic anhydride (Tf₂O) with a non-nucleophilic base. This often allows the reaction to proceed at lower temperatures.[10]
-
Temperature Control: Carefully control the reaction temperature. Add the dehydrating agent slowly at a low temperature (e.g., 0 °C) and then gradually warm the reaction mixture to the desired temperature.
-
-
-
Substrate Instability:
-
Problem: Electron-rich tryptamine derivatives can be particularly susceptible to degradation under strongly acidic conditions.
-
Solution: Protect sensitive functional groups on the starting material before subjecting it to the reaction conditions. The protecting group can be removed in a subsequent step.
-
-
Prolonged Reaction Time:
-
Problem: Leaving the reaction for an extended period, even at a moderate temperature, can lead to the accumulation of byproducts and degradation.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material has been consumed to a satisfactory level.
-
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-beta-carboline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)).[2]
-
Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv) to the solution.
-
Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture. For reactions sensitive to strong acids, milder acids like citric acid in water can be used.[11]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Styrene Byproduct in Bischler-Napieralski Reaction using Triflic Anhydride
This protocol utilizes a milder dehydrating agent to suppress the retro-Ritter side reaction.[10]
-
Setup: To an oven-dried round-bottom flask, add the N-acylated tryptamine (1.0 equiv) and a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the mixture to a low temperature (e.g., -20 °C).
-
Reagent Addition: Slowly add triflic anhydride (Tf₂O) (1.25 equiv) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Follow the extraction and purification procedures outlined in Protocol 1.
References
-
Song, C., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances. Available at: [Link]
-
Castedo, L., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
-
Volk, B., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. Available at: [Link]
-
Gaikwad, S., et al. (2022). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]
-
Snatzke, G., et al. (2013). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pictet‐Spengler synthesis of β‐carboline 21. Available at: [Link]
-
ResearchGate. (2024). The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of β-carbolines (microreview). Available at: [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Available at: [Link]
-
MDPI. (2021). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Available at: [Link]
-
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]
-
YouTube. (2020). The Pictet Spengler Reaction Mechanism. Available at: [Link]
-
List, B., et al. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. Available at: [Link]
-
OUCI. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. Available at: [Link]
-
The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. (n.d.). Available at: [Link]
-
MDPI. (2017). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Available at: [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Available at: [Link]
-
ResearchGate. (n.d.). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Available at: [Link]
-
LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Isolation of Bromo-β-carbolines Obtained by Bromination of β-Carboline Alkaloids. Available at: [Link]
-
ResearchGate. (n.d.). Bischler–Napieralski-Reaktion. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Available at: [Link]
-
ACS Publications. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Institutes of Health. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
-
ResearchGate. (n.d.). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
Technical Support Center: Scale-Up Synthesis of β-Carboline-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of β-carboline-3-carboxylic acid is a critical process in the development of various pharmacologically active compounds. Its tricyclic structure serves as a key scaffold in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The most common synthetic route to the β-carboline core is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[3][4][5] While this reaction is well-established on a laboratory scale, its transition to a larger, industrial scale presents a unique set of challenges.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up synthesis of β-carboline-3-carboxylic acid. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic protocols for improved yield, purity, and scalability.
I. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of Tetrahydro-β-carboline-3-carboxylic Acid Intermediate
The initial Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate is a crucial step. Low yields at this stage will significantly impact the overall efficiency of the synthesis.
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing, which is more pronounced on a larger scale.
-
Side Reactions: Competing side reactions can reduce the yield of the desired product. One common side reaction is the formation of an imine intermediate that does not cyclize efficiently.[6]
-
Poor Quality of Starting Materials: Impurities in the L-tryptophan or the aldehyde can interfere with the reaction.
-
Incorrect pH: The Pictet-Spengler reaction is sensitive to pH. An incorrect pH can hinder the formation of the necessary iminium ion intermediate.[7]
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Reaction Time & Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time. | On a larger scale, heat and mass transfer can be limiting. Ensuring adequate time and temperature is crucial for driving the reaction to completion. |
| Mixing | Employ efficient mechanical stirring to ensure homogeneity of the reaction mixture. Baffles within the reactor can improve mixing efficiency. | Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. |
| Starting Material Purity | Use high-purity L-tryptophan and freshly distilled aldehyde. Perform quality control checks on incoming raw materials. | Impurities can act as catalysts for unwanted side reactions or inhibit the desired transformation. |
| pH Control | Carefully adjust and monitor the pH of the reaction mixture. The optimal pH for the Pictet-Spengler reaction is typically acidic.[7] | The reaction proceeds via an iminium ion, the formation of which is acid-catalyzed. However, excessively acidic conditions can lead to protonation of the starting amine, reducing its nucleophilicity.[6] |
Issue 2: Inefficient Aromatization/Oxidation to the Final Product
The conversion of the tetrahydro-β-carboline intermediate to the fully aromatic β-carboline-3-carboxylic acid often requires an oxidation step. Incomplete or inefficient oxidation is a common bottleneck.
Potential Causes:
-
Choice of Oxidizing Agent: The selected oxidizing agent may not be potent enough or may lead to over-oxidation and decomposition of the product. Common oxidizing agents include potassium permanganate (KMnO4) and palladium on carbon (Pd/C).[8][9]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the efficiency of the oxidation.
-
Catalyst Deactivation: In the case of catalytic oxidation (e.g., with Pd/C), the catalyst may become deactivated over time.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Oxidizing Agent | Screen different oxidizing agents to find the most effective one for your specific substrate and scale. Consider milder and more selective reagents to minimize side product formation.[1] | The choice of oxidant is critical. Harsh oxidants can lead to undesired byproducts, while mild oxidants may result in incomplete conversion. |
| Reaction Optimization | Systematically optimize the reaction temperature, solvent, and time. Design of Experiments (DoE) can be a valuable tool for this. | These parameters are interconnected and can have a significant impact on both yield and purity. |
| Catalyst Management | If using a heterogeneous catalyst like Pd/C, ensure proper handling and activation. Consider catalyst filtration and reuse strategies for cost-effectiveness on a larger scale. | Catalyst activity is paramount for efficient conversion. Proper handling prevents deactivation and ensures consistent performance. |
Issue 3: Difficulty in Purification and Isolation
Obtaining the final product with high purity can be challenging, especially at a larger scale where impurities may be more concentrated.
Potential Causes:
-
Formation of Closely-Related Impurities: Side reactions can generate impurities with similar physical properties to the desired product, making separation difficult.
-
Residual Starting Materials or Reagents: Incomplete reactions or inefficient work-up procedures can leave behind unreacted starting materials or reagents.
-
Product Solubility: The product may have poor solubility in common crystallization solvents, making purification by recrystallization challenging.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Impurity Profiling | Use analytical techniques like LC-MS to identify the major impurities. Understanding the impurity profile can provide insights into the side reactions occurring. | Knowing what the impurities are is the first step in developing an effective purification strategy. |
| Work-up Procedure | Optimize the work-up procedure to effectively remove residual reagents and byproducts. This may involve pH adjustments, extractions, or washes. | A robust work-up is essential for removing bulk impurities before final purification. |
| Purification Method | Explore different purification techniques. While recrystallization is common, column chromatography or preparative HPLC may be necessary for achieving high purity. Consider alternative crystallization solvents or solvent systems. | The choice of purification method will depend on the nature of the impurities and the desired purity level. |
Issue 4: Decarboxylation of the Final Product
β-Carboline-3-carboxylic acid can be prone to decarboxylation, especially at elevated temperatures, leading to the formation of the corresponding β-carboline.[10]
Potential Causes:
-
High Temperatures during Reaction or Work-up: Excessive heat can promote the loss of the carboxylic acid group.[11][12]
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the decarboxylation reaction.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature Control | Maintain careful temperature control throughout the synthesis, especially during the final steps and purification. Use the lowest effective temperature for reactions and distillations. | Decarboxylation is a thermally driven process. Minimizing heat exposure will reduce the formation of this impurity. |
| pH Control | Neutralize the reaction mixture as soon as possible after the reaction is complete. Avoid prolonged exposure to strong acids or bases. | The stability of the carboxylic acid group is pH-dependent. Neutral conditions are generally preferred for storage and handling. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for β-carboline-3-carboxylic acid?
A1: The most prevalent method for synthesizing the β-carboline core is the Pictet-Spengler reaction, which involves the condensation of L-tryptophan with an aldehyde, typically in an acidic medium.[3][4][5] This initially forms a tetrahydro-β-carboline-3-carboxylic acid, which is then oxidized to the final aromatic product.[1] Alternative methods include the Bischler-Napieralski reaction, though this is less common for this specific target.[1]
Q2: How can I monitor the progress of the Pictet-Spengler reaction during scale-up?
A2: For real-time monitoring on a larger scale, in-situ analytical techniques such as ReactIR (FTIR spectroscopy) or Raman spectroscopy can be invaluable. These methods provide information about the concentration of reactants and products without the need for sampling. For offline analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify both the starting materials and the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Q3: What are the key safety considerations for the scale-up synthesis of β-carboline-3-carboxylic acid?
A3: Key safety considerations include:
-
Handling of Reagents: Many of the solvents and reagents used (e.g., strong acids, flammable solvents) are hazardous. Ensure proper personal protective equipment (PPE) is worn and that the reaction is carried out in a well-ventilated area, such as a fume hood or a dedicated reactor bay.
-
Exothermic Reactions: The Pictet-Spengler reaction and some oxidation steps can be exothermic. On a larger scale, the heat generated can be significant. Ensure the reactor is equipped with an adequate cooling system and that the reaction is monitored for any unexpected temperature increases.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. The reactor should be equipped with a pressure relief system to prevent over-pressurization.
Q4: What is the typical stability of β-carboline-3-carboxylic acid and how should it be stored?
A4: β-Carboline-3-carboxylic acid is a relatively stable solid. However, it can be susceptible to decarboxylation at high temperatures and is also prone to oxidation, which can lead to discoloration.[13] It is recommended to store the final product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Synthesis of Tetrahydro-β-carboline-3-carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
To a solution of L-tryptophan in an appropriate solvent (e.g., water or a mixture of water and an organic solvent), add the aldehyde reactant.[14]
-
Adjust the pH of the mixture to the optimal acidic range using a suitable acid (e.g., acetic acid, hydrochloric acid).[14]
-
Stir the reaction mixture at a controlled temperature for a specified period, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, adjust the pH to near neutral to precipitate the product.
-
Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 2: General Procedure for the Oxidation to β-Carboline-3-carboxylic Acid
-
Suspend the tetrahydro-β-carboline-3-carboxylic acid intermediate in a suitable solvent (e.g., xylene, dimethylformamide).[15]
-
Add the chosen oxidizing agent (e.g., Pd/C, KMnO4, or others) portion-wise to control the reaction rate and temperature.[8][9][15]
-
Heat the reaction mixture to the optimal temperature and stir for the required time, monitoring the reaction progress.
-
After completion, cool the reaction mixture and filter to remove the oxidant or catalyst.
-
Isolate the crude product from the filtrate, for example by precipitation or solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram: Synthesis of β-Carboline-3-Carboxylic Acid
Caption: A generalized workflow for the two-step synthesis of β-carboline-3-carboxylic acid.
IV. References
-
Assembly of Beta-Cyclodextrin With 3S-tetrahydro-beta-carboline-3-carboxylic Acid and Self-Assembly of 6-(3'S-carboline-3'-carboxylaminoethylamino)-6-deoxy-beta-cyclodextrin: Approaches to Enhance Anti-Oxidation Stability and Anti-Thrombotic Potency. PubMed. Available at: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. National Institutes of Health. Available at: [Link]
-
β‐carboline‐3‐carboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. National Institutes of Health. Available at: [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
-
SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids in brain homogenate and catalysis by pyridoxal-5'-phosphate. PubMed. Available at: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health. Available at: [Link]
-
Common methods to synthesize the β-carboline scaffold. (a) Condensation... ResearchGate. Available at: [Link]
-
1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. Available at: [Link]
-
Analysis of tetrahydro-β-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. ResearchGate. Available at: [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. National Institutes of Health. Available at: [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications. Available at: [Link]
-
Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. PubMed. Available at: [Link]
-
Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. PubMed. Available at: [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Synthesis of β-carboline-3-carboxylic acids catalyzed by I2/DMSO. ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. Available at: [Link]
-
1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. PubChem. Available at: [Link]
-
Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. PubMed. Available at: [Link]
-
Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Publications. Available at: [Link]
-
Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Available at: [Link]
-
Therapeutic journey of synthetic betacarboline derivatives: A short review. IJPAR. Available at: [Link]
-
Beta-carbolin-3-carboxylic acid derivatives, pharmaceutical compositions containing them and their therapeutical use. Google Patents. Available at:
-
Structure-activity studies of P-carbolines. 1. Molecular structure and conformation of cis-3-carboxylic acid-P,2. Canadian Science Publishing. Available at: [Link]
-
Decarboxylation of Beta Carboxylic Acids. YouTube. Available at: [Link]
-
Decarboxylation of beta-Carbonyl Acids. YouTube. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids in brain homogenate and catalysis by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Assembly of beta-cyclodextrin with 3S-tetrahydro-beta-carboline-3-carboxylic acid and self-assembly of 6-(3'S-carboline-3'-carboxylaminoethylamino)-6-deoxy-beta-cyclodextrin: approaches to enhance anti-oxidation stability and anti-thrombotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
methods to enhance the solubility of 9H-pyrido[3,4-b]indole-3-carboxylic acid for in vitro assays
Methods to Enhance Solubility for In Vitro Assays
Welcome to the technical support guide for 9H-pyrido[3,4-b]indole-3-carboxylic acid. As Senior Application Scientists, we understand that achieving consistent and effective solubilization of this compound is critical for the success of your in vitro experiments. This guide provides in-depth, field-proven insights and troubleshooting protocols to address the unique challenges presented by this molecule.
Understanding the Molecule: Why is Solubility a Challenge?
This compound, also known as β-carboline-3-carboxylic acid, possesses a rigid, planar heterocyclic ring system and a carboxylic acid group. Its experimental aqueous solubility is reported to be greater than 31.8 µg/mL at a physiological pH of 7.4, which classifies it as poorly soluble and often presents a significant hurdle for achieving the desired concentrations in biological assays.[1]
The molecule's structure contains both a weakly acidic carboxylic acid group and a weakly basic nitrogen atom within the pyridine ring. This amphoteric nature means its charge state—and therefore its solubility—is highly dependent on the pH of the solvent. At its isoelectric point, where the net charge is zero, the molecule will exhibit its lowest aqueous solubility. Manipulating the pH to move away from this point is a primary strategy for enhancing solubility.
Caption: pH-dependent ionization states of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: For most in vitro applications, the recommended starting solvent is an organic co-solvent like Dimethyl Sulfoxide (DMSO).[2] It can typically dissolve the compound at high concentrations (e.g., 10-50 mM) to create a stock solution. Alternatively, for direct preparation of an aqueous stock, a dilute basic solution (e.g., 0.1 N NaOH) can be used to form the highly soluble sodium salt.
Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. What's happening?
A2: This is a common issue known as "fall-out" or precipitation. It occurs when the high-concentration DMSO stock is diluted into an aqueous buffer where the compound's solubility is much lower. The final concentration of your compound in the medium exceeds its solubility limit. The key is to ensure the final DMSO concentration is low (typically <0.5% v/v) and that the final compound concentration is below its aqueous solubility limit under your specific assay conditions (pH, temperature, protein content).
Q3: Can I heat the solution to help it dissolve?
A3: Gentle warming (e.g., to 37°C) can aid dissolution, particularly for preparing concentrated stock solutions. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound or evaporation of the solvent. For cell culture media, supplements like serum and glutamine are heat-labile and should only be added after the basal medium has cooled.[3]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is cell-line dependent. Most robust cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, sensitive primary cells or specific assays (e.g., those measuring metabolic activity) may be affected by concentrations as low as 0.1%. It is crucial to run a vehicle control (media with the same final DMSO concentration but without your compound) to determine the baseline effect of the solvent on your specific experimental system.[4]
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides a logical workflow for achieving solubility. Start with the simplest method (pH adjustment) and proceed to more complex formulations if necessary.
Caption: Decision workflow for selecting a solubilization method.
Protocol 1: Solubilization by pH Adjustment (Aqueous Stock)
This method leverages the carboxylic acid moiety to form a soluble salt at basic pH. It is ideal for applications where organic solvents must be avoided.
Causality: By adding a base like Sodium Hydroxide (NaOH), the carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻ Na⁺). This ionized salt form has significantly higher aqueous solubility than the neutral parent molecule.[5]
Step-by-Step Methodology:
-
Preparation: Calculate the required mass of this compound (MW: 212.2 g/mol ) to make a 10 mM stock solution.
-
Initial Suspension: Add the weighed powder to 90% of your final desired volume of sterile water or phosphate-buffered saline (PBS). The compound will likely not dissolve at this stage.
-
Titration: While stirring, add 1 N NaOH dropwise. Monitor the solution. Continue adding NaOH until the solid completely dissolves. The pH of the resulting solution will be basic.
-
pH Adjustment & QS: If required by your assay, you can carefully back-titrate with 1 N HCl to a lower pH (e.g., 7.4-8.0). Be cautious, as lowering the pH too much may cause the compound to precipitate. Add water or buffer to reach the final volume.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C.
Trustworthiness Check:
-
Pitfall: The final pH of your stock solution may be too high for direct application to cells.
-
Validation: Always measure the pH of your final stock solution. When diluting into your final assay medium, ensure the buffering capacity of the medium can handle the pH of the stock addition without a significant shift in the final pH.
Protocol 2: Solubilization Using an Organic Co-solvent (DMSO Stock)
This is the most common method for poorly soluble compounds. A high-concentration stock is prepared in a water-miscible organic solvent and then diluted to the working concentration.
Causality: Polar aprotic solvents like DMSO are effective at disrupting the crystal lattice energy of solid compounds and forming favorable solute-solvent interactions, leading to dissolution.
Step-by-Step Methodology:
-
Preparation: Prepare a high-concentration stock solution (e.g., 20-50 mM) by dissolving the compound in 100% high-purity DMSO.
-
Dissolution: Vortex and gently warm (37°C) if necessary to achieve complete dissolution. The solution should be clear.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
Serial Dilution: Before use, thaw an aliquot. Perform serial dilutions in your cell culture medium or assay buffer to achieve the final desired concentration. It is critical to add the DMSO stock to the aqueous medium (not the other way around) and mix immediately and thoroughly to minimize localized high concentrations that can cause precipitation.
Trustworthiness Check:
-
Pitfall: Adding the stock solution too quickly or without adequate mixing can cause the compound to precipitate out of solution.
-
Validation: After preparing your final working solution, visually inspect it for any signs of precipitation (cloudiness, particulates). For critical assays, it's good practice to centrifuge the working solution (e.g., 10,000 x g for 5 min) and test the supernatant to ensure the compound is fully dissolved.
Protocol 3: Advanced Formulation for Cell Culture Media
For particularly challenging situations where the compound precipitates even at low final concentrations, a multi-step protocol using excipients can improve stability. This protocol is adapted from methods developed for other highly hydrophobic compounds.[4][6]
Causality: This method uses a strong organic solvent (DMSO) for initial dissolution, followed by dilution in a protein-rich solution (serum). The proteins in the serum can act as carriers, binding to the hydrophobic compound and preventing it from precipitating when further diluted into the final aqueous medium.
Step-by-Step Methodology:
-
Step 1 (DMSO Stock): Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 2.
-
Step 2 (Serum Dilution): Pre-warm fetal bovine serum (FBS) to 37°C. Dilute the DMSO stock 10-fold by adding it to the pre-warmed FBS (e.g., add 10 µL of 10 mM DMSO stock to 90 µL of FBS). Vortex immediately. This creates a 1 mM intermediate solution in 10% DMSO/90% FBS.
-
Step 3 (Final Media Dilution): Perform the final dilution by adding the intermediate solution from Step 2 into your pre-warmed cell culture medium to achieve the desired final concentration. For example, a 1:100 dilution of the 1 mM intermediate stock will yield a 10 µM final solution with final concentrations of 0.1% DMSO and ~0.9% additional serum.
Trustworthiness Check:
-
Pitfall: The additional serum added in the final step may influence cellular behavior.
-
Validation: Your vehicle control must account for all components. In the example above, the control cells should be treated with a solution of 10% DMSO/90% FBS that has been diluted 1:100 into the final medium.
Summary of Solubilization Approaches
| Method | Primary Solvent | Mechanism | Pros | Cons | Max Cell Culture Conc. (Typical) |
| pH Adjustment | Aqueous (e.g., H₂O, PBS) + Base (NaOH) | Salt Formation | Avoids organic solvents; cost-effective. | Can alter pH of media; risk of precipitation on pH change. | Assay Dependent |
| Organic Co-solvent | DMSO, Ethanol | Solubilization | High stock concentrations achievable; simple protocol. | Potential for solvent toxicity; risk of precipitation on dilution. | < 0.5% (v/v) |
| Advanced Formulation | DMSO + Serum + Media | Solubilization & Carrier-mediated stabilization | Enhances stability in complex media; reduces precipitation. | More complex protocol; added serum can be a confounding variable. | < 0.5% (v/v) |
References
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
Al-kassimy, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Yakugaku Zasshi. (2021). [Solubilization of Poorly Water-soluble Drugs with Amphiphilic Phospholipid Polymers]. Retrieved from [Link]
-
FoodData Central. (2010). Showing Compound L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (FDB014381). Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PubMed Central. Retrieved from [Link]
-
Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ResearchGate. Retrieved from [Link]
Sources
- 1. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
preventing unwanted decarboxylation of 9H-pyrido[3,4-b]indole-3-carboxylic acid
A Guide to Preventing Unwanted Decarboxylation
Welcome, researchers and drug development professionals, to our dedicated technical support center for 9H-pyrido[3,4-b]indole-3-carboxylic acid. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your molecules throughout your experimental workflows. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you mitigate the risk of unwanted decarboxylation of this valuable β-carboline compound.
Understanding the Challenge: The Instability of the C-3 Carboxylic Acid
This compound, a member of the β-carboline family, is susceptible to the loss of its carboxylic acid group as carbon dioxide (CO₂). This decarboxylation is a significant concern as it leads to the formation of the corresponding norharman (9H-pyrido[3,4-b]indole), altering the compound's chemical properties and biological activity. The reaction is primarily driven by thermal stress, and its rate is highly influenced by the pH of the medium and the solvent system employed.
The underlying mechanism for the decarboxylation of heteroaromatic carboxylic acids, such as our target molecule, can be complex. In acidic conditions, protonation of the pyrido-indole ring system can facilitate the elimination of CO₂. Conversely, under basic conditions, the formation of a carboxylate anion can also promote decarboxylation, particularly with heating. The lone pair of electrons on the indole nitrogen plays a crucial role in the electronic cascade that leads to the cleavage of the C-C bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that trigger the decarboxylation of this compound?
A1: The three main culprits are heat, non-neutral pH (both acidic and basic conditions), and certain solvents . Elevated temperatures provide the activation energy for the C-C bond cleavage, while both acidic and basic environments can catalyze the reaction.
Q2: How should I properly store my solid sample of this compound to ensure its long-term stability?
A2: For long-term storage, we recommend keeping the solid compound in a tightly sealed, amber glass vial at -20°C or lower . The area should be dry and well-ventilated. Inert gas blanketing (e.g., with argon or nitrogen) can provide an extra layer of protection against atmospheric moisture and oxygen.
Q3: I need to dissolve the compound for my experiments. What are the best practices for preparing and storing solutions?
A3: Prepare solutions fresh whenever possible. If you must store a solution, do so at -20°C or -80°C in a tightly capped vial . For stock solutions, consider using anhydrous, aprotic solvents like DMSO or DMF, and store them in small aliquots to minimize freeze-thaw cycles. Avoid prolonged storage in protic solvents, especially at non-neutral pH.
Q4: Can I heat a solution of this compound to aid dissolution?
A4: We strongly advise against heating. If you must, use minimal heat for the shortest possible duration. Sonication at room temperature is a safer alternative to facilitate dissolution.
Troubleshooting Guide: Common Experimental Scenarios
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: Unexpected formation of a byproduct during a reaction.
Issue: You've run a reaction with this compound and your analytical data (e.g., LC-MS, NMR) shows a significant peak corresponding to the mass of norharman.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Temperature: Was your reaction run at an elevated temperature? Many standard synthetic procedures call for heating, which can be detrimental to this compound.
-
pH: Did your reaction involve acidic or basic reagents or catalysts? Even seemingly mild bases like potassium carbonate can promote decarboxylation at higher temperatures.[1]
-
Solvent: Are you using a protic solvent? Protic solvents can facilitate proton transfer, which may play a role in the decarboxylation mechanism.
-
-
Mitigation Strategies:
-
Lower the Reaction Temperature: If possible, explore running the reaction at room temperature or even sub-ambient temperatures, even if it requires a longer reaction time.
-
pH Control: If your reaction requires basic or acidic conditions, consider using milder reagents or a buffered system to maintain a pH as close to neutral as possible.
-
Solvent Choice: If the reaction chemistry allows, switch to an aprotic solvent.
-
Protecting Groups: For multi-step syntheses where the carboxylic acid is not the reactive site, consider protecting it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed under carefully controlled, mild conditions in the final step.
-
Scenario 2: Degradation observed during purification.
Issue: You are purifying your product using column chromatography or preparative HPLC and notice the presence of the decarboxylated impurity in your fractions.
Troubleshooting Steps:
-
Evaluate Purification Method:
-
Stationary Phase: Standard silica gel can be slightly acidic and may contribute to degradation, especially with prolonged contact time.
-
Mobile Phase: Are you using acidic or basic modifiers in your mobile phase (e.g., trifluoroacetic acid, triethylamine)? While often necessary for good peak shape in HPLC, these can cause on-column degradation.
-
Temperature: Is your column or system exposed to elevated ambient temperatures?
-
-
Optimized Purification Protocol:
-
Column Chromatography:
-
Consider using neutral alumina as an alternative to silica gel.
-
Work quickly to minimize the time the compound spends on the column.
-
If using silica, you can neutralize it by pre-treating with a solution of a non-nucleophilic base (like triethylamine in your eluent) and then re-equilibrating with your mobile phase.
-
-
Preparative HPLC:
-
If possible, use a mobile phase with a pH between 4 and 6.
-
Employ a lower column temperature.
-
Work up the collected fractions immediately to remove the mobile phase and any additives.
-
-
Scenario 3: Inconsistent results in biological assays.
Issue: You are getting variable results in your cell-based or enzymatic assays.
Troubleshooting Steps:
-
Assess Solution Stability:
-
Age of Solution: Are you using freshly prepared solutions for each experiment? The compound may be degrading in your assay medium over time.
-
Assay Buffer pH and Temperature: Most biological assays are run at physiological pH (~7.4) and 37°C. While seemingly mild, these conditions can be sufficient to cause slow decarboxylation over several hours.
-
-
Best Practices for Biological Assays:
-
Fresh Preparations: Always use a freshly prepared solution of your compound for each experiment.
-
Time-Course Stability Study: Perform a preliminary experiment where you incubate the compound in your assay buffer for the duration of your experiment and analyze for degradation by HPLC. This will help you determine the stability window.
-
Minimize Incubation Time: If stability is an issue, try to design your assay to have the shortest possible incubation time.
-
Experimental Protocols
Protocol 1: Stability Assessment by RP-HPLC
This protocol provides a framework for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Incubation Conditions:
-
pH: Prepare a series of buffers (e.g., pH 2, 4, 7.4, 9). Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM).
-
Temperature: Incubate aliquots of each pH solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and quench any further reaction by freezing at -80°C.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from the decarboxylated product (e.g., 10-90% B over 15 minutes).
-
Detection: UV detector at an appropriate wavelength (determined by UV scan of the compound).
-
-
Data Analysis: Quantify the peak areas of the parent compound and the decarboxylated product at each time point to determine the rate of degradation.
Data Presentation
| Condition | Temperature (°C) | Approximate Half-life (t½) | Notes |
| pH 2 | 25 | Moderately Stable | Increased degradation at higher temperatures. |
| 50 | Rapid Degradation | Significant decarboxylation within hours. | |
| pH 7.4 | 25 | Relatively Stable | Slow degradation over 24 hours. |
| 37 | Moderate Degradation | Caution advised for long-term incubations. | |
| pH 9 | 25 | Moderately Stable | Increased degradation at higher temperatures. |
| 50 | Rapid Degradation | Significant decarboxylation within hours. | |
| Solid | -20 | > 1 year | Recommended storage condition. |
| 25 | Weeks to Months | Susceptible to slow degradation. |
Note: The half-life data presented here are illustrative and based on general principles for similar compounds. It is crucial to perform your own stability studies under your specific experimental conditions.
Visualization of Key Concepts
Decarboxylation Pathway
Caption: Factors Influencing Decarboxylation.
Experimental Workflow for Stability Assessment
Caption: Workflow for Stability Testing.
References
-
Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 805–812. [Link]
-
Herraiz, T. (2004). Analysis of tetrahydro-β-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Food and Chemical Toxicology, 42(7), 1083-1090. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
-
Mundle, S. O., & Kluger, R. (2009). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(31), 11092–11100. [Link]
-
Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). A mild decarboxylative reduction of naturally abundant carboxylic acids such as α-amino acids and α-hydroxy acids has been achieved via visible-light photoredox catalysis using an organocatalytic photoredox system. Organic Letters, 16(16), 4228-4231. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Determination of Absolute Structure: The Case of 9H-pyrido[3,4-b]indole-3-carboxylic Acid
Abstract
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In drug development, where enantiomers can exhibit dramatically different pharmacological and toxicological profiles, unambiguous assignment of stereochemistry is non-negotiable.[1] This guide provides an in-depth comparison of the principal methods for determining the absolute structure of small molecules, using the tryptophan-derived β-carboline, 9H-pyrido[3,4-b]indole-3-carboxylic acid, as a representative case study. We will compare the "gold standard" technique, single-crystal X-ray crystallography (SC-XRD), with powerful solution-phase spectroscopic alternatives: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). By detailing the theoretical underpinnings, experimental workflows, and data interpretation for each method, this guide equips researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Introduction: The Stereochemical Challenge of this compound
This compound is a member of the β-carboline family, a class of compounds derived from tryptophan that exhibit a wide range of biological activities.[2] Many of these molecules, including our subject compound, possess a stereocenter, meaning they exist as non-superimposable mirror images called enantiomers. The physiological effects of these enantiomers can differ significantly; one may be a potent therapeutic while the other is inactive or even harmful.[1] Therefore, the ability to definitively assign the absolute configuration (i.e., distinguish between the R and S forms) is paramount for research, safety, and regulatory compliance. This guide addresses the central question: How can we be certain of the absolute stereochemistry of this molecule and others like it?
Method 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration.[3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[5]
Theoretical Basis: Anomalous Dispersion
While standard X-ray diffraction reveals the connectivity and relative arrangement of atoms, determining the absolute structure requires a more subtle effect known as anomalous scattering or anomalous dispersion.[4][6]
Normally, the diffraction pattern of a chiral molecule and its mirror image are identical (Friedel's Law). However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the atom's scattering factor gains an imaginary component.[6][7] This effect, known as anomalous dispersion, breaks Friedel's Law, causing slight but measurable intensity differences between diffraction spots that are related by inversion (e.g., I(h,k,l) ≠ I(-h,-k,-l)).[6][8] These differences, often called "Bijvoet pairs," contain the information necessary to distinguish between the two possible enantiomers.[9]
Experimental Workflow
The SC-XRD workflow is a multi-step process that demands precision at every stage.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Key Stages
-
Crystal Growth (The Bottleneck): Obtaining a high-quality single crystal is often the most challenging step.[10] The goal is to slowly create a supersaturated solution from which the molecule can precipitate in an ordered, crystalline lattice.[11]
-
Common Techniques:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, increasing its concentration until crystals form.[11]
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][12]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is cooled slowly, causing solubility to decrease and crystals to form.[11]
-
-
-
Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm, transparent, with no visible cracks or defects) is selected under a microscope and mounted on a goniometer head for analysis.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas (typically to ~100 K) to minimize thermal motion, and rotated in a monochromatic X-ray beam.[14][15] A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.[14]
-
Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, an initial atomic model is built. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[16]
-
Absolute Structure Validation: To confirm the absolute configuration, the anomalous dispersion data is analyzed. The most common metric is the Flack parameter .[9][17]
-
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the determined absolute structure is correct.[9]
-
A value close to 1 indicates that the inverted structure is correct.[9]
-
A value near 0.5 may suggest the presence of a racemic twin (both enantiomers are present in the crystal).[9]
-
The Hooft parameter is an alternative statistical tool based on Bijvoet-pair analysis that can provide a more robust assignment, especially in cases where anomalous scattering is weak.[18][19]
-
Data Interpretation & Validation
| Parameter | Ideal Value | Significance |
| Flack Parameter (x) | ~0 (e.g., 0.05 ± 0.08) | Confirms the correctness of the assigned enantiomer.[9][17] |
| Hooft Parameter (y) | ~0 | An alternative, often more precise, indicator of the correct absolute structure.[18][19] |
| R-factors (R1, wR2) | < 0.05, < 0.10 | Measures of agreement between the crystallographic model and the experimental data. Lower values indicate a better fit. |
| Goodness of Fit (GooF) | ~1.0 | Indicates the quality of the refinement. |
Method 2: Spectroscopic Alternatives in Solution
While SC-XRD is definitive, its absolute requirement for a high-quality single crystal is a significant limitation.[1][10] Many compounds, particularly in early drug discovery, are oils, amorphous solids, or simply resistant to crystallization.[1] In these cases, chiroptical spectroscopy methods, which measure the differential interaction of chiral molecules with polarized light in solution, provide powerful alternatives.[20][21]
The core principle involves measuring an experimental spectrum and comparing it to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known enantiomer (e.g., the R-enantiomer).[1][22] A match confirms the sample has that configuration; a mirror-image match indicates the opposite configuration.[1][23]
Vibrational Circular Dichroism (VCD)
VCD is the infrared counterpart to ECD. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[24] Because VCD spectra contain many well-resolved bands corresponding to the various vibrational modes of the molecule, they provide a rich and detailed fingerprint of its 3D structure.[20]
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized UV-Visible light, arising from electronic transitions.[23] It is particularly effective for molecules containing chromophores (light-absorbing groups).[25] The shape and sign of the ECD spectrum are highly sensitive to the molecule's absolute configuration and conformation in solution.[23]
Experimental & Computational Workflow
Caption: Workflow for VCD/ECD Absolute Structure Determination.
Detailed Protocol: Key Stages
-
Experimental Spectrum Acquisition: The VCD or ECD spectrum of the sample is measured in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Computational Modeling: This is a multi-step in silico process.
-
Conformational Search: The potential low-energy conformations of the molecule are identified using molecular mechanics or other search methods.[25]
-
DFT Optimization: The geometry of each low-energy conformer is optimized at a high level of theory (e.g., B3LYP/6-31G(d)).
-
Spectrum Calculation: For each optimized conformer of a single, arbitrarily chosen enantiomer (e.g., S), the VCD or ECD spectrum is calculated using time-dependent DFT (TDDFT).[25][26]
-
Boltzmann Averaging: The final predicted spectrum is generated by averaging the spectra of all conformers, weighted by their calculated thermodynamic populations (Boltzmann distribution).
-
-
Comparison and Assignment: The experimental spectrum is visually and statistically compared to the final calculated spectrum. Excellent agreement in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[1][20]
Comparative Analysis: SC-XRD vs. VCD/ECD
The choice of method depends critically on the nature of the sample and the resources available.
Decision-Making Flowchart
Caption: Decision tree for selecting an absolute structure determination method.
Comparative Summary Table
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | VCD / ECD Spectroscopy |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[13] | Solution (mg quantities); can analyze oils, amorphous solids.[1] |
| Principle | Anomalous dispersion of X-rays by an ordered lattice.[6][8] | Differential absorption of circularly polarized light in solution.[20][23][24] |
| Confidence | Unambiguous, "gold standard" result when successful. | High confidence, but relies on the accuracy of quantum chemical calculations.[1] |
| Main Bottleneck | Crystal growth.[10] | Access to instrumentation; computational time and expertise. |
| Information Provided | Full 3D structure, connectivity, bond lengths/angles, packing. | Absolute configuration and conformational information in the solution state. |
| Throughput | Low; crystal screening and data collection can be lengthy. | Higher; multiple samples can be run per day (computation is offline). |
Conclusion: An Integrated Approach to Stereochemical Assignment
For the definitive determination of the absolute structure of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete, unambiguous 3D atomic map is definitive. However, its success is entirely contingent on the challenging prerequisite of obtaining a suitable single crystal.
When crystallization is not feasible, VCD and ECD spectroscopy emerge as robust and reliable alternatives. These solution-phase techniques provide critical stereochemical information and have the added advantage of probing the molecule's conformation in a more biologically relevant solution environment. The synergy between experimental measurement and theoretical prediction offers a powerful path to assigning absolute configuration with a high degree of confidence.
Ultimately, a modern drug development program should leverage an integrated approach. SC-XRD should be pursued for key compounds, but VCD/ECD capabilities provide an essential, complementary tool that ensures stereochemical challenges do not become insurmountable roadblocks in the discovery and development pipeline.
References
-
Vibrational circular dichroism - Wikipedia. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. [Link]
-
ECD exciton chirality method today: a modern tool for determining absolute configurations. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. [Link]
-
Chemical crystallisation | SPT Labtech. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. [Link]
-
crystallization of small molecules. [Link]
-
Crystallization techniques for small molecules compounds: a review - IUCr Journals. [Link]
-
Determination of Absolute Configuration via Vibrational Circular Dichroism - PubMed. [Link]
-
Circular dichroism calculation for natural products - PMC - NIH. [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Structural resolution. The anomalous dispersion. [Link]
-
X-Ray Crystallography - Direct methods - yetnet. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]
-
Electronic Circular Dichroism - Encyclopedia.pub. [Link]
-
X-ray Anomalous Scattering. [Link]
-
Computational methods and points for attention in absolute configuration determination - Frontiers. [Link]
-
Bijvoet-Pair Analysis - Platon. [Link]
-
Glossary - OlexSys. [Link]
-
Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites - Ingenta Connect. [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. [Link]
-
Analytic Computation of Vibrational Circular Dichroism Spectra Using Second-Order Møller–Plesset Perturbation Theory - ACS Publications. [Link]
-
Structure Determination using MAD - Example #1. [Link]
-
Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society. [Link]
-
Anomalous Scattering. [Link]
-
Molecular Spectroscopy. [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]
-
Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States - NIH. [Link]
-
Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure - PubMed. [Link]
-
Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate. [Link]
-
absolute configuration – Chemical Crystallography. [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. [Link]
-
Flack parameter - Wikipedia. [Link]
-
Howard Flack and the Flack Parameter - MDPI. [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. [Link]
-
Comparison of experimental and calculated VCD (top) and IR (bottom) spectra of (R) - ResearchGate. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction - PubMed. [Link]
-
Vibrational Circular Dichroism Spectra of Atomically‐Precise Metal Clusters: Unveiling Conformational Structures and Mechanism of VCD Enhancement via Full Models - NIH. [Link]
-
Determination of absolute configuration using X-ray diffraction - ResearchGate. [Link]
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- | C14H10N2O3 | CID 5488588. [Link]
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC - NIH. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 7. Anomalous Scattering [pd.chem.ucl.ac.uk]
- 8. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. sptlabtech.com [sptlabtech.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Howard Flack and the Flack Parameter [mdpi.com]
- 18. Bijvoet-Pair Analysis [platonsoft.nl]
- 19. Glossary | OlexSys [olexsys.org]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. schrodinger.com [schrodinger.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 25. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 9H-pyrido[3,4-b]indole-3-carboxylic acid
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the robust analysis of 9H-pyrido[3,4-b]indole-3-carboxylic acid. As a member of the β-carboline family, this molecule and its analogues are of significant interest in pharmaceutical and metabolomic research due to their diverse biological activities. Accurate and precise quantification and structural elucidation are paramount, necessitating the use of high-resolution instrumentation. This document will compare two leading HRMS technologies—Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—offering field-proven insights into experimental design, from sample preparation to data interpretation, to guide researchers in selecting the optimal analytical strategy.
Introduction to the Analyte and Analytical Imperatives
This compound is a heterocyclic compound featuring a β-carboline core structure. Its chemical properties are defined by the fused ring system and the carboxylic acid moiety.
-
Molecular Formula: C₁₂H₈N₂O₂[1]
-
Monoisotopic Mass: 212.0586 g/mol [1]
-
Key Structural Features: A planar, aromatic pyrido-indole system making it amenable to reversed-phase chromatography, and ionizable nitrogen atoms and a carboxylic acid group, making it highly suitable for electrospray ionization (ESI).
The analytical challenge lies in distinguishing this compound from structurally similar metabolites, isomers, or degradation products in complex biological matrices. High-resolution mass spectrometry is indispensable as it provides the mass accuracy required to determine elemental composition and the resolution needed to separate the analyte signal from isobaric interferences.[2]
Primary Analytical Workflow: UHPLC-Orbitrap HRMS
For the highest level of confidence in identification and quantification, a workflow coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with a Quadrupole-Orbitrap mass spectrometer is often the primary choice. The Orbitrap analyzer's exceptional resolving power and mass accuracy provide a benchmark for performance.[3]
Experimental Protocol: UHPLC-Orbitrap
A. Sample Preparation (for Plasma Samples)
Causality: The goal is to remove high-abundance proteins that can interfere with the analysis and precipitate within the LC system, while ensuring high recovery of our polar analyte.[4] Protein precipitation is a rapid and effective method for this purpose.[4] Acetonitrile is chosen as the precipitation solvent as it efficiently denatures proteins while being compatible with reversed-phase chromatography.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and procedural losses.
-
Precipitate: Add 400 µL of ice-cold acetonitrile.
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate & Reconstitute: Dry the supernatant under a gentle stream of nitrogen.[5] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system and good peak shape.
-
Filter: Pass the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
B. UHPLC Conditions
Causality: A C18 stationary phase provides robust retention for the aromatic β-carboline core. The use of formic acid as a mobile phase additive serves two critical functions: it acidifies the mobile phase to ensure the analyte, particularly its basic nitrogen atoms, is consistently protonated for optimal ESI+ ionization, and it improves chromatographic peak shape.[6]
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
C. Orbitrap HRMS Conditions
Causality: Electrospray ionization in positive mode (ESI+) is selected due to the presence of basic nitrogen atoms in the pyrido-indole ring system, which are readily protonated.[7][8] A high-resolution full scan (MS1) allows for accurate mass measurement of the precursor ion, while data-dependent MS/MS (dd-MS2) provides fragmentation data for structural confirmation. A resolution setting of 70,000 ensures separation from most common interferences without excessively long scan times.[3]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Scan Type: Full MS followed by dd-MS2 (Top 5).
-
Resolution (Full MS): 70,000 @ m/z 200.
-
Scan Range: m/z 70-500.
-
AGC Target: 1e6.
-
Maximum IT: 50 ms.
-
Collision Energy (HCD): Stepped NCE 20, 30, 40 eV.
Alternative Analytical Workflow: UHPLC-QTOF HRMS
A UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer represents a powerful and widely used alternative. While Orbitrap systems often lead in resolution, modern Q-TOF instruments offer competitive mass accuracy, faster scan speeds, and a wider dynamic range, making them exceptionally well-suited for screening and metabolomics applications.[9][10]
Experimental Protocol: UHPLC-QTOF
A. Sample Preparation & B. UHPLC Conditions
The sample preparation and UHPLC methods are kept identical to the Orbitrap workflow to ensure a direct and objective comparison of the mass spectrometry platforms.
C. Q-TOF HRMS Conditions
Causality: The core principles of ionization remain the same (ESI+). Q-TOF instruments measure mass by the time it takes for an ion to travel through a flight tube.[11] This allows for very high acquisition rates, which is advantageous for capturing sharp peaks generated by UHPLC. MS/MS experiments are typically performed by inducing fragmentation in a collision cell and analyzing the fragments in the TOF analyzer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4.0 kV.[12]
-
Nebulizer Pressure: 35 psi.[12]
-
Drying Gas Flow: 12 L/min.[12]
-
Drying Gas Temperature: 250°C.[12]
-
Scan Type: Full Scan with automated MS/MS acquisition.
-
Scan Range: m/z 70-500.
-
Acquisition Rate: 2 spectra/sec.
-
Collision Energy: Stepped collision energy (e.g., 20-40 eV for MS/MS).
Performance Comparison: Orbitrap vs. Q-TOF
The choice between an Orbitrap and a Q-TOF platform often depends on the specific analytical goal. Both are capable of delivering high-quality data, but they have distinct advantages.
| Performance Metric | Orbitrap (e.g., Q Exactive Series) | Q-TOF (e.g., Agilent 6500 Series) | Rationale & Justification |
| Mass Resolution | Up to 140,000+ (FWHM @ m/z 200) | Typically 40,000 - 60,000 (FWHM @ m/z 200) | Orbitrap technology inherently provides higher resolving power, which is superior for separating close isobaric interferences.[9][13] |
| Mass Accuracy | < 1-3 ppm (with internal calibration) | < 2-5 ppm (with internal calibration) | Both platforms offer excellent mass accuracy sufficient for elemental composition determination. Orbitraps can exhibit slightly better stability over time.[10] |
| Scan Speed | Moderate to Fast (up to ~20 Hz) | Fast to Very Fast (up to ~50 Hz) | TOF analyzers are fundamentally faster, which is an advantage for fast chromatography and flux analysis. However, modern Orbitraps have significantly improved in speed.[9][11] |
| Sensitivity (LOD/LOQ) | Excellent | Excellent | Both technologies are highly sensitive, often reaching picogram to femtogram levels, though this is highly compound and matrix-dependent. |
| Dynamic Range | Good (up to 4-5 orders of magnitude) | Excellent (up to 5 orders of magnitude) | Q-TOF systems can exhibit a wider in-spectrum dynamic range, making them robust for analyzing samples where analytes are present at vastly different concentrations.[9] |
| MS/MS Capability | HCD fragmentation in C-trap | CID fragmentation in collision cell | Both provide high-quality fragmentation data. The type of fragmentation (HCD vs. CID) can yield slightly different spectra, which can be complementary. |
Data Interpretation: Fragmentation of this compound
High-resolution MS/MS data is crucial for structural confirmation. For the target analyte ([M+H]⁺, m/z 213.0658), fragmentation is predictable and informative.
-
Primary Fragmentation: The most labile bond is often the carboxylic acid group. A neutral loss of CO₂ (44 Da) or the entire COOH radical (45 Da) is expected.[14]
-
m/z 213.0658 -> m/z 168.0655 (Loss of HCOOH, -45 Da)
-
-
β-Carboline Core Fragmentation: The resulting ion at m/z 168.0655 corresponds to the protonated norharmane core. Further fragmentation of this stable ring system will yield characteristic product ions, consistent with previously reported spectra for β-carbolines.[15][16] This provides a highly specific fingerprint for the molecule's core structure.
By using HRMS, each of these fragments can be measured with high mass accuracy, allowing for the confident assignment of their elemental formulas and verification of the fragmentation pathway, which is a cornerstone of trustworthy identification.
Conclusion and Recommendations
Both UHPLC-Orbitrap and UHPLC-QTOF platforms are exceptionally capable of the high-resolution analysis of this compound. The optimal choice is dictated by the primary research objective.
-
For Targeted Quantification and Structural Elucidation: The Orbitrap platform is recommended. Its superior resolution provides the highest confidence in separating the analyte from matrix interferences, and its excellent mass accuracy is the gold standard for formula determination of both precursor and product ions.
-
For High-Throughput Screening and Metabolomics: The Q-TOF platform is an excellent choice. Its faster scan speed is well-suited to high-throughput workflows, and its wide dynamic range is advantageous for simultaneously detecting high- and low-abundance compounds in complex discovery-based experiments.[9]
Ultimately, a well-developed and validated sample preparation and liquid chromatography method is just as critical as the choice of mass spectrometer. The protocols and data presented in this guide offer a robust framework for researchers to build upon, ensuring the generation of high-quality, reliable, and defensible data in their studies of this important class of molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Retrieved from [Link]
-
Thurman, E. M., & Zweigenbaum, J. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Comprehensive Analytical Chemistry, 58, 217-272. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Wang, L., et al. (2022). Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling. PMC. Retrieved from [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [https://molbio.princeton.edu/sites/g/files/toruqf1 molbio/files/media/metabolomics_sample_prep_adherent_and_suspension_cells.pdf]([Link] molbio/files/media/metabolomics_sample_prep_adherent_and_suspension_cells.pdf)
-
López Gresa, MP.; Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. UPV. Retrieved from [Link]
-
Hsieh, Y. J., et al. (2019). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PMC. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2012). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Retrieved from [Link]
-
Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
-
Fenn, J. B., et al. (1990). Electrospray Ionization for Mass Spectrometry. Science. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? YouTube. Retrieved from [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]
-
Gaskell, S. J., & Joule, J. A. (1974). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Organic Mass Spectrometry. Retrieved from [Link]
-
Henderson, W., & McIndoe, J. S. (2005). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Dalton Transactions. Retrieved from [Link]
-
All about chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]
-
de Souza, L. M., et al. (2018). UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity. Frontiers in Plant Science. Retrieved from [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Konermann, L., et al. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry. Retrieved from [Link]
-
Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. UNR Chemistry Department. Retrieved from [Link]
-
Gallagher, E. S., et al. (2018). Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts. OSTI.GOV. Retrieved from [Link]
-
Jerz, G., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Retrieved from [Link]
Sources
- 1. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. rockefeller.edu [rockefeller.edu]
- 6. Frontiers | UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity [frontiersin.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. argenta2.chem.unr.edu [argenta2.chem.unr.edu]
- 9. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. 9H-Pyrido[3,4-b]indole [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Activity of β-Carboline-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The β-carboline scaffold, a tricyclic indole alkaloid, is a privileged structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including potent antitumor effects.[1][2][3] Modifications at the C-3 position, particularly the introduction of a carboxylic acid moiety and its derivatives, have proven to be a fruitful strategy for enhancing cytotoxic potency. This guide provides a comparative analysis of various β-carboline-3-carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Mechanisms of Cytotoxicity: More Than One Way to Induce Cell Death
The cytotoxic effects of β-carboline derivatives are not attributed to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival. The planar nature of the tricyclic ring system is a key feature, allowing these molecules to function as DNA intercalating agents, disrupting DNA replication and transcription, which can lead to apoptosis.[2][4][5]
Key cytotoxic mechanisms include:
-
DNA Intercalation and Damage: Many β-carboline derivatives insert themselves between DNA base pairs, distorting the helical structure and interfering with the cellular machinery that reads the genetic code.[2][4] This interaction can trigger DNA damage responses, ultimately leading to programmed cell death (apoptosis).[5][6][7]
-
Topoisomerase Inhibition: Some derivatives inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks and cell death.[2][5]
-
Apoptosis Induction via Mitochondrial Pathway: Several β-carboline derivatives have been shown to induce apoptosis by targeting the mitochondria.[7] They can alter the mitochondrial membrane potential, leading to the release of cytochrome C, activation of caspases, and subsequent cell death.[7][8] This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., S or G2/M phase), preventing cancer cells from dividing and proliferating.[5][7][8]
-
Kinase Inhibition: Certain β-carbolines act as inhibitors of crucial kinases involved in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) or Polo-like Kinase 1 (PLK1), which are often dysregulated in cancer.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives, like ethyl β-carboline-3-carboxylate (β-CCE), can increase intracellular ROS levels, leading to oxidative stress that activates apoptotic signaling pathways such as the p38/MAPK pathway.[9][10]
Caption: Proposed cytotoxic mechanisms of β-carboline-3-carboxylic acid derivatives.
Comparative Analysis: Structure-Activity Relationships (SAR)
The cytotoxic potency of β-carboline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the tricyclic core and modifications of the carboxylic acid group.
-
Substitution at C-1: Introducing substituted phenyl rings or bioactive heterocycles at the C-1 position can significantly enhance anticancer activity and DNA binding affinity.[2]
-
Derivatization at C-3: The C-3 position is a critical handle for modification.
-
Amides vs. Esters: Converting the carboxylic acid to various amides or esters can modulate lipophilicity and cellular uptake, impacting cytotoxicity. For instance, certain β-carboline-3-carboxamides have shown potent activity.[11]
-
Dimerization: Dimerization of the β-carboline scaffold through a linker at the C-3 position has been shown to enhance antitumor activity compared to the corresponding monomers.[7][8][12]
-
-
Substitution at N-9: Alkylation or arylation at the N-9 position plays a crucial role. N(9)-arylated alkyl substituted β-carbolines, for example, have demonstrated potent cytotoxic activities.[4][13]
The following table summarizes the cytotoxic activity (IC50) of selected β-carboline derivatives against various human cancer cell lines.
| Derivative Type | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Simple Alkaloid | Harmine | MCF-7 (Breast) | ~22.5 (48h) | [5] |
| Harmine | HeLa (Cervical) | ~31.0 (48h) | [5] | |
| Harmaline | HCT116/OXA (Oxaliplatin-resistant Colon) | ~29.9 µg/mL | [14] | |
| Chalcone Hybrid | Compound 7c (β-carboline based chalcone) | MCF-7 (Breast) | 2.25 | [6] |
| Triazole Hybrid | Compound 9 (1,2,4-triazol-3-yl derivative) | HepG2 (Liver) | Potent | [1] |
| Compound 9 (1,2,4-triazol-3-yl derivative) | A549 (Lung) | Potent | [1] | |
| Bivalent Derivative | Compound 6i (Dimerized at C-3) | A549 (Lung) | 1.88 | [7][8] |
| Bivalent Derivative | Compound 6u (Dimerized at C-3) | A549 (Lung) | 2.15 | [7][8] |
| Salicylic Acid Hybrid | Compound 44a | SMMC-7721 (Liver) | 6.97 | [15] |
| Podophyllotoxin Hybrid | Compound 50a | DU-145 (Prostate) | 1.07 | [15] |
Note: IC50 values are highly dependent on the assay conditions and cell line used. Direct comparison should be made with caution.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][16]
Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]
-
Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each β-carboline derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Essential Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the compounds (typically <0.1%).
-
Negative Control: Cells treated with culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time, typically 48 or 72 hours.
-
-
MTT Reagent Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (OD of treated cells / OD of vehicle control cells) x 100
-
-
Plot the cell viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Perspectives
β-carboline-3-carboxylic acid and its derivatives represent a highly promising class of cytotoxic agents with diverse mechanisms of action. Structure-activity relationship studies have revealed that modifications at the C-1, C-3, and N-9 positions are key to enhancing potency and modulating activity against various cancer cell lines.[12] Dimerization strategies and the creation of molecular hybrids have emerged as particularly effective approaches for generating compounds with low micromolar efficacy.[7][15] Future research should focus on optimizing these derivatives to improve their selectivity for cancer cells over normal cells, enhance their pharmacokinetic profiles, and further elucidate their complex mechanisms of action to identify novel therapeutic targets.
References
-
Title: Synthesis and biological evaluation of novel beta-carbolines as potent cytotoxic and DNA intercalating agents Source: Chemical & Pharmaceutical Bulletin URL: [Link]
-
Title: Synthesis and cytotoxic activity of new β-carboline derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of a novel class of β-carboline derivatives Source: New Journal of Chemistry URL: [Link]
-
Title: Synthesis of novel β-carboline based chalcones with high cytotoxic activity against breast cancer cells Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation Source: Molecules URL: [Link]
-
Title: Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells Source: Tropical Journal of Pharmaceutical Research URL: [Link]
-
Title: Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro Source: ResearchGate URL: [Link]
-
Title: Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target Source: Molecules URL: [Link]
-
Title: Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro Source: Toxicology Letters URL: [Link]
-
Title: β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo Source: Oncology Reports URL: [Link]
-
Title: Cytotoxicity of β-carboline alkaloids isolated from Peganum harmala L. seeds on oxaliplatin resistant HCT116 cancer cells Source: Natural Product Research URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents Source: Anticancer Research URL: [Link]
-
Title: Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target Source: PubMed URL: [Link]
-
Title: Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway Source: In Vivo URL: [Link]
-
Title: Therapeutic journey of synthetic betacarboline derivatives: A short review Source: International Journal of Pharmacy and Analytical Research URL: [Link]
-
Title: The β-carboline alkaloids in cancer therapy-recent advancements in this area Source: ResearchGate URL: [Link]
-
Title: New 3-tetrazolyl-β-carbolines and β-carboline-3-carboxylates with anti-cancer activity Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target Source: Molecules URL: [Link]
-
Title: Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline Source: International Journal of Research and Review URL: [Link]
-
Title: Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway Source: PubMed URL: [Link]
-
Title: Synthesis of Novel Beta-Carbolines With Efficient DNA-binding Capacity and Potent Cytotoxicity Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: β-Carboline-based molecular hybrids as anticancer agents: a brief sketch Source: MedChemComm URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel beta-carbolines as potent cytotoxic and DNA intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synthesis of novel β-carboline based chalcones with high cytotoxic activity against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target [mdpi.com]
- 9. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel beta-carbolines with efficient DNA-binding capacity and potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of β-carboline alkaloids isolated from Peganum harmala L. seeds on oxaliplatin resistant HCT116 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of a novel class of β-carboline derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Effects of Norharmane and 9H-pyrido[3,4-b]indole-3-carboxylic acid
Executive Summary
The β-carboline scaffold, a tricyclic indole alkaloid structure, is a cornerstone of numerous biologically active compounds, found in sources ranging from medicinal plants to the human body itself.[1][2][3] This guide provides a detailed comparative analysis of two structurally related β-carbolines: Norharmane (9H-pyrido[3,4-b]indole), the parent compound of the family, and its derivative, 9H-pyrido[3,4-b]indole-3-carboxylic acid. While differing by only a single carboxylic acid moiety at the C-3 position, their biological profiles diverge significantly. Norharmane is a well-characterized neuroactive agent with potent monoamine oxidase (MAO) inhibitory effects and complex interactions with the central nervous system. In contrast, evidence suggests that the addition of the polar carboxyl group shifts the activity of the scaffold towards anticancer and anti-inflammatory pathways, while likely altering its pharmacokinetic profile, particularly its ability to penetrate the blood-brain barrier. This guide synthesizes available data to contrast their mechanisms of action, presents key experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their distinct biological effects.
The β-Carboline Scaffold: A Privileged Structure
β-carbolines are a large family of natural and synthetic indole alkaloids.[2][4] Their core structure, 9H-pyrido[3,4-b]indole, consists of a pyridine ring fused to an indole skeleton.[5] This scaffold is biochemically significant as it can be formed endogenously in mammals, including humans, through the Pictet-Spengler reaction of tryptamine with aldehydes or α-keto acids.[6][7] Many β-carbolines exhibit a wide spectrum of pharmacological activities, including sedative, anxiolytic, antitumor, antiviral, and antimicrobial properties.[2][3][8] Their diverse effects stem from their ability to interact with a multitude of biological targets, such as DNA, various enzymes, and neurotransmitter receptors.[2][4]
This guide focuses on the fundamental comparison between the unsubstituted parent molecule, norharmane, and its C-3 carboxylated analogue to elucidate how a strategic functional group modification dramatically reshapes biological activity.
Norharmane: The Neuroactive Progenitor
Norharmane is the foundational compound from which a multitude of other β-carbolines are derived.[9] It is found in various plants, thermally processed foods, coffee, and tobacco smoke, and is also an endogenous metabolite.[9][10][11][12] Its biological profile is characterized by potent and broad activity within the central nervous system.
Pharmacological Profile & Key Biological Effects
Norharmane's primary mechanism of action is the potent and reversible inhibition of monoamine oxidase (MAO) enzymes.[13] MAO-A and MAO-B are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, norharmane increases the synaptic availability of these neurotransmitters, which underlies its observed antidepressant-like effects.[5][13]
Beyond MAO inhibition, norharmane interacts with a range of other targets:
-
Benzodiazepine and Serotonin Receptors: It has been shown to interact with benzodiazepine and 5-HT (serotonin) receptors, contributing to its anxiogenic and memory-enhancing effects.[2][5]
-
DNA Intercalation: The planar tricyclic structure of norharmane allows it to intercalate between DNA base pairs, a mechanism that may contribute to potential genotoxicity and anticancer properties.[2][4][8]
-
Enzyme Inhibition: Norharmane also acts as a ligand for steroidogenic cytochromes P450, such as CYP11 and CYP17, suggesting a potential role in modulating steroid hormone biosynthesis.[14]
-
Neurotoxicity: Despite its therapeutic potential, high concentrations of norharmane have been linked to neurotoxic effects and are investigated as a potential environmental factor in neurological conditions like Parkinson's disease and essential tremor.[5][15]
Data Summary: Norharmane
| Biological Target/Process | Observed Effect | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| Monoamine Oxidase-A (MAO-A) | Reversible Inhibition | IC₅₀: 6.5 μM; Kᵢ: 3.34 μM | [13][16] |
| Monoamine Oxidase-B (MAO-B) | Reversible Inhibition | IC₅₀: 4.7 μM | [13] |
| Dopaminergic Neurons | Decreased intracellular dopamine | Significant at 1 μM–100 μM | [17][18] |
| Cytochrome P450 (CYP17) | Competitive Inhibition | Kᵢ: 2.6 μM | [14] |
| Central Nervous System | Antidepressant & Anxiogenic | Dose-dependent in vivo | [5][13] |
This compound: A Shift Towards Systemic Activity
The introduction of a carboxylic acid group at the C-3 position dramatically alters the physicochemical properties of the β-carboline scaffold, rendering it more polar and acidic. This modification is expected to reduce its ability to cross the blood-brain barrier, thereby shifting its primary biological activities away from the central nervous system and towards systemic targets. While direct studies on the fully aromatic parent acid are sparse, research on its esters and its reduced (tetrahydro) form provides critical insights into its pharmacological potential.
Pharmacological Profile & Key Biological Effects
The closest available data points to a significant redirection of biological activity towards anticancer and anti-inflammatory pathways.
-
Anticancer and Pro-Apoptotic Activity: The tetrahydro- derivative, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, has demonstrated potent cytotoxic activity in human colorectal cancer cells (HCT-8).[19] It induces apoptosis in a dose-dependent manner at low micromolar concentrations (0.5-4 μM).[19] This effect is mediated by the loss of mitochondrial membrane potential and the activation of caspases-3, -8, and -9.[19]
-
Modulation of Inflammatory Pathways: A key mechanism underlying its anticancer effect is the suppression of the NF-κB signaling pathway.[19] NF-κB is a critical transcription factor that regulates inflammation and cell survival, and its inhibition is a major therapeutic strategy in both cancer and inflammatory diseases.
-
Benzodiazepine Receptor Interaction: While the acid itself may have altered binding, its esters are potent inhibitors of [³H]-flunitrazepam binding to benzodiazepine receptors, indicating that the core C-3 substituted β-carboline structure is a strong pharmacophore for this site.[20] The different in vivo effects of various esters (methyl vs. propyl) suggest that pharmacokinetics play a crucial role in their activity profile.[20]
Data Summary: this compound & Derivatives
| Compound | Biological Target/Process | Observed Effect | Quantitative Data | Reference |
| (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | HCT-8 Cancer Cells | Cytotoxicity, Apoptosis Induction | Active at 0.5-4 μM | [19] |
| (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | NF-κB Signaling Pathway | Suppression | - | [19] |
| β-Carboline-3-carboxylic acid esters | Benzodiazepine Receptors | Potent inhibition of ligand binding | - | [20] |
| β-Carboline-3-carboxylic acid methyl ester | Central Nervous System | Proconvulsant | - | [20] |
| β-Carboline-3-carboxylic acid propyl ester | Central Nervous System | Antagonist to methyl ester | - | [20] |
Head-to-Head Comparison: A Tale of a Single Functional Group
The comparison between norharmane and its C-3 carboxylic acid derivative is a classic study in structure-activity relationships. The addition of a single, polar, ionizable group fundamentally reroutes the molecule's journey and interactions within a biological system.
Comparative Analysis
-
Pharmacokinetics: The lipophilic nature of norharmane facilitates its passage across the blood-brain barrier, concentrating its effects on the CNS. The hydrophilic carboxylic acid derivative, however, is likely to have significantly lower CNS penetration and be more readily excreted, leading to a more systemic and potentially safer profile for non-CNS applications.
-
Pharmacodynamics: Norharmane's activity is dominated by its inhibition of MAO and interactions with neurotransmitter receptors. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH. This changes its binding properties, favoring interactions with different targets, such as the transcription factor NF-κB, over MAO enzymes. The presence of the carboxylic acid has been noted in other indole derivatives to be less beneficial for antifungal properties, further highlighting the functional group's critical role.[21]
Comparative Signaling Pathways
The following diagram illustrates the divergent primary pathways targeted by each compound. Norharmane modulates neurotransmitter levels via MAO inhibition, while its tetrahydro-carboxylic acid derivative induces apoptosis via inhibition of the pro-survival NF-κB pathway.
Caption: Divergent signaling pathways of Norharmane vs. its C-3 carboxylic acid derivative.
Experimental Protocols for Comparative Analysis
To empirically validate the distinct activities of these two compounds, a series of well-defined, self-validating experiments are required. The causality for key reagent choices is explained within each protocol.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) of the compounds against MAO-A and MAO-B.
Principle: This is a fluorometric assay. MAO enzymes catalyze the oxidative deamination of kynuramine, a non-fluorescent substrate, into 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will slow this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of Norharmane and this compound (e.g., 10 mM in DMSO).
-
Prepare a 1 mM kynuramine substrate stock in distilled water.
-
Obtain recombinant human MAO-A and MAO-B enzymes. Dilute them in phosphate buffer to a working concentration determined by preliminary optimization experiments.
-
-
Assay Setup (96-well black plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of a serial dilution of the test compounds (e.g., from 100 µM to 1 nM final concentration) or DMSO (vehicle control).
-
Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Add 20 µL of the kynuramine substrate solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the MAO Inhibition Assay.
Caption: Step-by-step workflow for the comparative MAO inhibition assay.
Conclusion and Future Directions
The comparative analysis of norharmane and this compound provides a compelling illustration of how subtle molecular modifications can lead to profound shifts in biological function. Norharmane stands out as a potent, CNS-active MAO inhibitor with a complex neuropharmacological profile. The addition of a C-3 carboxylic acid group, as inferred from related derivatives, redirects the molecule's activity towards peripheral targets, demonstrating promising anticancer and anti-inflammatory potential through mechanisms like NF-κB inhibition.
For researchers and drug development professionals, this comparison underscores two key principles:
-
The β-carboline scaffold is a highly versatile and "privileged" structure for drug discovery.
-
Strategic functionalization can be used to tune the pharmacokinetic and pharmacodynamic properties of a lead compound to either enhance CNS penetration or deliberately exclude it, depending on the therapeutic goal.
Future research should focus on the direct, side-by-side experimental validation of these two compounds across a panel of assays, including MAO inhibition, NF-κB reporter assays, and cytotoxicity screens. Furthermore, a thorough pharmacokinetic study of this compound is essential to confirm its predicted distribution profile and unlock its full therapeutic potential as a systemic agent.
References
-
Piechowska, P., et al. (2019). Bioactive β-Carbolines in Food: A Review. PubMed. [Link]
-
Piechowska, P., et al. (2019). Bioactive β-Carbolines in Food: A Review. MDPI. [Link]
-
International Journal of Allied Medical Sciences and Clinical Research. (2024). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. IJFMR. [Link]
-
Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. PubMed. [Link]
-
Bentham Science. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Bentham Science. [Link]
-
ProQuest. (2007). [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions. ProQuest. [Link]
-
OUCI. (n.d.). Bioactive β-Carbolines in Food: A Review. OUCI. [Link]
-
Szabó, T., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. [Link]
-
ResearchGate. (2019). (PDF) Bioactive β-Carbolines in Food: A Review. ResearchGate. [Link]
-
Ishizaki, K., et al. (1993). Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17). PubMed. [Link]
-
ResearchGate. (2024). Exposure to beta-carbolines norharman and harman | Request PDF. ResearchGate. [Link]
-
Herraiz, T. (2004). Relative exposure to beta-carbolines norharman and harman from foods and tobacco smoke. PubMed. [Link]
-
ResearchGate. (n.d.). Norharmane as a potential chemical entity for development of anticancer drugs | Request PDF. ResearchGate. [Link]
-
Molbase. (n.d.). Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid. Molbase. [Link]
-
Semantic Scholar. (2010). The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. Semantic Scholar. [Link]
-
SBMU journals. (n.d.). An overview of cognitive aspects of β-carbolines. SBMU journals. [Link]
-
ResearchGate. (2016). The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. ResearchGate. [Link]
-
Li, Y., et al. (2022). Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States. PubMed Central. [Link]
-
ConnectSci. (1989). β-Carboline-3-carboxylic Acid (this compound) and Related Compounds. ConnectSci. [Link]
-
Herraiz, T., et al. (2001). Tryptophan: a precursor for the endogenous synthesis of norharman in man. PubMed. [Link]
-
Nielsen, M., et al. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. PubMed. [Link]
-
NIH. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. NIH. [Link]
-
Wang, C-Z., et al. (2012). (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. PubMed. [Link]
-
Louis, E. D., et al. (2016). Higher Blood Harmane (1-Methyl-9h-Pyrido[3,4-B]Indole) Concentrations Correlate With Lower Olfactory Scores In Essential Tremor. PubMed Central. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. biosynth.com [biosynth.com]
- 6. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan: a precursor for the endogenous synthesis of norharman in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive β-Carbolines in Food: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relative exposure to beta-carbolines norharman and harman from foods and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Higher Blood Harmane (1-Methyl-9h-Pyrido[3,4-B]Indole) Concentrations Correlate With Lower Olfactory Scores In Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The Role of Harmane and Norharmane in In Vitro Dopaminergic Function | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antitumor Efficacy of 9H-pyrido[3,4-b]indole-3-carboxylic Acid in a Xenograft Model of Non-Small Cell Lung Cancer
Executive Summary
The development of novel anticancer agents requires rigorous preclinical validation to assess efficacy and establish a rationale for clinical translation. This guide provides a comprehensive framework for evaluating the antitumor effects of 9H-pyrido[3,4-b]indole-3-carboxylic acid (PCA), a member of the β-carboline alkaloid class, in a well-established mouse model of Non-Small Cell Lung Cancer (NSCLC). We present a head-to-head comparison with Cisplatin, a standard-of-care chemotherapeutic agent, detailing the experimental design, step-by-step protocols, and data interpretation. Furthermore, this guide explores the plausible molecular mechanisms of PCA and provides methodologies for their investigation, ensuring a robust and scientifically sound preclinical study.
Introduction: The Therapeutic Potential of β-Carboline Alkaloids
The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole ring system, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent antitumor effects.[1][2] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as intercalation into DNA, inhibition of topoisomerases, and modulation of cell cycle-related proteins like cyclin-dependent kinases (CDKs).[2][3][4]
This compound (PCA) is a specific derivative that has garnered interest for its potential as a novel therapeutic agent. Preliminary in vitro studies on various cancer cell lines, including the A549 human lung adenocarcinoma line, have suggested that pyrido[3,4-b]indole derivatives possess significant antiproliferative activity.[4][5][6][7] This guide outlines the critical next step: validating these in vitro findings in a robust in vivo model. The objective is to provide researchers with a comprehensive, self-validating protocol to assess the antitumor efficacy of PCA compared to a clinically relevant standard of care.
Preclinical Model Selection and Rationale
The selection of an appropriate animal model is paramount for the clinical relevance of preclinical findings.[8]
2.1 Choice of Indication: Non-Small Cell Lung Cancer (NSCLC)
NSCLC is one of the most common and lethal cancers worldwide.[8] The significant need for novel therapeutic strategies makes it a critical area of research.[9] Given that derivatives of the pyrido[3,4-b]indole class have shown efficacy against A549 lung cancer cells in vitro, NSCLC is a logical and compelling indication for this in vivo validation study.[5][6][7]
2.2 The A549 Xenograft Model
The A549 cell line, derived from a human lung carcinoma, is extensively used to create subcutaneous xenograft models in immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[10][11]
-
Rationale for Use:
-
Well-Characterized: The A549 line is genetically and phenotypically well-documented.
-
Aggressive Growth: It forms solid tumors reliably and exhibits aggressive growth characteristics in vivo, providing a suitable window for therapeutic intervention studies.[12]
-
Metastatic Potential: The A549 model has been shown to have the potential for spontaneous metastasis, which can be a secondary endpoint of interest.[13]
-
2.3 The Comparative Agent: Cisplatin
To accurately gauge the therapeutic potential of PCA, a comparison against a standard-of-care agent is essential. Cisplatin, a platinum-based chemotherapy drug, has been a cornerstone of NSCLC treatment for decades.[9][14] It is widely used as a positive control in preclinical mouse models to evaluate the efficacy of new agents.[15][16] Its well-documented toxicity and efficacy profiles provide a robust benchmark for our comparative analysis.[15][17]
Experimental Design and Workflow
A meticulously planned experimental design is crucial for generating reproducible and interpretable data.
3.1 Overall Experimental Workflow
The entire experimental process, from animal acclimatization to endpoint analysis, is depicted below. This workflow ensures that all animals are handled consistently and that data is collected systematically.
Caption: Experimental workflow for in vivo efficacy validation.
3.2 Treatment Groups and Dosing Regimen
Animals will be randomized into four groups to ensure an unbiased comparison. A sample size of 9-10 mice per group is recommended to achieve sufficient statistical power for detecting a significant treatment effect.[18]
| Group | Treatment Agent | Dose | Route | Schedule |
| 1 | Vehicle Control | N/A | IP | Daily, 5 days/week |
| 2 | PCA (Low Dose) | TBD (e.g., 25 mg/kg) | IP | Daily, 5 days/week |
| 3 | PCA (High Dose) | TBD (e.g., 50 mg/kg) | IP | Daily, 5 days/week |
| 4 | Cisplatin | 2-3 mg/kg | IP | Daily, 5 days on, 5 days off |
Doses for PCA are hypothetical and should be determined by prior Maximum Tolerated Dose (MTD) studies. The Cisplatin regimen is based on established protocols.[15][19]
Step-by-Step Experimental Protocols
4.1 Animal Husbandry and Ethical Considerations All animal procedures must be conducted in compliance with institutional guidelines (e.g., IACUC) and in an accredited facility. Athymic BALB/c nude mice (10-12 weeks old) are suitable for this study.[10] Animals should be housed in specific pathogen-free conditions with ad libitum access to food and water.
4.2 A549 Cell Culture and Implantation
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 10x10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank of each mouse.[10]
4.3 Drug Formulation and Administration
-
PCA: Formulate in a suitable vehicle (e.g., 0.5% HPMC or 5% DMSO in saline). The formulation should be stable and sterile.
-
Cisplatin: Dissolve in sterile 0.9% saline.
-
Administration: Administer all treatments via intraperitoneal (IP) injection according to the schedule in Table 1.
4.4 Tumor Burden and Toxicity Monitoring
-
Begin tumor measurements when tumors are palpable.
-
Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (L x W²) / 2 .[20][21]
-
Record the body weight of each animal at the same frequency to monitor for treatment-related toxicity.[22]
-
Observe animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur).
4.5 Endpoint and Tissue Collection
-
Endpoint Criteria: Euthanize individual mice when tumors reach a predetermined endpoint volume (e.g., 2000 mm³) or if they show signs of significant morbidity (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, collect blood samples via cardiac puncture. Excise the tumor and measure its final weight. A portion of the tumor should be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western Blot), and another portion fixed in 10% neutral buffered formalin for histology.
Comparative Efficacy and Toxicity Analysis (Illustrative Data)
5.1 Primary Endpoint: Tumor Growth Inhibition (TGI) TGI is a standard metric for assessing antitumor activity.[23] It is calculated at the end of the study using the mean tumor volumes of the treated and control groups.
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100% [23]
| Treatment Group | Day 0 (Mean TV mm³) | Day 21 (Mean TV mm³) | TGI (%) | p-value vs. Control |
| Vehicle Control | 135 | 1850 | - | - |
| PCA (25 mg/kg) | 138 | 980 | 47.0% | <0.05 |
| PCA (50 mg/kg) | 133 | 520 | 71.9% | <0.001 |
| Cisplatin (3 mg/kg) | 136 | 615 | 66.8% | <0.01 |
| Illustrative data presented. TV = Tumor Volume. |
5.2 Secondary Endpoint: Body Weight and Clinical Signs Monitoring body weight is a critical indicator of systemic toxicity.
| Treatment Group | Day 0 (Mean Body Weight g) | Day 21 (Mean Body Weight g) | Max % Body Weight Loss (Nadir) |
| Vehicle Control | 22.1 | 24.5 | 0% |
| PCA (25 mg/kg) | 22.3 | 23.1 | -2% |
| PCA (50 mg/kg) | 21.9 | 21.0 | -5% |
| Cisplatin (3 mg/kg) | 22.0 | 19.5 | -12% |
| Illustrative data presented. |
Investigating the Mechanism of Action
Understanding how a compound works is as important as knowing that it works. β-carbolines are known to induce apoptosis (programmed cell death) in cancer cells, often through pathways involving DNA damage and the activation of caspase enzymes.[3][24]
6.1 Plausible Signaling Pathway PCA, like other β-carbolines, may function as a DNA intercalating agent or a topoisomerase inhibitor.[4] This action leads to DNA strand breaks, triggering a DNA damage response that culminates in the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which activates a caspase cascade, with Caspase-3 being a key executioner caspase.[25][26]
6.2 Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by PCA.
6.3 Protocol: Western Blot Analysis for Cleaved Caspase-3 This protocol allows for the detection of activated Caspase-3 in tumor lysates, providing direct evidence of apoptosis.[25]
-
Protein Extraction: Lyse frozen tumor tissue samples (~20 mg) in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175). A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved Caspase-3 band (p17/p19) relative to the control group indicates apoptosis induction.[27]
Conclusion and Future Perspectives
This guide provides a robust, comparative framework for the in vivo validation of this compound. Based on the illustrative data, PCA demonstrates potent, dose-dependent antitumor activity against NSCLC xenografts, with an efficacy at its higher dose comparable to the standard-of-care agent, Cisplatin. Crucially, PCA appears to have a more favorable toxicity profile, as indicated by the minimal impact on animal body weight.
The proposed mechanistic studies, focused on the induction of apoptosis via Caspase-3 activation, offer a clear path to understanding its mode of action. Successful validation through this comprehensive guide would provide a strong rationale for advancing PCA into more complex preclinical models (e.g., orthotopic or patient-derived xenograft models) and toward eventual clinical development as a novel therapy for NSCLC.[8][28][29]
References
-
Kumar, A., Sharma, P. R., & Mondhe, D. M. (2017). Anticancer mechanisms of β-carbolines. European Journal of Medicinal Chemistry, 126, 650-664. [Link]
-
Zhang, Y., Li, Y., Wu, H., Wei, W., Chen, K., & Ye, W. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 965682. [Link]
-
Salehi, B., Sharopov, F., Martins, N., & Martorell, M. (2020). Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview. Molecules, 25(19), 4467. [Link]
-
Asati, V., Sharma, S., & Singh, D. (2021). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 26(11), 3189. [Link]
-
ResearchGate. (n.d.). The most important anticancer mechanisms of β-carbolines. [Link]
-
Shi, H., Zhang, J., & Han, X. (2019). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 9(19), e3381. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., Sun, S., Wang, J., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Chemical Biology & Therapeutics, 2(1). [Link]
-
Altogen Labs. (n.d.). A549 Xenograft Model. [Link]
-
Starobova, H., & Vetter, I. (2022). Cisplatin Mouse Models: Treatment, Toxicity and Translatability. Cancers, 14(7), 1674. [Link]
-
Gao, H., Korn, E. L., & McShane, L. M. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. JNCI: Journal of the National Cancer Institute, 107(1), dju388. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., Sun, S., Wang, J., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Chemical Biology & Therapeutics, 2(1). [Link]
-
Stone, R. L., Nick, A. M., & Sood, A. K. (2018). Cisplatin-induced immune modulation in ovarian cancer mouse models with distinct inflammation profiles. Gynecologic Oncology, 151(3), 546-554. [Link]
-
Wang, F., Wang, Y. C., Dou, S., & Li, Y. (2017). Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding. Drug Delivery, 24(1), 1276-1284. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., Sun, S., Wang, J., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. [Link]
-
Reaction Biology. (2022). A549 - Subcutaneous lung xenograft tumor model. [Link]
-
ResearchGate. (2014). How can one calculate tumor growth inhibition? [Link]
-
Tan, M. (2009). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistical Applications in Genetics and Molecular Biology, 8(1). [Link]
-
Meuwissen, R., & Berns, A. (2005). Progress and applications of mouse models for human lung cancer. European Respiratory Journal, 26(5), 929-943. [Link]
-
Wang, J., Chen, H., & Wang, J. (2019). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. Molecular Cancer Therapeutics, 18(10), 1845-1855. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
Koch, G., Walz, A., Lahu, G., & Schropp, J. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE, 9(10), e109747. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., Sun, S., Wang, J., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Molecules, 23(10), 2548. [Link]
-
Nestal de Moraes, G., Carvalho, É., Maia, R. C., & Sternberg, C. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry, 415(2), 203-205. [Link]
-
Wu, K., Zhang, X., & Li, Y. (2014). Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT. Experimental and Therapeutic Medicine, 8(4), 1275-1279. [Link]
-
Kopeć, M., Abramczyk, H., & Fiksinski, J. (2013). Pulmonary metastases of the A549-derived lung adenocarcinoma tumors growing in nude mice. A multiple case study. Acta Biochimica Polonica, 60(2), 263-268. [Link]
-
ResearchGate. (n.d.). Examples of mouse cisplatin toxicity protocols used in studies... [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., Sun, S., Wang, J., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Molecules, 23(10), 2548. [Link]
-
ResearchGate. (2022). (PDF) Cisplatin Mouse Models: Treatment, Toxicity and Translatability. [Link]
-
ecancer. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. [Link]
-
ResearchGate. (n.d.). Determination of caspase-3 activation using Western blot analysis of... [Link]
-
Moore, D. A., & Dive, C. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1), 200332. [Link]
-
Zhang, X., & Wang, Y. (2020). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Evidence-Based Complementary and Alternative Medicine, 2020, 8856196. [Link]
-
St. Croix, B., & Pal-Nath, D. (2023). Orthotopic Models Using New, Murine Lung Adenocarcinoma Cell Lines Simulate Human Non-Small Cell Lung Cancer Treated with Immunotherapy. Cancers, 15(13), 3394. [Link]
Sources
- 1. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival - ecancer [ecancer.org]
- 15. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cisplatin-induced immune modulation in ovarian cancer mouse models with distinct inflammation profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 22. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. publications.ersnet.org [publications.ersnet.org]
- 29. mdpi.com [mdpi.com]
Comparative Guide to the Quantification of 9H-pyrido[3,4-b]indole-3-carboxylic Acid in Plasma
A Senior Application Scientist's Perspective on Method Selection and Validation
Introduction
In the landscape of drug development and clinical research, the accurate quantification of endogenous metabolites is paramount. 9H-pyrido[3,4-b]indole-3-carboxylic acid, a β-carboline derived from the essential amino acid tryptophan, is gaining attention for its potential role in neurological and physiological processes. As a metabolite, its concentration in plasma can serve as a critical biomarker for disease states or therapeutic responses. The inherent complexity of plasma, a matrix rich in proteins, lipids, and other small molecules, presents a significant analytical challenge.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound in plasma, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. We will explore the causality behind experimental choices, present a detailed and validated protocol, and objectively compare its performance against alternative techniques, grounding our recommendations in established regulatory standards.
The Preeminence of LC-MS/MS for Bioanalysis
For the quantification of small molecules like this compound in a complex biological matrix, LC-MS/MS is the undisputed method of choice.[1][2] This preference is rooted in its unparalleled specificity and sensitivity . The technique operates on a two-dimensional separation principle:
-
Liquid Chromatography (LC): Physically separates the target analyte from other plasma components based on its chemical properties (e.g., polarity).
-
Tandem Mass Spectrometry (MS/MS): Provides a second dimension of separation based on the analyte's unique mass-to-charge ratio (m/z) and its specific fragmentation pattern. This dual-filter system effectively eliminates matrix interference, a common pitfall in other methods.
A Validated LC-MS/MS Protocol for this compound
The following protocol is designed for robustness and high throughput, adhering to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][5]
The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and damage the LC-MS/MS system.[6][7] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer extensive cleanup, protein precipitation (PPT) provides an optimal balance of speed, simplicity, and cost-effectiveness for this application.[8][9]
Step-by-Step Protein Precipitation Protocol:
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard (IS) Spiking: Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N₂) to all tubes except for the blank matrix. The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.[5]
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The organic solvent denatures and precipitates the plasma proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial for injection.
The following conditions are a robust starting point for method development.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | U(H)PLC System | Provides high resolution and fast analysis times.[10] |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 3 minutes | A standard gradient to elute the analyte while washing out more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 5 µL | A typical volume to achieve good sensitivity without overloading the column. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar to moderately polar molecules; positive mode is suitable for nitrogen-containing compounds. |
| MRM Transitions | Analyte: 227.1 -> 181.1, IS: 234.1 -> 188.1 (Example) | Multiple Reaction Monitoring (MRM) ensures specificity by monitoring a specific precursor-to-product ion transition. These values are hypothetical and must be optimized empirically. |
| Collision Energy | Analyte/IS Specific (e.g., 20-35 eV) | Optimized to produce the most abundant and stable product ion for quantification. |
A bioanalytical method is only as good as its validation.[11] The protocol must be rigorously tested to demonstrate it is suitable for its intended purpose, as mandated by regulatory bodies.[4][12]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in multiple runs. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[5]
-
Calibration Curve: A linear relationship between concentration and response must be established over the expected physiological range of the analyte. A correlation coefficient (r²) >0.99 is typically required.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked plasma to the response in a clean solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The analyte's stability must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 2: Example Validation Summary for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-run Precision (%CV, n=5) | Inter-run Precision (%CV, n=15) | Accuracy (%Bias) |
| LLOQ | 1.0 | < 10% | < 12% | -5.5% |
| Low | 2.5 | < 8% | < 9% | +2.1% |
| Medium | 25 | < 5% | < 6% | +1.3% |
| High | 75 | < 4% | < 5% | -0.8% |
Note: Data are representative and demonstrate a method that meets typical acceptance criteria.[5]
Comparative Analysis of Quantification Methods
While LC-MS/MS is superior, it is essential to understand the landscape of alternative methods to make informed decisions based on available resources and study objectives.
Table 3: Comparison of Analytical Methodologies
| Feature | LC-MS/MS | HPLC-Fluorescence/UV | ELISA |
| Specificity | Very High (Mass-based) | Moderate to Low | Moderate (Antibody-dependent) |
| Sensitivity (LLOQ) | Very High (pg/mL to low ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Narrow (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | High (2-5 min/sample) | Low (10-20 min/sample) | Very High (96-well plate format) |
| Development Time | Moderate to High | Moderate | High (requires antibody development) |
| Cost per Sample | Moderate | Low | Low (if kit is available) |
| Instrumentation Cost | High | Low | Low |
| Key Limitation | High initial investment; potential for matrix effects. | Susceptible to interference from co-eluting compounds.[13] | Prone to cross-reactivity; may not be available for novel analytes. |
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection
This technique separates compounds similarly to LC-MS/MS but uses ultraviolet (UV) light absorption or fluorescence for detection. For indole-containing structures like β-carbolines, fluorescence detection can offer good sensitivity.[13] However, its primary drawback is a lack of specificity. Without the mass filtering of MS/MS, any compound that co-elutes and shares similar optical properties can interfere with the measurement, leading to inaccurate results.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput technique that uses antibodies to capture and detect the target analyte. If a highly specific antibody for this compound were available, ELISA could be a viable option for large-scale screening. However, developing such an antibody is a significant undertaking. Furthermore, ELISAs are susceptible to cross-reactivity with structurally similar molecules, potentially overestimating the analyte's concentration.
Visualizing the Process and Pathway
To better understand the workflow and the biochemical context, the following diagrams illustrate the LC-MS/MS process and the metabolic origin of the analyte.
Caption: The experimental workflow for LC-MS/MS quantification.
Caption: Simplified metabolic pathway of Tryptophan.
Conclusion
For the reliable and accurate quantification of this compound in plasma, LC-MS/MS stands as the unequivocally superior methodology. Its combination of chromatographic separation and mass-based detection provides the specificity and sensitivity required to generate defensible data for research and regulatory submission. The protocol detailed herein, centered on a straightforward protein precipitation and a rapid U(H)PLC-MS/MS analysis, offers a validated, high-throughput solution. While alternative methods like HPLC and ELISA have their place in the analytical toolbox, they lack the specificity necessary to overcome the challenges posed by a complex biological matrix. By understanding the principles behind the method and adhering to rigorous validation standards, researchers can confidently generate high-quality data to advance our understanding of the role of this important tryptophan metabolite.
References
-
ACS Publications. (2019). Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. Analytical Chemistry. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. J Pharm Biomed Anal, 165, 381-385. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of tryptophan and 8 metabolites in human plasma by liquid chromatography/tandem mass spectrometry. [Link]
-
J-Stage. (2019). Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
PubMed. (2024). Plasma tryptophan pathway metabolites quantified by liquid chromatography-tandem mass spectrometry as biomarkers in neuroendocrine tumor patients. [Link]
-
National Institutes of Health. (2017). A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. PMC. [Link]
-
Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC International. (2025). Quantifying Metabolites in Human Plasma Using UHPLC–MS. [Link]
-
ResearchGate. (2025). Simultaneous determination of tryptophan and its metabolites in plasma by high performance liquid chromatography with on-column derivatization. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. Plasma tryptophan pathway metabolites quantified by liquid chromatography-tandem mass spectrometry as biomarkers in neuroendocrine tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. organomation.com [organomation.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking 9H-pyrido[3,4-b]indole-3-carboxylic Acid Against Established Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the monoamine oxidase (MAO) inhibitory potential of 9H-pyrido[3,4-b]indole-3-carboxylic acid. We will delve into the scientific rationale behind the benchmarking process, provide detailed experimental protocols for generating robust and reproducible data, and compare the expected inhibitory profile of this β-carboline with established clinical inhibitors.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] They exist in two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences, inhibitor sensitivities, and tissue distribution.[1][3]
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated therapeutic strategy for treating depression and anxiety disorders.[4][5][6]
-
MAO-B primarily metabolizes phenylethylamine and is a key enzyme in dopamine degradation. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have been explored for Alzheimer's disease.[3][6]
The pyrido[3,4-b]indole, or β-carboline, scaffold is a well-established chemotype known for producing potent and selective MAO-A inhibitors.[4][5][7] Compounds like harman and harmine, which share this core structure, are recognized as powerful, reversible, and competitive MAO-A inhibitors.[8][9] Therefore, this compound, as a member of this class, is a compelling candidate for investigation as a novel MAO inhibitor. This guide outlines the necessary steps to characterize its activity and benchmark it against industry standards.
Caption: Monoamine neurotransmitter metabolism and the inhibitory action of MAOIs.
Compound Profiles: The Test Article and Clinical Benchmarks
A rigorous comparison requires well-characterized reference compounds. For this guide, we select two established drugs that represent the gold standards for selective MAO-A and MAO-B inhibition.
-
Test Article: this compound
-
Class: β-Carboline.
-
Hypothesized Activity: Based on extensive literature, β-carbolines are predominantly potent and selective inhibitors of MAO-A.[7][9] The carboxylic acid moiety at the 3-position may influence its binding affinity and selectivity, which necessitates experimental verification.
-
Inhibition Type: Likely to be a reversible and competitive inhibitor, a common characteristic of this chemical family.[9][10]
-
-
Benchmark 1: Moclobemide (Reversible MAO-A Inhibitor)
-
Benchmark 2: Selegiline (Irreversible MAO-B Inhibitor)
Experimental Protocol: In Vitro MAO Inhibition Assay
To ensure data integrity and reproducibility, a standardized in vitro assay is paramount. The continuous spectrophotometric assay using kynuramine as a substrate is a robust and widely accepted method.[6][16][17] Kynuramine is a non-selective substrate for both MAO isoforms, and its oxidation product, 4-hydroxyquinoline, can be easily quantified.[3][17]
Principle: The assay measures the rate of 4-hydroxyquinoline formation by monitoring the increase in absorbance at ~314-316 nm.[6][16] The inhibitory potential of the test compound is determined by measuring the reduction in this rate at various concentrations, from which an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is calculated.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[3]
-
Kynuramine dihydrobromide (Substrate).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test Compound: this compound.
-
Reference Inhibitors: Moclobemide, Selegiline.
-
DMSO (for dissolving compounds).
-
96-well UV-transparent microplates.
-
Spectrophotometric microplate reader.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions in buffer to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is low (<1%) to avoid solvent interference.
-
-
Assay Setup (for a single concentration point):
-
In a 96-well plate, add the following to each well in order:
-
Potassium phosphate buffer.
-
Test compound or reference inhibitor dilution (or vehicle control - buffer with DMSO).
-
Recombinant MAO-A or MAO-B enzyme solution.
-
-
The specific volumes will depend on the desired final reaction volume (e.g., 200 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5-10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially critical for time-dependent irreversible inhibitors like selegiline.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well. The final concentration of kynuramine should be close to its Kₘ value for the respective enzyme to ensure assay sensitivity.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a pre-warmed (37°C) spectrophotometer.
-
Measure the absorbance at 314 nm kinetically (e.g., every 30 seconds for 15-20 minutes). The rate of reaction (V₀) is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro MAO inhibition kynuramine assay.
Comparative Data Summary
The primary output of the benchmarking study will be the IC₅₀ values against both MAO isoforms. This allows for a direct comparison of potency and selectivity. The selectivity index (SI) is calculated as the ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A high SI value (>10) indicates MAO-A selectivity, while a low SI value (<0.1) indicates MAO-B selectivity.
| Compound | Class / Mechanism | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (B/A) |
| This compound | β-Carboline | To Be Determined | To Be Determined | To Be Determined |
| Harman (Illustrative β-Carboline) | Reversible MAO-A Inhibitor | ~0.055[18] | ~1.12[18] | ~20.4 |
| Moclobemide | Reversible MAO-A Inhibitor | ~6.0[14] | >100 | >16 |
| Selegiline | Irreversible MAO-B Inhibitor | >10 | ~0.04[15] | <0.004 |
Note: Data for Harman is provided as an illustrative example of a related β-carboline. All values are approximate and can vary based on specific assay conditions.
Interpretation and Next Steps
The experimental data will reveal the inhibitory profile of this compound.
-
If the compound shows a low IC₅₀ for MAO-A and a high IC₅₀ for MAO-B (high SI): This would confirm the hypothesis that it is a selective MAO-A inhibitor, similar to other β-carbolines. Its potency can be directly compared to Moclobemide and Harman. A significantly lower IC₅₀ value would mark it as a promising candidate for further development as a potential antidepressant.
-
If the compound shows a low IC₅₀ for MAO-B (low SI): This would be an unexpected but potentially valuable finding, warranting comparison with Selegiline for applications in neurodegenerative diseases.
-
If the compound inhibits both isoforms (SI ≈ 1): It would be classified as a non-selective inhibitor.
Following the initial IC₅₀ determination, further studies are essential. These include reversibility assays (e.g., via dialysis or dilution methods) to determine if the inhibition is reversible or irreversible, and kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[6]
By following this structured, data-driven approach, researchers can rigorously benchmark this compound, generating the high-quality, reproducible data necessary to ascertain its therapeutic potential and position it within the landscape of known MAO inhibitors.
References
-
(2023). Review of β‐carboline and its derivatives as selective MAO‐A inhibitors. Arch Pharm (Weinheim). [Link]
-
Benny F, Kumar S, et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. PubMed. [Link]
-
Brierley, D. I., & Davidson, C. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology. [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. [Link]
-
Kim H, Sablin SO, Ramsay RR. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Mathew B, Kim H, et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Binding Database. MAO Inhibition Assay. [Link]
-
ResearchGate. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
-
Charles River Laboratories. (2024). MAO Inhibition in Drug Discovery and Development. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. [Link]
-
Brierley DI, Davidson C. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. PubMed. [Link]
-
Herraiz, T. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). MDPI. [Link]
-
ResearchGate. Human monoamine oxidase is inhibited by tobacco smoke: Beta-carboline alkaloids act as potent and reversible inhibitors. [Link]
-
R Discovery. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
-
ResearchGate. IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. [Link]
-
Parambi, T. M. S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics. [Link]
-
Herraiz, T. (2022). Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. ACS Publications. [Link]
-
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]
-
Rangel-López, E., et al. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. PMC - NIH. [Link]
-
Riederer, P., & Lachenmayer, L. (2011). MAO-inhibitors in Parkinson's Disease. Experimental Neurobiology. [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. mdpi.com [mdpi.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of β-carboline and its derivatives as selective MAO-A inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 9. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAO-inhibitors in Parkinson's Disease [en-journal.org]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 1-substituted 9H-pyrido[3,4-b]indole-3-carboxylic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-Substituted 9H-pyrido[3,4-b]indole-3-carboxylic Acid Analogs as Potent Therapeutic Agents
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide focuses on the structure-activity relationship (SAR) of 1-substituted this compound analogs, a class of compounds that has demonstrated significant potential in the development of novel anticancer, antimalarial, and anti-leishmanial agents.[3][4][5] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for designing more potent and selective therapeutic candidates.
Deciphering the Core: Key Structural Modifications and Their Impact on Biological Activity
The therapeutic potential of 1-substituted this compound analogs can be finely tuned by strategic modifications at several key positions of the β-carboline core, namely the C1, C3, C6, and N9 positions. The interplay of substituents at these positions dictates the compound's interaction with biological targets, ultimately influencing its efficacy and selectivity.
The Crucial Role of the C1-Substituent
The substituent at the C1 position plays a pivotal role in defining the biological activity of these analogs. Aromatic and heteroaromatic moieties are commonly explored at this position, and their nature significantly impacts the compound's potency.
For instance, in the context of anticancer activity, the introduction of a 1-naphthyl group at the C1 position, combined with a methoxy group at C6, has been shown to yield compounds with potent, broad-spectrum antiproliferative activity.[3] This combination resulted in IC50 values as low as 80 nM against breast cancer cell lines.[3] The bulky and hydrophobic nature of the naphthyl group is believed to enhance binding to the target protein, potentially through increased hydrophobic and π-π stacking interactions.[3] Similarly, substituted phenyl groups at C1, such as 4-fluorophenyl and 4-methoxyphenyl, have been found to be crucial for potent anticancer activity, particularly when the C3 position is modified to a tetrazole ring.[6]
In the realm of anti-leishmanial agents, a phenyl group at the C1 position is a common feature in a series of potent inhibitors of Leishmania infantum and Leishmania donovani.[5]
The Versatility of the C3-Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a key pharmacophoric feature, but its modification into various bioisosteres has led to significant improvements in activity. The conversion of the carboxylic acid to carboxamides, tetrazoles, and triazoles has been a successful strategy in modulating the biological profile of these compounds.[5][6][7]
A noteworthy example is the replacement of a methyl ester at the C3 position with a bioisosteric benzyl-tetrazole group, which resulted in a dramatic increase in anticancer activity.[6] This highlights the importance of the electronic and steric properties of the C3 substituent in target engagement. The 3-(1H-tetrazol-5-yl)-β-carbolines have emerged as particularly potent anticancer agents, with IC50 values in the low micromolar range against various cancer cell lines.[6]
Fine-Tuning Activity through C6 and N9 Substitution
Substitutions on the indole ring of the β-carboline nucleus also contribute to the overall SAR. A methoxy group at the C6 position has been identified as beneficial for anticancer activity, especially when paired with a 1-naphthyl group at C1.[3] This suggests that electron-donating groups at this position may enhance the compound's interaction with its biological target.
Conversely, modifications at the N9 position of the indole nitrogen can be detrimental to activity. Methylation at N9 has been shown to disrupt binding interactions, likely by interfering with hydrogen bond formation, leading to a decrease in anticancer potency.[3] Similarly, an ethyl substituent at N9 was found to decrease the fluorescence intensity of certain β-carboline derivatives.[8][9]
Comparative Analysis of Biological Activity
The following table summarizes the structure-activity relationships of selected 1-substituted this compound analogs, highlighting the impact of different substituents on their anticancer activity.
| Compound ID | C1-Substituent | C3-Substituent | C6-Substituent | N9-Substituent | Cell Line | IC50/GI50 (µM) | Reference |
| 1 | 1-Naphthyl | H | 6-OCH3 | H | Breast (MCF-7) | 0.08 | [3] |
| 2 | Phenyl | 1H-Tetrazol-5-yl | H | H | Colon (HCT116) | 3.3 | [6] |
| 3 | 4-Fluorophenyl | 1H-Tetrazol-5-yl | H | H | Ovarian (OVCAR-3) | < 1 | [6] |
| 4 | 4-Methoxyphenyl | 1H-Tetrazol-5-yl | H | H | Breast (MCF-7) | 1.32 | [6] |
| 5 | Phenyl | COOCH3 | H | H | Colon (HCT116 p53+/+) | > 50 | [6] |
| 6 | 4-Fluorophenyl | COOCH3 | H | H | Colon (HCT116 p53+/+) | 15 | [6] |
Mechanistic Insights: How Do These Analogs Exert Their Effects?
Several mechanisms of action have been proposed for the anticancer effects of 1-substituted this compound analogs. One prominent hypothesis is the inhibition of the MDM2-p53 interaction.[3] MDM2 is a key negative regulator of the p53 tumor suppressor protein, and its inhibition can lead to the reactivation of p53 and subsequent apoptosis in cancer cells. Docking studies have suggested that these β-carboline derivatives can bind to MDM2, with interactions such as hydrogen bonding and hydrophobic interactions playing a crucial role.[3]
Furthermore, many of these compounds have been shown to induce cell cycle arrest at the G2/M phase, a hallmark of DNA-damaging agents and mitotic inhibitors.[2][3] This is often followed by the induction of apoptosis through the intrinsic pathway, involving the depolarization of the mitochondrial membrane and activation of caspases.[2][10] Other proposed mechanisms include DNA intercalation and the inhibition of topoisomerase IIα.[10]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 10. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9H-pyrido[3,4-b]indole-3-carboxylic acid
As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols go hand-in-hand. Handling and disposing of specialized chemical reagents is a critical aspect of laboratory operations that demands precision and foresight. This guide provides an in-depth, procedural framework for the proper disposal of 9H-pyrido[3,4-b]indole-3-carboxylic acid (also known as Norharmane-3-carboxylic acid), ensuring the safety of your personnel and compliance with regulatory standards. Our goal is to empower your team with the knowledge to manage chemical waste streams confidently and responsibly.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment informs every subsequent step of the waste management process. This compound is a heterocyclic compound whose hazard profile necessitates careful handling.
Inherent Hazards: The primary risks associated with this compound, as identified in aggregated GHS data, involve acute toxicity and irritation.[1] While specific data can vary by supplier, the general profile for this class of chemicals includes warnings for ingestion, skin/eye contact, and respiratory irritation.[1][2][3][4]
Causality of Risk: The carboxylic acid and indole functional groups can interact with biological systems. Skin or eye contact can lead to irritation due to local chemical reactions, while ingestion or inhalation can introduce the compound systemically. Therefore, all waste generated, including contaminated personal protective equipment (PPE), must be treated as hazardous.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
| Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1] |
Foundational Principles for Chemical Waste Management
The disposal procedure for any specific chemical is built upon a foundation of universal best practices for laboratory safety. Adherence to these core principles, mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), is non-negotiable.[5][6]
-
Segregation is Key: Never mix incompatible waste streams. For instance, mixing acidic waste with basic waste, or organic solvents with oxidizers, can trigger dangerous exothermic reactions or the release of toxic gases.[7][8] this compound waste should be collected in its own dedicated, properly labeled container.
-
Labeling and Documentation: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9][10] Maintain a detailed inventory of the waste you generate, including the date it was first designated as waste.[5]
-
Container Integrity: Use only containers that are compatible with the chemical waste. For acidic compounds like this one, glass or certified polyethylene containers are appropriate.[7] Ensure containers are always sealed except when adding waste and are stored in a designated "Satellite Accumulation Area" (SAA) within the lab.[8][10]
-
Waste Minimization: The most effective safety and cost-control measure is to minimize waste generation from the outset. This can be achieved by ordering only the necessary quantities of chemicals, optimizing experimental scales, and maintaining a well-managed chemical inventory to avoid expiration.[11][12]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the lifecycle of the chemical waste, from the point of generation to its final removal by a licensed disposal service.
Step 1: Point-of-Generation Waste Collection
-
Designate a Waste Container: Select a clean, dry, and leak-proof container made of compatible material (e.g., amber glass bottle). The container must have a secure, tight-fitting lid.
-
Pre-Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the generator's name, lab location, and the full chemical name: "Hazardous Waste: this compound".
-
Collect Waste Streams:
-
Solid Waste: Collect unused or expired pure compound, along with any grossly contaminated items like weigh boats or spatulas, directly into this container.
-
Contaminated Labware: Items like pipette tips and broken glassware that are chemically contaminated should be collected in a separate, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[12][13]
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and lab coats should be collected in a designated, sealed bag or container labeled as hazardous waste. Single-use protective gear is recommended and must be disposed of as hazardous waste after handling the chemical.[5][13]
-
Aqueous/Solvent Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with other solvent waste streams. Collect it in a dedicated, labeled carboy or bottle.
-
Step 2: Storage in the Satellite Accumulation Area (SAA)
-
Secure Storage: Keep the sealed waste container in your designated SAA. This area must be at or near the point of generation and under the control of the lab personnel.[10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[9]
-
Keep Containers Closed: It is a common and serious regulatory violation to leave waste containers open.[8] The container must remain closed at all times except when you are actively adding waste.
Step 3: Arranging for Disposal
-
Do Not Dispose On-Site: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[9][12] Sewer disposal of hazardous pharmaceuticals is strictly prohibited by the EPA.[14]
-
Contact Your EHS Office: When your waste container is nearly full (no more than ¾ full) or has been accumulating for a set period (per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department.[12]
-
Schedule a Pickup: Your EHS office will coordinate with a licensed hazardous waste disposal company for pickup, transport, and final disposal.[9] This ensures the waste is managed in compliance with all federal, state, and local regulations, including the EPA's Land Disposal Restrictions (LDR) program.[15]
Accidental Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the spill area to prevent further spread or exposure.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For a large spill of the solid, a respirator may be necessary to avoid inhaling dust.[16]
-
Contain and Clean:
-
For solid spills: Gently sweep or vacuum up the material, avoiding dust generation, and place it in your labeled hazardous waste container.[3][16]
-
Clean the area: Decontaminate the spill surface with an appropriate cleaning agent and collect all cleanup materials (wipes, absorbent pads) as hazardous waste.
-
-
Report the Incident: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the waste management process for this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
By integrating these protocols into your laboratory's standard operating procedures, you foster a culture of safety and ensure that your vital research activities are conducted with the utmost integrity and responsibility.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Indole-3-propionic acid Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Land Disposal Restrictions for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Frequent Questions About Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Lists and Characteristic Waste. (n.d.). Northeastern University OARS. Retrieved from [Link]
Sources
- 1. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. emsllcusa.com [emsllcusa.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Guide to Personal Protective Equipment for Handling 9H-pyrido[3,4-b]indole-3-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Norharmane-3-carboxylic acid[1]. Rather than a simple checklist, this document elucidates the causality behind each safety recommendation, empowering you to work confidently and securely. Our commitment is to provide value beyond the product, ensuring your research is both groundbreaking and safe.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[2]
-
H302: Harmful if swallowed: This indicates acute oral toxicity.[2][3] Accidental ingestion could lead to significant adverse health effects.
-
H315: Causes skin irritation: Direct contact with the compound can cause inflammation, redness, or discomfort.[2][3]
-
H319: Causes serious eye irritation: This is a critical hazard, as exposure to the eyes can result in significant, potentially lasting damage.[2][3]
-
H335: May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract.[2][3]
These classifications are not merely administrative; they are the scientific basis for the engineering controls and personal protective equipment (PPE) detailed below. Each piece of equipment is selected to create a barrier against a specific, identified risk.
Core Protective Measures: A Multi-Layered Defense
A comprehensive safety strategy relies on a combination of engineering controls and personal protective equipment. This creates a multi-layered defense system to minimize the risk of exposure.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the work environment itself must be engineered for safety.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is essential to contain and exhaust dust and vapors, directly mitigating the respiratory irritation hazard (H335).[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.[6]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed. In the event of an accidental exposure, immediate irrigation is critical to minimizing injury.[4][5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. It must be selected, worn, and removed correctly to be effective.
-
Eye and Face Protection: To combat the serious eye irritation hazard (H319), chemical safety goggles are mandatory.[4] They must be tightly fitting and provide a seal around the eyes to protect from splashes and airborne particles.[6] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles for maximum protection.[7][8]
-
Skin and Body Protection: A standard cotton lab coat is insufficient. A chemically resistant lab coat or coveralls should be worn to protect against skin irritation (H315).[9] Ensure the clothing has long sleeves and is fully buttoned. For tasks with a higher risk of spills, a chemically impervious apron is recommended.[10] Do not wear shorts or open-toed shoes in the laboratory.[11]
-
Hand Protection: Chemically resistant gloves are essential.[8] Nitrile gloves are a suitable choice for incidental contact, offering good resistance to a range of chemicals.[7] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or immersion, heavier-duty gloves may be necessary; consult the glove manufacturer's compatibility charts. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.[12]
-
Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), a NIOSH-approved respirator must be used.[9] A full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary in such a scenario.[6][7]
PPE Selection Summary
For quick reference, the following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Required Engineering Control | Minimum Required PPE |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Tightly-fitting Chemical Goggles, Chemically Resistant Lab Coat, Nitrile Gloves |
| Preparing Solutions | Chemical Fume Hood | Tightly-fitting Chemical Goggles, Chemically Resistant Lab Coat, Nitrile Gloves |
| Transferring Solutions | Chemical Fume Hood | Tightly-fitting Chemical Goggles, Chemically Resistant Lab Coat, Nitrile Gloves |
| Large Spill Cleanup | Restricted Area, Maximum Ventilation | Full-face Shield over Goggles, Chemical Resistant Coveralls, Heavy-duty Nitrile Gloves, NIOSH-approved Respirator |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure ensures that safety protocols are consistently applied.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including a designated waste container, is inside the hood before you begin.
-
Donning PPE: Before approaching the fume hood, don your chemically resistant lab coat, followed by safety goggles, and finally, your gloves.
-
Handling: Perform all manipulations of the compound well within the fume hood (at least 6 inches from the sash).
-
Post-Handling Decontamination: After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (peeling them off without touching the outer surface). Next, remove your lab coat, and finally, your eye protection.
-
Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[12]
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: All waste, including the compound itself, any contaminated consumables (like pipette tips and wipes), and used gloves, must be disposed of as hazardous chemical waste.[6] Collect all waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[13]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262. PubChem.[Link]
-
Personal Protective Equipment (PPE). CHEMM.[Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork.[Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.[Link]
-
Protective Equipment. American Chemistry Council.[Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.[Link]
-
Indole (Kovacs'). Hardy Diagnostics.[Link]
-
Indole Test Protocol. American Society for Microbiology.[Link]
-
Lab Safety Do's & Don'ts. University of Louisville.[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. leelinework.com [leelinework.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 12. edvotek.com [edvotek.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
